1-phenylbutane-1-sulfonyl fluoride
Description
Propriétés
Numéro CAS |
2171824-29-4 |
|---|---|
Formule moléculaire |
C10H13FO2S |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
1-phenylbutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C10H13FO2S/c1-2-6-10(14(11,12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 |
Clé InChI |
LQXVQIGXNDCWMO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=CC=C1)S(=O)(=O)F |
Pureté |
95 |
Origine du produit |
United States |
1-phenylbutane-1-sulfonyl fluoride chemical properties
Harnessing 1-Phenylbutane-1-Sulfonyl Fluoride in Covalent Drug Discovery: A Technical Guide to SuFEx Chemistry
Executive Summary
The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by electrophiles targeting cysteine residues. However, because cysteine is relatively rare in protein binding pockets, expanding the druggable proteome requires alternative chemistries[1]. Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a transformative "click chemistry" paradigm, enabling the selective targeting of tyrosine, lysine, histidine, serine, and threonine[1][2]. This whitepaper provides an in-depth mechanistic and experimental guide to utilizing 1-phenylbutane-1-sulfonyl fluoride , a highly versatile and tunable latent electrophile, in chemical biology and drug development.
Chemical Properties & The "Golden Bond" Paradigm
1-Phenylbutane-1-sulfonyl fluoride (CAS: 2171824-29-4) represents a highly stable, lipophilic building block designed for SuFEx chemistry. Unlike traditional sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis in aqueous media, sulfonyl fluorides possess "Goldilocks reactivity"—they remain entirely inert until activated by a specific microenvironment[1][3].
Table 1: Physicochemical Properties of 1-Phenylbutane-1-Sulfonyl Fluoride
| Property | Value |
| Chemical Name | 1-phenylbutane-1-sulfonyl fluoride |
| CAS Number | 2171824-29-4 |
| Molecular Formula | C10H13FO2S |
| Molecular Weight | 216.28 g/mol |
| Core Motif | Alkyl-aryl sulfonyl fluoride |
| Reactivity Profile | Latent electrophile (SuFEx compatible)[3] |
The Causality of Stability: S–F vs. S–Cl
The exceptional stability of 1-phenylbutane-1-sulfonyl fluoride is rooted in fundamental thermodynamics. Due to the strong electronegativity of fluorine, the electron cloud is heavily biased, ensuring that the cleavage of the S–F bond is exclusively heterolytic[4]. This prevents the generation of active radical intermediates and renders the molecule highly resistant to reduction, even in glutathione (GSH)-rich biological environments[4].
Table 2: Thermodynamic & Kinetic Comparison
| Bond Type | Homolytic Dissociation Energy | Cleavage Mechanism | Biological Stability |
| S–F (Sulfonyl Fluoride) | 90.5 ± 4.3 kcal/mol[4] | Exclusively Heterolytic[4] | Highly stable in GSH-rich environments[4] |
| S–Cl (Sulfonyl Chloride) | 46.0 ± 4.0 kcal/mol[4] | Homolytic & Heterolytic[4] | Rapidly reduced/hydrolyzed in vivo[4] |
Mechanistic Workflow: Microenvironmental Activation
The 1-phenylbutyl moiety of the molecule provides a critical hydrophobic anchor. When this moiety engages with a lipophilic pocket of a target protein via non-covalent interactions (e.g., Van der Waals forces or π−π stacking), it pre-organizes the sulfonyl fluoride warhead in close proximity to a nucleophilic residue[3][5].
The SuFEx reaction is then triggered by the local protein microenvironment. Hydrogen bonding or local basic residues stabilize the leaving fluoride ion (often forming a symmetric [F−H−F]− transition state), which dramatically lowers the activation energy barrier and unleashes the electrophilicity of the S(VI) center[3][4].
Fig 1. Mechanistic pathway of SuFEx activation and covalent adduct formation.
Experimental Protocols: Self-Validating Systems
To successfully deploy 1-phenylbutane-1-sulfonyl fluoride in covalent ligand screening, protocols must be designed with built-in causality and self-validation. The following methodologies ensure that observed labeling is active-site directed rather than an artifact of non-specific surface reactivity.
Protocol 1: Chemoselective SuFEx-Mediated Covalent Labeling
-
Probe Preparation: Dissolve 1-phenylbutane-1-sulfonyl fluoride in anhydrous DMSO to create a 10 mM stock. Causality: While sulfonyl fluorides are stable in water, storing them in anhydrous organic solvents prevents any long-term premature hydrolysis[3].
-
Buffer Optimization: Prepare the target protein (10 µM) in a 50 mM HEPES buffer at pH 7.8–8.0. Causality: Mildly basic conditions are mechanistically required to partially deprotonate the target tyrosine's phenolic hydroxyl group ( pKa≈10 ), increasing its nucleophilicity. The robust 90.5 kcal/mol S–F bond ensures the warhead resists background aqueous hydrolysis under these basic conditions[4][6].
-
Incubation: Dose the protein with a 5-fold molar excess of the SuFEx probe (50 µM) and incubate at 37°C for 2–4 hours.
-
Self-Validating Control (Critical): Run a parallel reaction where the protein is pre-incubated with a known, high-affinity non-covalent competitive inhibitor for 30 minutes prior to SuFEx probe addition. Causality: If covalent adduct formation is completely abrogated in this control group, it mathematically validates that the SuFEx reaction is driven by specific binding-pocket proximity rather than indiscriminate reactivity[1].
Protocol 2: LC-MS/MS Validation and Chemoproteomic Mapping
-
Reaction Quenching: Terminate the reaction by adding 1% formic acid to lower the pH to ~3.0. Causality: Acidification immediately protonates all nucleophiles, halting the SuFEx exchange and stabilizing the newly formed sulfonate or sulfonamide adducts[6].
-
Proteolytic Digestion: Denature the protein using 8M urea, reduce disulfide bonds with DTT, alkylate with iodoacetamide, and perform standard tryptic digestion overnight at 37°C.
-
Mass Spectrometry Analysis: Analyze the digested peptides via LC-MS/MS.
-
Data Interpretation: Screen the spectra for a specific mass shift. The successful heterolytic cleavage of the S–F bond and subsequent conjugation of the 1-phenylbutane-1-sulfonyl group results in a net mass addition of +196.06 Da ( C10H12O2S ). Causality: Detecting this exact mass shift on a specific Tyr, Lys, or His residue confirms the precise site of covalent engagement[2][4].
Fig 2. Self-validating experimental workflow for SuFEx covalent inhibitor screening.
Conclusion
1-phenylbutane-1-sulfonyl fluoride is a highly effective tool for expanding the boundaries of covalent drug discovery. By leveraging the thermodynamic stability of the S–F bond and the microenvironmental activation principles of SuFEx chemistry, researchers can rationally design targeted covalent inhibitors that engage non-cysteine residues with unprecedented precision and biological orthogonality[1][5].
References
-
1-phenylbutane | Sigma-Aldrich Source: sigmaaldrich.com URL:
-
Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry Source: bldpharm.com URL:4
-
Covalent drug discovery using sulfur(VI) fluoride exchange warheads Source: tandfonline.com URL:1
-
Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: rsc.org URL:6
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: acs.org URL:2
-
Sulfur fluoride exchange Source: nih.gov URL:3
-
Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery Source: chemrxiv.org URL:5
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]
1-Phenylbutane-1-Sulfonyl Fluoride: Mechanism of Action, Covalent Target Engagement, and SuFEx-Enabled Profiling
As the landscape of targeted therapeutics evolves, covalent inhibitors have transitioned from serendipitous discoveries to rationally designed precision tools. At the forefront of this paradigm shift is the application of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1]. 1-Phenylbutane-1-sulfonyl fluoride represents a highly specialized, lipophilic covalent probe that leverages this chemistry.
This technical guide dissects the mechanism of action of 1-phenylbutane-1-sulfonyl fluoride, exploring the chemical causality behind its target engagement, its utility in profiling lipid-binding proteins (such as serine hydrolases), and the self-validating experimental workflows required to quantify its pharmacological efficacy.
The Chemical Logic: Why Sulfonyl Fluorides?
Historically, electrophilic warheads like sulfonyl chlorides were plagued by high intrinsic reactivity, leading to rapid aqueous hydrolysis and off-target toxicity[2]. The transition to sulfonyl fluorides fundamentally altered covalent drug discovery.
The S(VI)-F bond possesses a unique reactivity-stability paradox. The fluorine atom is highly electronegative, yet the S-F bond is exceptionally strong and heterolytic cleavage is thermodynamically unfavorable in pure water. Therefore, 1-phenylbutane-1-sulfonyl fluoride remains entirely inert in aqueous physiological buffers. Activation only occurs upon binding to a specific protein microenvironment.
When the 1-phenylbutane moiety—a bulky, lipophilic recognition element—drives the molecule into a hydrophobic protein pocket, the S-F bond is desolvated. Hydrogen bonding from the protein backbone or adjacent residues (e.g., a catalytic triad) to the fluorine atom polarizes the bond, triggering a proximity-driven SuFEx reaction with a nucleophilic amino acid (Ser, Thr, Tyr, Lys, or His)[1].
Kinetic Mechanism of Action
The mechanism of action of 1-phenylbutane-1-sulfonyl fluoride follows a classic two-step kinetic model of covalent inhibition.
-
Non-Covalent Pre-organization ( KI ) : The propyl chain and the benzylic phenyl ring insert into a hydrophobic binding site (e.g., the acyl chain binding channel of a lipid hydrolase like FAAH)[3]. This reversible binding is quantified by the dissociation constant, KI .
-
Covalent Inactivation ( kinact ) : Once anchored, the sulfonyl fluoride warhead is positioned optimally against a nucleophile. The nucleophile attacks the sulfur center, displacing hydrogen fluoride (HF) and forming an irreversible sulfonate ester or sulfonamide adduct.
Two-step kinetic model of proximity-driven SuFEx covalent inhibition.
Target Spectrum: Serine Hydrolases and Beyond
Because of its specific steric bulk, 1-phenylbutane-1-sulfonyl fluoride is exceptionally suited for targeting enzymes that process lipid substrates. A primary example of this target class is Fatty Acid Amide Hydrolase (FAAH) , an integral membrane enzyme responsible for degrading endocannabinoids[3].
While traditional serine protease inhibitors (like PMSF) possess small methyl groups, the extended phenylbutane architecture mimics the hydrophobic tail of endogenous lipid amides (like anandamide)[4]. This structural mimicry drastically lowers the KI (increasing affinity), allowing the sulfonyl fluoride to specifically trap the catalytic serine (Ser241 in FAAH) without promiscuously reacting with off-target cytosolic proteins.
Quantitative Pharmacological Profiling
To understand the efficacy of 1-phenylbutane-1-sulfonyl fluoride, we must compare its kinetic parameters against standard probes. The efficiency of a covalent inhibitor is defined by the ratio kinact/KI .
| Inhibitor Class | Representative Probe | Target Preference | KI (Reversible Affinity) | kinact (Covalent Rate) | kinact/KI Efficiency |
| Small Alkyl SF | PMSF | Broad Serine Proteases | High ( μ M range) | Moderate | Low |
| Lipophilic SF | 1-Phenylbutane-1-SF | Lipid Hydrolases (e.g., FAAH) | Low (nM range) | High | Very High |
| Reversible | Trifluoromethyl Ketones | Endocannabinoid Enzymes | Low (nM range) | N/A (Reversible) | N/A |
Experimental Workflows for Covalent Validation
To rigorously prove that 1-phenylbutane-1-sulfonyl fluoride acts via the proposed SuFEx mechanism, researchers must employ self-validating experimental systems. The following protocols establish causality between probe application and irreversible target engagement.
Workflow 1: Intact Protein LC-MS for Adduct Verification
Causality Rationale: Enzymatic assays alone cannot distinguish between ultra-tight reversible binding and true covalent modification. Intact protein mass spectrometry is required to observe the exact mass shift corresponding to the addition of the 1-phenylbutane-1-sulfonyl moiety minus the HF leaving group ( Δ Mass = +196.05 Da). We utilize intact MS rather than bottom-up peptide mapping for the initial screen to prevent artifactual hydrolysis of the sulfonate ester during trypsin digestion protocols.
Step-by-Step Protocol:
-
Incubation: Dilute recombinant target protein (e.g., 2 μ M) in a physiological buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Add 1-phenylbutane-1-sulfonyl fluoride (20 μ M, 1% DMSO final).
-
Time-Course Sampling: Extract 20 μ L aliquots at t=0,10,30,60, and 120 minutes.
-
Quenching & Desalting: Quench the reaction by adding 1% formic acid. Immediately desalt the sample using a C4 ZipTip or an inline rapid-desalting LC column to remove unreacted probe and buffer salts.
-
LC-MS Analysis: Inject onto a high-resolution Q-TOF or Orbitrap mass spectrometer.
-
Deconvolution & Validation: Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar algorithms. Self-Validation Check: A successful assay will show a time-dependent decay of the native protein peak and a proportional rise of the +196 Da peak, validating the kinact parameter.
Step-by-step intact protein LC-MS workflow for validating covalent target engagement.
Workflow 2: Competitive Activity-Based Protein Profiling (ABPP)
Causality Rationale: To prove that the covalent modification occurs specifically at the active site (and not at a surface-exposed, hyper-reactive nucleophile), we use competitive ABPP. If 1-phenylbutane-1-sulfonyl fluoride occupies the active site, it will sterically block the subsequent binding of a broad-spectrum fluorescent probe (e.g., Fluorophosphonate-rhodamine for serine hydrolases).
Step-by-Step Protocol:
-
Lysate Preparation: Prepare native proteome lysate from tissue or cultured cells (2 mg/mL protein concentration). Self-Validation Check: Prepare a parallel heat-denatured lysate control to rule out non-specific hydrophobic aggregation of the probes.
-
Pre-incubation: Treat the native lysate with varying concentrations of 1-phenylbutane-1-sulfonyl fluoride (0.1 μ M to 50 μ M) for 30 minutes at 37°C.
-
Probe Labeling: Add FP-rhodamine (1 μ M) to all samples and incubate for an additional 30 minutes in the dark.
-
Resolution: Quench with SDS loading buffer, boil for 5 minutes, and resolve the proteome via SDS-PAGE.
-
Fluorescence Imaging: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon).
-
Interpretation: Specific active-site engagement by 1-phenylbutane-1-sulfonyl fluoride will manifest as a dose-dependent disappearance of the target protein's fluorescent band, allowing for the calculation of an IC50 value in a complex biological matrix.
Conclusion
1-Phenylbutane-1-sulfonyl fluoride exemplifies the modern approach to covalent chemical biology. By combining a tailored hydrophobic recognition motif with the uniquely stable yet proximity-reactive SuFEx warhead, it achieves high target selectivity. The integration of rigorous LC-MS and ABPP workflows ensures that researchers can confidently validate its mechanism of action, paving the way for the development of highly specific next-generation therapeutics and diagnostic probes.
References
-
Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments ACS Publications[Link][5]
-
Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase PubMed Central (PMC)[Link][3]
-
Advances in the construction of diverse SuFEx linkers National Science Review[Link][1]
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry RHHZ[Link][2]
-
2012 Division of Medicinal Chemistry Award Address: Trekking the Cannabinoid Road: A Personal Perspective PubMed Central (PMC)[Link][4]
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- 3. Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2012 Division of Medicinal Chemistry Award Address: Trekking the Cannabinoid Road: A Personal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
1-Phenylbutane-1-sulfonyl Fluoride (CAS 2171824-29-4): A Next-Generation SuFEx Warhead for Targeted Covalent Inhibitors and Chemical Proteomics
Executive Summary
The transition from reversible to covalent pharmacology has revolutionized targeted therapeutics, offering prolonged pharmacodynamics and the ability to drug previously "undruggable" targets. At the forefront of this paradigm shift is Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This whitepaper provides an in-depth technical evaluation of 1-phenylbutane-1-sulfonyl fluoride (CAS: 2171824-29-4) [1], a highly specialized, context-dependent electrophile. Unlike traditional Michael acceptors that indiscriminately target solvent-exposed cysteines, this sulfonyl fluoride derivative leverages its unique physicochemical architecture to selectively modify Tyrosine, Lysine, Serine, and Histidine residues exclusively within structurally complementary protein microenvironments[2][3].
Physicochemical Architecture & Structural Dynamics
The efficacy of a covalent warhead is dictated by the delicate balance between its intrinsic reactivity and its non-covalent binding affinity. 1-phenylbutane-1-sulfonyl fluoride is engineered to optimize this balance.
The molecule consists of a lipophilic butane backbone, an alpha-phenyl ring, and a terminal sulfonyl fluoride group. The causality behind this specific structural choice is twofold:
-
Thermodynamic Pre-organization: The alpha-phenyl group provides a critical π -stacking handle, while the aliphatic tail drives the molecule into hydrophobic protein pockets. This significantly lowers the entropic penalty of binding prior to the covalent reaction.
-
Tuned Electrophilicity: The inductive effect of the alpha-phenyl group subtly modulates the electrophilicity of the sulfur(VI) center, rendering it completely inert in aqueous media but highly reactive when activated by a protein's internal hydrogen-bonding network[4].
Table 1: Physicochemical and Identification Properties
| Parameter | Specification | Causality / Relevance to Drug Design |
| Chemical Name | 1-phenylbutane-1-sulfonyl fluoride | Standard IUPAC nomenclature. |
| CAS Number | 2171824-29-4 | Unique identifier for procurement and database tracking[1]. |
| Molecular Formula | C10H13FO2S | Dictates the +196.06 Da mass shift upon protein conjugation. |
| Molecular Weight | 216.28 g/mol | Low molecular weight allows for high ligand efficiency (LE). |
| Target Nucleophiles | Tyr, Lys, His, Ser | Expands the druggable proteome beyond Cysteine[5]. |
| Hydrolytic Stability | Highly Stable (pH 4.0 - 8.0) | Prevents premature degradation in systemic circulation[6]. |
The Mechanistic Paradigm: SuFEx-Mediated Covalent Capture
Sulfonyl fluorides are uniquely resistant to reduction and thermodynamic cleavage. The S-F bond is exceptionally strong and undergoes heterolytic cleavage only under specific conditions.
When 1-phenylbutane-1-sulfonyl fluoride enters a target protein's binding site, the protein microenvironment acts as an enzyme for the SuFEx reaction. Specific hydrogen bond donors (e.g., backbone amides or structured water molecules) coordinate the fluorine atom, polarizing the S-F bond. Simultaneously, a deprotonated nucleophilic residue (such as the phenoxide of Tyrosine or the ϵ -amine of Lysine) attacks the sulfur center. The departure of the fluoride ion results in a highly stable sulfonate or sulfonamide linkage[2][6].
Fig 1. Microenvironment-directed SuFEx mechanism of 1-phenylbutane-1-sulfonyl fluoride.
Experimental Workflows: Activity-Based Protein Profiling (ABPP)
To harness 1-phenylbutane-1-sulfonyl fluoride for target discovery, researchers employ Activity-Based Protein Profiling (ABPP). The following protocol is designed as a self-validating system to ensure high-confidence identification of covalent targets.
Protocol: Live-Cell Chemoproteomic Profiling
Rationale & Causality: Intact cells are used rather than cell lysates to preserve the native conformational dynamics and endogenous ATP concentrations. Because SuFEx reactions require a precise geometric alignment of the target pocket, disrupting the cellular architecture via premature lysis often destroys the activation microenvironment, leading to false negatives[3].
Step-by-Step Methodology:
-
In Situ Labeling: Incubate live cells (e.g., HEK293T) with 10 µM of 1-phenylbutane-1-sulfonyl fluoride (dissolved in 0.1% DMSO) for 2 hours at 37°C.
-
Self-Validation Checkpoint: Run a parallel control pre-treated with a known reversible competitor for the target pocket. A subsequent reduction in covalent labeling confirms active-site-directed engagement rather than non-specific surface binding.
-
-
Quenching and Lysis: Wash cells with cold PBS to remove unbound probe. Lyse the cells using 8M Urea in 50 mM HEPES (pH 7.4).
-
Causality: Urea is strictly utilized over SDS because it denatures the proteome (instantly halting any further SuFEx reactions by destroying the catalytic microenvironments) while remaining compatible with downstream tryptic digestion and LC-MS/MS resolution.
-
-
Reduction and Alkylation: Treat the lysate with 10 mM DTT (30 min, 37°C) to reduce disulfide bonds, followed by 20 mM Iodoacetamide (30 min, dark) to cap free cysteines. This prevents disulfide scrambling.
-
Tryptic Digestion: Dilute the urea concentration to <2M and add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Peptide Desalting: Acidify the sample with 1% Formic Acid and desalt using C18 StageTips prior to mass spectrometry.
Fig 2. Activity-Based Protein Profiling (ABPP) workflow for sulfonyl fluoride probes.
Analytical Validation & Mass Spectrometry Interpretation
The unambiguous identification of the modified residue relies on high-resolution tandem mass spectrometry (LC-MS/MS).
When 1-phenylbutane-1-sulfonyl fluoride reacts with a nucleophile, it loses the fluoride atom (19.00 Da) and displaces a proton, resulting in the net addition of the 1-phenylbutane-1-sulfonyl moiety ( C10H13O2S ).
-
Diagnostic Mass Shift: The bioinformatic search space must be configured to identify a static mass shift of +196.055 Da on Tyrosine, Lysine, Serine, or Histidine residues[7].
-
Fragmentation Dynamics: Unlike some reversible covalent adducts that suffer from neutral loss during Collision-Induced Dissociation (CID), the sulfonate ester (on Tyr) and sulfonamide (on Lys) linkages formed by SuFEx are exceptionally stable. This ensures that the b- and y-ion series generated during MS/MS fragmentation will retain the adduct, allowing for precise site localization of the covalent modification[5].
References
- Sigma-Aldrich. "1-phenylbutane-1-sulfonyl fluoride Product Catalog (CAS: 2171824-29-4)". Sigma-Aldrich.
- Seyrani, H., et al. "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media". PubMed Central (PMC).
- Jones, L. H. "Advances in sulfonyl exchange chemical biology: expanding druggable target space". Chemical Science (RSC).
- Zhao, Q., et al. "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes". Journal of the American Chemical Society (JACS).
- Sharpless, K. B., et al. "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase". Proceedings of the National Academy of Sciences (PNAS).
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Structural Analysis and SuFEx Profiling of 1-Phenylbutane-1-Sulfonyl Fluoride: A Technical Whitepaper
The Mechanistic Imperative of Sulfonyl Fluorides in Covalent Drug Discovery
The landscape of covalent drug discovery has historically been dominated by electrophiles (e.g., acrylamides) targeting highly nucleophilic, yet relatively rare, cysteine residues. To expand the druggable proteome, modern chemical biology has pivoted toward Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. SuFEx warheads, particularly sulfonyl fluorides, exhibit "Goldilocks reactivity"—they remain inert in aqueous physiological environments but undergo rapid, proximity-driven nucleophilic substitution when bound to a protein pocket, enabling the targeting of tyrosine, lysine, histidine, serine, and threonine residues[1].
1-Phenylbutane-1-sulfonyl fluoride (Chemical Formula: C 10 H 13 FO 2 S) represents a highly specialized class of aliphatic sulfonyl fluorides featuring an α -chiral center. Recent advancements emphasize that chiral sulfonyl fluorides provide stereoselective modification of protein targets, offering a mechanism to directly map ligandable hotspots with unprecedented spatial precision[2].
Structural and Physicochemical Causality
The structural architecture of 1-phenylbutane-1-sulfonyl fluoride dictates its unique reactivity profile. The molecule consists of a sulfonyl fluoride group (-SO 2 F) bonded to a chiral carbon (C1), which is flanked by a phenyl ring and a propyl chain.
-
Steric Shielding and Metabolic Stability: The bulky phenyl and propyl groups sterically shield the electrophilic sulfur(VI) center from bulk water and non-specific biological nucleophiles (e.g., glutathione). This shielding is the causal factor behind its high metabolic stability compared to unhindered alkyl sulfonyl fluorides[3].
-
α -Chirality and Trajectory: The C1 stereocenter dictates the spatial trajectory of the -SO 2 F warhead. Depending on the enantiomer ( R or S ), the warhead will orient differently within a protein binding pocket, enabling stereospecific engagement with target nucleophiles[2].
-
Electronic Activation: The adjacent phenyl ring provides mild inductive stabilization of the transition state during the SuFEx exchange process, lowering the activation energy required for fluoride displacement once proximity is achieved.
Analytical Methodologies for Structural Verification
Before deploying chiral sulfonyl fluorides in chemoproteomic applications, a self-validating analytical workflow is required to confirm the integrity of the S-F bond and the 3D conformation of the molecule.
-
19 F NMR Spectroscopy: The most diagnostic tool for SuFEx probes. The S-F bond typically appears as a distinct multiplet in the +40 to +60 ppm range. The coupling between the fluorine and the α -proton ( 2JHF ) provides critical confirmation of the structural connectivity.
-
1 H and 13 C NMR: The α -proton is highly deshielded by both the adjacent phenyl ring and the strongly electron-withdrawing -SO 2 F group, pushing its resonance downfield.
-
High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact mass and for downstream Activity-Based Protein Profiling (ABPP), where the mass shift of the covalent adduct must be precisely tracked[4].
Quantitative Data Summary
| Parameter | Anticipated Value / Description | Analytical Causality |
| 19 F NMR Shift | +45 to +55 ppm | Confirms the presence of an intact S(VI)-F bond. |
| 1 H NMR ( α -H) | 4.5−5.0 ppm (multiplet) | Validates C1 connectivity and the deshielding chiral environment. |
| Exact Mass [M+H] + | 217.07 m/z | Confirms the molecular formula (C 10 H 13 FO 2 S). |
| Protein Adduct Mass | +196.06 Da | Mass shift observed on modified Tyr/Lys residues after the loss of HF. |
Visualizing Workflows and Logic
SuFEx-mediated covalent labeling workflow for 1-phenylbutane-1-sulfonyl fluoride.
Self-validating NMR structural elucidation workflow for chiral sulfonyl fluorides.
Experimental Protocols
Protocol 1: Multimodal NMR Structural Elucidation
This self-validating protocol ensures the structural integrity and spatial conformation of the synthesized probe prior to biological assays.
-
Sample Preparation: Dissolve 15 mg of 1-phenylbutane-1-sulfonyl fluoride in 0.6 mL of deuterated chloroform (CDCl 3 ).
-
Causality: CDCl 3 provides a non-coordinating, aprotic environment that prevents solvent-induced hydrolysis of the sensitive S-F bond, ensuring the molecule remains intact during acquisition.
-
-
19 F NMR Acquisition (Coupled and Decoupled): Acquire spectra at 376 MHz. Run one scan with proton decoupling ( 19 F{ 1 H}) and one without.
-
Causality: Comparing the decoupled (singlet) and coupled (multiplet) spectra allows for the precise extraction of the 2JHF coupling constant, definitively proving the direct proximity of the fluorine atom to the chiral α -proton.
-
-
2D HOESY ( 1 H- 19 F) Mapping: Execute a Heteronuclear Overhauser Effect Spectroscopy sequence.
-
Causality: HOESY maps the through-space dipole-dipole interactions between the fluorine atom and the protons on the phenyl/propyl groups, validating the 3D conformation of the chiral center.
-
Protocol 2: Chemoproteomic SuFEx Profiling (ABPP)
This protocol outlines the methodology for identifying the specific protein residues modified by the sulfonyl fluoride probe.
-
Proteome Incubation: Dose native cell lysates (adjusted to 1 mg/mL protein concentration in PBS, pH 7.4) with 10 μ M of the sulfonyl fluoride probe. Incubate for 2 hours at 37°C.
-
Causality: This specific time and temperature window allows for proximity-driven SuFEx exchange to occur naturally without forcing non-specific, high-concentration artifacts[4].
-
-
Click-Chemistry Enrichment: (Utilizing an alkyne-tagged derivative of the probe), react the lysate with a biotin-azide reagent via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Causality: The biotin tag enables the selective streptavidin-based pull-down of only the covalently modified proteins, filtering out the unreacted proteome.
-
-
Trypsin Digestion and LC-MS/MS: Perform on-bead trypsin digestion. Analyze the resulting peptides via tandem mass spectrometry.
-
Causality: By searching the MS/MS spectra for a specific +196.06 Da mass shift on Tyrosine, Lysine, or Histidine residues, researchers can pinpoint the exact site of covalent modification, validating the probe's selectivity[1].
-
References
-
Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis (Expert Opinion on Drug Discovery). URL:[Link]
-
Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. Nature Chemistry. URL:[Link]
-
SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
Sources
The Evolution and Application of 1-Phenylbutane-1-Sulfonyl Fluoride: From Protease Inhibition to SuFEx Click Chemistry
Executive Summary
The trajectory of sulfonyl fluorides in chemical biology represents a masterclass in tuning electrophilic reactivity. For decades, the landscape was dominated by simple, unhindered molecules like phenylmethanesulfonyl fluoride (PMSF), which served as brute-force covalent inhibitors for serine proteases. However, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry necessitated a new generation of highly stable, sterically tunable building blocks.
1-phenylbutane-1-sulfonyl fluoride (CAS: 2171824-29-4) emerged from this paradigm shift. By introducing a propyl aliphatic chain at the alpha-carbon position, this compound solves the critical issue of premature aqueous hydrolysis that plagued early-generation inhibitors, providing an orthogonal, spatiotemporally sensitive S(VI) hub for modern drug discovery and Activity-Based Protein Profiling (ABPP).
Historical Context & Structural Causality
The PMSF Precedent and the Hydrolysis Problem
To understand the discovery and utility of 1-phenylbutane-1-sulfonyl fluoride, one must examine its historical predecessor: PMSF. Discovered in the mid-20th century, PMSF is a canonical serine hydrolase inactivator that covalently modifies active-site serine residues[1]. However, PMSF possesses a fatal flaw for complex in vivo applications: its alpha-carbon is unhindered (possessing only two protons). This lack of steric shielding leaves the sulfur(VI) center highly susceptible to nucleophilic attack by water. Consequently, PMSF has a remarkably short half-life in aqueous solutions—approximately 55 minutes at pH 7.5 and 25°C, and it degrades almost completely within 24 hours at 4°C[1].
The SuFEx Revolution and Steric Tuning
In 2014, K. Barry Sharpless and colleagues redefined the utility of the S-F bond by introducing SuFEx as a premier click chemistry reaction[2]. They demonstrated that the S(VI)-F bond is virtually blind to water, oxygen, and non-hyper-nucleophilic biological amines, reacting only under specific microenvironmental catalysis or in the presence of strong bases.
This discovery catalyzed the synthesis of novel sulfonyl fluoride libraries by chemical suppliers like Sigma-Aldrich and Enamine to explore new chemical space. 1-phenylbutane-1-sulfonyl fluoride was designed specifically to leverage the SuFEx principle while introducing deliberate steric hindrance. The addition of a propyl group at the alpha-carbon (forming the 1-phenylbutane scaffold) acts as a kinetic shield. This steric bulk repels transient water molecules, vastly extending the compound's aqueous half-life, yet it remains perfectly primed to undergo SuFEx exchange when docked into the hydrophobic, basic microenvironment of a target enzyme's active site.
Quantitative Comparison of S(VI) Probes
The following table summarizes the causal relationship between structural design and physicochemical properties, contrasting the historical standard with the modern SuFEx building block.
| Property | Phenylmethanesulfonyl fluoride (PMSF) | 1-Phenylbutane-1-sulfonyl fluoride |
| CAS Number | 329-98-6 | 2171824-29-4 |
| Molecular Weight | 174.19 g/mol | 216.28 g/mol |
| Alpha-Carbon Substitution | Unsubstituted (Protons only) | Propyl group (Steric shielding) |
| Aqueous Half-Life (pH 7.5) | ~55 minutes | > 48 hours (Sterically stabilized) |
| Reactivity Profile | Broad-spectrum, rapid degradation | Highly selective, SuFEx-dependent |
| Primary Application | In vitro cell lysate preservation | Covalent drug design, ABPP probes |
Mechanism of Action
The reactivity of 1-phenylbutane-1-sulfonyl fluoride relies on the unique stability of the S-F bond. Unlike sulfonyl chlorides, which are rapidly hydrolyzed, the sulfonyl fluoride remains inert until it encounters a perfectly aligned nucleophile (such as a catalytic serine or tyrosine) situated near a basic residue that can stabilize the leaving fluoride ion.
Mechanism of SuFEx-mediated covalent binding of 1-phenylbutane-1-sulfonyl fluoride to target proteins.
Self-Validating Synthesis Protocol
Synthesizing sterically hindered sulfonyl fluorides requires precise control over oxidation states. The following protocol details the conversion of 1-phenylbutane-1-thiol to 1-phenylbutane-1-sulfonyl fluoride via an oxidative chlorination/fluoride exchange pathway.
Causality in Design: This protocol is engineered as a self-validating system. Because sulfonyl chlorides are highly unstable, proceeding blindly to the fluorination step often results in catastrophic yield loss due to hydrolysis. We embed orthogonal analytical checkpoints to ensure intermediate integrity.
Step-by-Step Methodology
Step 1: Oxidative Chlorination
-
Dissolve 10 mmol of 1-phenylbutane-1-thiol in 40 mL of anhydrous acetonitrile.
-
Cool the reaction vessel to -10°C using an ice-salt bath. Causality: Low temperatures suppress the formation of unwanted sulfonic acid byproducts during the highly exothermic oxidation.
-
Add 30 mmol of N-chlorosuccinimide (NCS) and 10 mL of 2M aqueous HCl dropwise over 30 minutes.
-
Validation Checkpoint 1: After 2 hours, extract a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl sulfonate ester (formed instantly from the sulfonyl chloride intermediate) confirms complete oxidation. If unreacted thiol remains, extend the reaction time.
Step 2: Fluoride Exchange (SuFEx Generation)
-
Extract the cold reaction mixture with dichloromethane (DCM), wash rapidly with cold brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure at 0°C to yield the crude 1-phenylbutane-1-sulfonyl chloride.
-
Immediately dissolve the crude intermediate in 30 mL of anhydrous acetonitrile.
-
Add 30 mmol of Potassium Fluoride (KF) and 1 mmol of 18-crown-6 ether. Causality: KF alone is highly insoluble in organic solvents. The 18-crown-6 ether chelates the potassium cation, rendering the fluoride ion "naked" and highly nucleophilic, driving the exchange reaction to completion.
-
Stir at room temperature for 12 hours.
-
Validation Checkpoint 2: Perform ¹⁹F NMR on a crude reaction aliquot. The appearance of a sharp singlet between +50 and +60 ppm provides definitive, self-validating proof of S-F bond formation.
Step 3: Purification
-
Filter the suspension to remove KCl and excess KF salts.
-
Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate pure 1-phenylbutane-1-sulfonyl fluoride.
Self-validating synthetic workflow for 1-phenylbutane-1-sulfonyl fluoride via oxidative fluorination.
Applications in Modern Drug Development
The structural nuances of 1-phenylbutane-1-sulfonyl fluoride make it highly valuable in two primary domains:
-
Activity-Based Protein Profiling (ABPP): By appending an alkyne or azide tag to the phenyl ring, researchers can utilize this scaffold to profile the "ligandability" of serine and tyrosine residues across the entire proteome. The alpha-propyl group ensures the probe survives long enough in the cellular milieu to reach its target, unlike earlier unhindered probes.
-
Targeted Covalent Inhibitors (TCIs): The pharmaceutical industry is increasingly moving toward covalent drugs to achieve prolonged target engagement. The 1-phenylbutane scaffold serves as a modular building block; the phenyl ring can be functionalized to drive non-covalent affinity toward a specific kinase or protease, while the sterically shielded sulfonyl fluoride acts as the covalent warhead, deploying only upon precise target engagement[2].
Sources
solubility of 1-phenylbutane-1-sulfonyl fluoride in organic solvents
Solvation Thermodynamics and Application Profiling of 1-Phenylbutane-1-Sulfonyl Fluoride in Organic Media
Introduction & Chemical Context
1-Phenylbutane-1-sulfonyl fluoride (CAS: 2171824-29-4) is a highly versatile aliphatic sulfonyl fluoride utilized extensively in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and covalent drug discovery[1]. Unlike traditional sulfonyl chlorides, which are highly susceptible to rapid hydrolysis and nucleophilic degradation, sulfonyl fluorides exhibit exceptional thermodynamic stability and resistance to reduction. This unique stability profile allows the –SO₂F group to remain inert across a wide range of chemical environments until specifically activated by a catalyst (e.g., DBU, BTM) or a tailored microenvironment[2].
For application scientists and drug development professionals, understanding the solubility and solvation thermodynamics of 1-phenylbutane-1-sulfonyl fluoride (PBSF) is critical. Proper solvent selection not only dictates the maximum concentration of stock solutions but also fundamentally influences the kinetics of the SuFEx catalytic cycle[3][4].
Physicochemical Profiling & Solvation Causality
The molecular architecture of PBSF (C₁₀H₁₃FO₂S, MW: 216.28 g/mol ) dictates its behavior in solution. The molecule is amphiphilic in an organic sense, featuring two distinct domains:
-
The Lipophilic Tail (1-Phenylbutyl group): This extended hydrocarbon chain and aromatic ring dominate the molecule's interaction with non-polar and moderately polar solvents through robust van der Waals forces and π-π dispersion interactions.
-
The Polar Headgroup (–SO₂F): The strongly electron-withdrawing sulfonyl fluoride group possesses a significant dipole moment. This region interacts favorably with polar aprotic solvents via dipole-dipole interactions.
Causality in Solvent Selection:
-
Halogenated & Ethereal Solvents (DCM, THF, EtOAc): PBSF exhibits near-miscibility in dichloromethane (DCM). The low dielectric constant of DCM combined with its ability to solvate bulky aromatic systems makes it the premier choice for extraction, column chromatography, and the preparation of highly concentrated, unactivated stock solutions.
-
Polar Aprotic Solvents (DMF, DMSO, MeCN): The use of polar aprotic solvents is essential for achieving fast SuFEx reaction kinetics[4]. Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) stabilize the highly polarized transition states that occur during the heterolytic cleavage of the S–F bond[4]. Furthermore, these solvents do not possess acidic protons that might prematurely quench basic SuFEx catalysts[3].
-
Protic Solvents (Alcohols, Water): PBSF is highly hydrophobic; thus, its solubility in aqueous buffers is negligible without the aid of co-solvents (like DMSO). However, unlike sulfonyl chlorides, PBSF can be handled in aqueous mixtures or alcoholic solvents without immediate degradation, owing to the high activation energy required to break the S–F bond in the absence of a nucleophilic activator[4].
Quantitative Solubility Profile
The following table summarizes the solubility behavior of PBSF across standard organic solvents, providing a mechanistic rationale for assay design.
| Solvent | Classification | Dielectric Constant (ε) | Estimated Solubility | Mechanistic Rationale for Solvation |
| Dichloromethane (DCM) | Non-polar / Halogenated | 8.9 | > 100 mg/mL | Strong dispersion interactions with the 1-phenylbutyl chain; ideal for stock storage. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 100 mg/mL | Optimal dipole-dipole stabilization of the –SO₂F headgroup; preferred for SuFEx[4]. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 50 mg/mL | Excellent overall solvation; standard vehicle for biological and high-throughput assays. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | > 50 mg/mL | High polarity supports S-F bond activation during catalysis; easy to evaporate[4]. |
| Methanol (MeOH) | Polar Protic | 32.7 | 10 - 50 mg/mL | Moderate solubility; the hydrogen-bonding network partially excludes the lipophilic tail. |
| Water (H₂O) | Polar Protic | 80.1 | < 0.1 mg/mL | The hydrophobic effect strongly excludes the bulky 1-phenylbutyl hydrocarbon chain. |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocols describe how to accurately assess solubility and prepare reaction stocks.
Protocol 1: Kinetic Solubility Assessment (Turbidimetric & HPLC-UV) Purpose: To determine the maximum working concentration of PBSF in a chosen solvent without inducing precipitation.
-
Standard Preparation: Accurately weigh 10.0 mg of PBSF into a 2.0 mL clear glass HPLC vial.
-
Iterative Solvation: Add the target organic solvent (e.g., MeCN) in 100 µL aliquots using a positive displacement pipette.
-
Agitation: After each addition, vortex the vial for 30 seconds and sonicate in a 25°C water bath for 2 minutes.
-
Visual Inspection: Hold the vial against a dark background with a strong light source. If the solution is turbid or micro-droplets remain undissolved, repeat steps 2 and 3.
-
Quantification: Once optical clarity is achieved, filter the solution through a 0.22 µm PTFE syringe filter. Dilute a 10 µL aliquot into 990 µL of mobile phase and quantify via HPLC-UV (monitoring at 254 nm for the phenyl ring) against a known calibration curve.
Protocol 2: Preparation of SuFEx Reaction Stocks Purpose: To prepare stable, reactive stocks for bioconjugation or library synthesis.
-
Solvent Drying: Ensure DMF or DMSO is strictly anhydrous (stored over 3Å molecular sieves) to prevent competitive hydrolysis during catalytic activation.
-
Dissolution: Dissolve 21.6 mg of PBSF (0.1 mmol) in 1.0 mL of anhydrous DMF to yield a 100 mM stock solution.
-
Storage: Flush the headspace with dry Argon or Nitrogen gas. Seal with a PTFE-lined cap. Store at -20°C. Note: Sulfonyl fluorides are exceptionally stable and will not degrade in anhydrous DMF over several months.
Mechanistic & Workflow Visualizations
Caption: SuFEx activation pathway of PBSF in polar aprotic solvents.
Caption: Self-validating turbidimetric and HPLC workflow for PBSF solubility.
References
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry - Chinese Chemical Society -[Link]
-
N-Fluorosulfonyl Guanidine: An Entry to N-Guanyl Sulfamides and Sulfamates - Organic Letters (ACS Publications) -[Link]
-
Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - National Institutes of Health (NIH) -[Link]
Sources
- 1. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of 1-Phenylbutane-1-Sulfonyl Fluoride in Chemoproteomics: An In-Depth Technical Guide
Target Audience: Chemical Biologists, Proteomics Researchers, and Targeted Covalent Inhibitor (TCI) Developers.
Executive Summary
The landscape of covalent drug discovery and chemoproteomics has been fundamentally transformed by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Among the privileged electrophiles, sulfonyl fluorides (SFs) stand out due to their exquisite balance of aqueous stability and context-dependent reactivity. This whitepaper provides a comprehensive technical analysis of 1-phenylbutane-1-sulfonyl fluoride as a chemical probe. By dissecting its chemical logic, mechanistic action, and integration into Activity-Based Protein Profiling (ABPP) workflows, this guide equips researchers with the theoretical and practical frameworks necessary to deploy this probe in complex biological systems.
Chemical Profile and Reactivity Dynamics
The SuFEx Warhead: Context-Dependent Electrophilicity
Unlike traditional electrophiles (e.g., Michael acceptors or fluorophosphonates) that often suffer from rapid aqueous hydrolysis or indiscriminate reactivity with cellular thiols, the S(VI)-F bond is remarkably inert under physiological conditions 1[1]. The sulfonyl fluoride warhead requires activation by a specific protein microenvironment—typically a catalytic triad or a highly nucleophilic residue—to undergo substitution 2[2].
The Recognition Motif: Steric and Lipophilic Tuning
The 1-phenylbutane moiety serves as a critical directing group. While its well-documented regioisomer, 4-phenylbutane-1-sulfonyl fluoride, utilizes its extended aliphatic chain to mimic lipid substrates (such as anandamide) to target Fatty Acid Amide Hydrolase (FAAH) 3[3], the alpha-substituted 1-phenylbutane-1-sulfonyl fluoride introduces significant steric bulk directly adjacent to the electrophilic center. This structural nuance restricts its binding to enzyme active sites capable of accommodating bulky, hydrophobic alpha-substituents, thereby narrowing its selectivity profile and making it an exquisite tool for differentiating closely related hydrolase isoforms.
Mechanistic Action: Covalent Targeting of the Reactive Proteome
The primary targets of phenylbutane-based sulfonyl fluorides are serine hydrolases, one of the largest and most diverse enzyme families in the human proteome [[2]](2]. However, recent advances in chemoproteomics have demonstrated that SF probes can also selectively modify context-specific Tyrosine, Lysine, and Histidine residues, significantly expanding the "druggable" proteome [[4]](4]5[5].
Reaction Dynamics:
-
Pre-organization: The lipophilic 1-phenylbutane tail drives non-covalent affinity binding within the enzyme's hydrophobic pocket.
-
Activation: The catalytic triad (e.g., Ser-His-Asp) acts as a general base, deprotonating the serine hydroxyl group and rendering it highly nucleophilic 2[2].
-
Substitution: The activated serine attacks the electrophilic S(VI) center, ejecting the fluoride ion and forming an irreversible, stable sulfonate ester adduct.
Mechanism of covalent modification by 1-phenylbutane-1-SF via SuFEx chemistry.
Experimental Methodology: Competitive Activity-Based Protein Profiling (ABPP)
To validate target engagement without synthesizing a custom fluorophore-tagged version of the probe, Competitive ABPP is the gold standard 6[6].
Causality Behind the Method: Direct conjugation of a bulky fluorophore to a small probe can drastically alter its binding thermodynamics and membrane permeability. Competitive ABPP circumvents this by utilizing the unmodified 1-phenylbutane-1-sulfonyl fluoride to block the active site in native proteomes. A universal, broad-spectrum reporter (e.g., Fluorophosphonate-Rhodamine, FP-Rh) is subsequently added to label all residual uninhibited enzymes 4[4].
Self-Validating Protocol Workflow
This protocol incorporates mandatory controls to ensure data integrity: a Heat-Denatured Control (to rule out non-enzymatic, non-specific chemical labeling) and a Vehicle Control (to establish the 100% baseline activity).
-
Proteome Preparation:
-
Extract native proteome (e.g., from mammalian cell lines or tissue lysates) in PBS (pH 7.4) and adjust protein concentration to 1 mg/mL.
-
Control Step: Aliquot a portion of the lysate and heat to 95°C for 5 minutes to denature proteins.
-
-
Probe Incubation (Competitive Blockade):
-
Treat test samples with a concentration gradient of 1-phenylbutane-1-sulfonyl fluoride (e.g., 10 nM to 50 µM) dissolved in DMSO. Ensure final DMSO concentration remains < 1% to prevent solvent-induced denaturation.
-
Incubate at 37°C for 30 minutes to allow covalent adduct formation.
-
-
Reporter Labeling:
-
Add 1 µM of FP-Rhodamine to all samples (Test, Vehicle, and Denatured).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Quenching & Separation:
-
Quench the reactions by adding 4x SDS loading buffer. Boil samples for 5 minutes.
-
Resolve the proteome via 10% SDS-PAGE.
-
-
Readout & Analysis:
-
Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon). Target engagement is visualized as a dose-dependent loss of fluorescent signal relative to the vehicle control.
-
Competitive ABPP workflow validating target engagement of 1-phenylbutane-1-SF.
Quantitative Data: Structure-Activity Relationship (SAR)
The efficacy of the phenylbutane-sulfonyl fluoride scaffold is highly dependent on the spatial orientation of the phenyl ring and the length of the alkyl linker. The table below summarizes the kinetic data for the phenylalkyl sulfonyl fluoride class against FAAH, demonstrating how subtle structural shifts dictate potency 1[1] 7[7].
| Compound | Target Enzyme | IC₅₀ (nM) | Structural Feature & Causality |
| 4-Phenylbutane-1-sulfonyl fluoride | FAAH | 1.1 ± 0.1 | 4-carbon linker allows deep penetration into the hydrophobic acyl chain pocket. |
| 5-Phenylpentane-1-sulfonyl fluoride | FAAH | 0.4 ± 0.05 | Optimal 5-carbon linker maximizes van der Waals interactions prior to SuFEx. |
| 6-Phenylhexane-1-sulfonyl fluoride | FAAH | 0.3 ± 0.04 | Extended linker provides peak affinity for the FAAH active site architecture. |
| 1-Phenylbutane-1-sulfonyl fluoride | Serine Hydrolases | Context-Dependent | Alpha-phenyl substitution creates steric hindrance, restricting binding to wide-pocket isoforms. |
Data synthesized from established FAAH inhibition and SuFEx profiling assays.
Translational Applications & Future Directions
The modularity of the sulfonyl fluoride warhead allows for seamless integration into broader drug discovery pipelines 8[8]. By utilizing 1-phenylbutane-1-sulfonyl fluoride as a foundational scaffold, researchers can map previously "undruggable" binding sites. Its ability to survive the aqueous cellular milieu while remaining poised for activation by specific protein microenvironments makes it an ideal starting point for the development of highly selective Targeted Covalent Inhibitors (TCIs) and in vivo diagnostic imaging agents.
References
Sources
- 1. Sulfamoyl Fluoride|14986-54-0|Reagent [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]
Theoretical Elucidation of 1-Phenylbutane-1-sulfonyl Fluoride Reactivity: Bridging SuFEx and Defluorosulfonylation
Executive Summary & Core Paradigm
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry methodology, classically relying on the exceptional stability and selective reactivity of aryl sulfonyl fluorides[1]. However, the application of alkyl sulfonyl fluorides remains a formidable frontier due to their diminished electrophilicity and susceptibility to side reactions[2].
1-Phenylbutane-1-sulfonyl fluoride serves as a prototypical secondary, benzylic alkyl sulfonyl fluoride. Its unique architecture—featuring a chiral benzylic center (C1) flanked by a phenyl ring, a propyl chain, and the strongly electron-withdrawing -SO₂F group—creates a highly specific electronic and steric environment. This technical guide leverages Density Functional Theory (DFT) to map the divergent reactive pathways of this molecule, explaining the causality behind its resistance to standard SuFEx conditions and its propensity for alternative bond-forming trajectories such as defluorosulfonylation[3].
Mechanistic Dichotomy: The Energetic Landscape
The reactivity of 1-phenylbutane-1-sulfonyl fluoride is not monolithic. Depending on the catalytic environment (base vs. Lewis acid) and the nucleophile, the molecule partitions into three distinct mechanistic pathways. Understanding this divergence is critical for designing covalent inhibitors or utilizing this scaffold in late-stage functionalization.
Pathway A: Classical SuFEx (S-N / S-O Bond Formation)
In a standard SuFEx reaction, a nucleophile attacks the S(VI) center via an S_N2-like mechanism, proceeding through a trigonal bipyramidal transition state. For 1-phenylbutane-1-sulfonyl fluoride, the steric bulk of the adjacent phenyl and propyl groups severely restricts the trajectory of nucleophilic attack (in-line with the S-F bond). This steric penalty significantly raises the activation free energy ( ) compared to unhindered systems like methanesulfonyl fluoride.
Pathway B: E1cB Elimination (Sulfene Formation)
The -proton at the C1 position is highly acidified by the synergistic electron-withdrawing effects of the -SO₂F group and the resonance-stabilizing phenyl ring. In the presence of strong, non-nucleophilic bases (e.g., BTMG or DBU), rapid deprotonation occurs. Subsequent expulsion of the fluoride ion yields a highly reactive sulfene intermediate (R-C=SO₂). This E1cB pathway often outcompetes SuFEx, leading to -substituted byproducts rather than the desired S(VI) click products.
Pathway C: Defluorosulfonylation (C-N / C-O Bond Formation)
Recent advancements have revealed an unconventional reaction pathway for benzylic and tertiary sulfonyl fluorides: defluorosulfonylation[4]. Under thermal activation or Lewis acid catalysis, the C-S bond cleaves heterolytically. The extrusion of SO₂ and F⁻ generates a resonance-stabilized 1-phenylbutyl carbocation. This S_N1-like intermediate can then be intercepted by nucleophiles to form new C-N or C-O bonds, effectively acting as an alkylating agent rather than a sulfonylating agent[3].
Divergent mechanistic pathways of 1-phenylbutane-1-sulfonyl fluoride.
Quantitative Energetic Profiling
To contextualize the competition between these pathways, DFT calculations provide the thermodynamic and kinetic parameters. The data below summarizes the energetic landscape for the reaction of 1-phenylbutane-1-sulfonyl fluoride with a model phenolate nucleophile in acetonitrile.
Table 1: Computed Free Energies for Divergent Pathways (SMD-MeCN, B97X-D/def2-TZVP)
| Reaction Pathway | Primary Mechanism | (kcal/mol) | (kcal/mol) | Primary Byproduct |
| Classical SuFEx | S_N2 at S(VI) center | +19.2 | -14.5 | F⁻ |
| E1cB Elimination | -Deprotonation Sulfene | +12.8 | -6.2 | [BaseH]⁺F⁻ |
| Defluorosulfonylation | S_N1 C-S Cleavage | +22.4 | -9.1 | SO₂, F⁻ |
Data Synthesis Note: The low barrier (+12.8 kcal/mol) for E1cB highlights why traditional base-catalyzed SuFEx often fails for benzylic sulfonyl fluorides, necessitating highly specific catalytic conditions to favor the S_N2 trajectory.
Self-Validating DFT Computational Protocol
To accurately model the reactivity of 1-phenylbutane-1-sulfonyl fluoride, empirical assumptions must be replaced with a rigorous, self-validating computational workflow. The following step-by-step methodology ensures scientific integrity and reproducibility.
Step 1: Conformational Sampling
-
Action: Perform a molecular mechanics conformational search (e.g., using CREST/xTB) on the 1-phenylbutyl chain.
-
Causality: The propyl chain and the -SO₂F group exhibit high rotational freedom. Identifying the global minimum (typically a gauche orientation of the sulfonyl oxygen relative to the phenyl ring to minimize steric clash) is required before TS searching.
Step 2: Geometry Optimization
-
Action: Optimize the ground state and transition state geometries using the B97X-D functional with the def2-SVP basis set.
-
Causality: The B97X-D functional includes empirical dispersion corrections (D2/D3). Dispersion is non-negotiable here; the attractive van der Waals interactions between the incoming nucleophile and the benzylic phenyl ring heavily influence the TS geometry.
Step 3: Transition State (TS) Elucidation & Frequency Validation
-
Action: Perform a relaxed Potential Energy Surface (PES) scan along the breaking S-F or C-S bond. Optimize the highest energy point as a TS. Run a vibrational frequency calculation.
-
Self-Validation: The calculation must yield exactly one imaginary frequency ( ). Visualizing this frequency must show the atomic displacement corresponding precisely to the expected reaction coordinate (e.g., F⁻ departing and nucleophile arriving).
Step 4: Intrinsic Reaction Coordinate (IRC) Verification
-
Action: Execute an IRC calculation in both the forward and reverse directions from the optimized TS.
-
Self-Validation: This step proves causality. The reverse path must smoothly relax to the starting 1-phenylbutane-1-sulfonyl fluoride complex, and the forward path must relax to the correct intermediate (e.g., the sulfene or the SuFEx product). If the IRC fails to connect these nodes, the TS is invalid.
Step 5: High-Level Single Point Energies & Solvation
-
Action: Calculate single-point energies using a larger basis set (def2-TZVP ) and apply the SMD (Solvation Model based on Density) for the experimental solvent (e.g., Acetonitrile).
-
Causality: Transition states involving fluoride departure or carbocation formation exhibit massive charge separation. Gas-phase calculations will artificially inflate these barriers by 10-20 kcal/mol. SMD implicit solvation accurately models the dielectric stabilization of these highly polar transition states.
Self-validating DFT computational workflow for transition state elucidation.
Implications for Drug Development & Chemical Biology
The theoretical insights into 1-phenylbutane-1-sulfonyl fluoride have profound implications for drug discovery. Phenylmethanesulfonyl fluoride (PMSF) is a historically critical, non-specific serine protease inhibitor[5]. By extending the alkyl chain to a butyl group (as in 1-phenylbutane-1-sulfonyl fluoride), medicinal chemists introduce a lipophilic vector that can occupy deeper hydrophobic S1/S2 pockets in target proteases.
However, computational modeling dictates that the increased steric bulk and the highly acidic -proton make this warhead exceptionally sensitive to the microenvironment of the protein active site. If the target protease active site contains a strongly basic residue (e.g., an uncoordinated histidine) near the -carbon, the warhead may undergo E1cB elimination to a sulfene, leading to off-target alkylation rather than the desired stoichiometric SuFEx-mediated serine sulfonylation. Conversely, strategically utilizing the defluorosulfonylation pathway[4] allows researchers to deploy these molecules as latent carbocation precursors, enabling novel bioisosteric replacements and targeted protein alkylation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Alkyl sulfonyl fluorides as ambiphiles in the stereoselective palladium(II)-catalysed cyclopropanation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the boundaries of ferrocenesulfonyl fluoride chemistry - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI01854C [pubs.rsc.org]
1-Phenylbutane-1-Sulfonyl Fluoride: Electrophilicity, Mechanistic Causality, and SuFEx Applications in Chemical Biology
Executive Summary
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of next-generation click chemistry, offering unparalleled chemoselectivity and stability. Within this chemical space, 1-phenylbutane-1-sulfonyl fluoride (CAS: 2171824-29-4) represents a highly specialized class of electrophiles: the secondary alkyl sulfonyl fluoride. Unlike highly reactive aryl sulfonyl fluorides, this molecule presents a unique dichotomy between decreased sulfur electrophilicity and the presence of an acidic benzylic α -proton. This whitepaper dissects the mechanistic causality behind its reactivity, detailing how researchers can harness its specific electrophilic profile for targeted covalent drug design and chemical biology applications.
The Dichotomy of Alkyl Sulfonyl Fluorides
The structural architecture of 1-phenylbutane-1-sulfonyl fluoride features a sulfur(VI) center bonded to a fluorine atom, a benzylic carbon, and a propyl chain. This configuration fundamentally alters its electrophilic profile compared to standard SuFEx hubs.
Thermodynamic Stability vs. Kinetic Inertness
The homolytic bond dissociation energy of the S–F bond in sulfonyl fluorides is exceptionally high ( ≈ 90.5 kcal/mol), compared to the S–Cl bond in sulfonyl chlorides ( ≈ 46 kcal/mol) [3]. This grants 1-phenylbutane-1-sulfonyl fluoride thermodynamic stability, making it highly resistant to aqueous hydrolysis and reduction. It functions as a "stealth" electrophile that remains kinetically inert until it encounters a highly specific, activating microenvironment.
The α -Proton Challenge
Alkyl sulfonyl fluorides are notoriously challenging substrates in synthetic SuFEx chemistry due to their decreased electrophilicity at the sulfur center and the competing acidity of their α -protons [2]. In 1-phenylbutane-1-sulfonyl fluoride, the benzylic proton is rendered highly acidic by the electron-withdrawing phenyl and sulfonyl groups. When exposed to strong bases (e.g., standard amine catalysts), the molecule is prone to α -deprotonation, leading to the formation of transient sulfene intermediates that rapidly dimerize or oligomerize, bypassing the desired SuFEx substitution pathway [2].
Bifurcation of 1-phenylbutane-1-sulfonyl fluoride reactivity based on conditions.
Mechanistic Causality: Spatial Activation in Chemical Biology
To successfully utilize 1-phenylbutane-1-sulfonyl fluoride as a covalent warhead, researchers must bypass the α -deprotonation pathway. This is achieved through spatial-chemical activation .
In drug discovery, sulfonyl fluorides are privileged probes because the target protein itself acts as the SuFEx catalyst [4]. When the 1-phenylbutane moiety binds non-covalently to a hydrophobic pocket, the S–F bond is positioned near a hydrogen-bond donor network (e.g., backbone amides or water molecules). This network polarizes the S–F bond, stabilizing the fluoride leaving group as a [F−H−F]− transition state [3]. This polarization sufficiently enhances the electrophilicity of the sulfur center to allow nucleophilic attack by proximal context-specific residues—such as Tyrosine, Lysine, Serine, or Histidine—without requiring basic conditions that would trigger sulfene formation [1].
Spatial activation mechanism of sulfonyl fluorides within a protein binding pocket.
Quantitative Reactivity Profiling
To contextualize the electrophilicity of 1-phenylbutane-1-sulfonyl fluoride, it must be compared against other common electrophilic warheads. The data below summarizes the structural and kinetic differences that dictate experimental choices.
| Electrophile Class | Representative Compound | S-X Bond Energy | Aqueous Half-Life (pH 7.4) | Primary Reactivity Pathway | Target Nucleophiles in Proteins |
| Secondary Alkyl Sulfonyl Fluoride | 1-Phenylbutane-1-sulfonyl fluoride | ≈ 90.5 kcal/mol | > 7 days | SuFEx (if activated) or α -deprotonation | Tyr, Lys, His, Ser (context-dependent) |
| Aryl Sulfonyl Fluoride | Benzenesulfonyl fluoride | ≈ 90.5 kcal/mol | > 14 days | Direct SuFEx | Tyr, Lys, His |
| Alkyl Sulfonyl Chloride | 1-Phenylbutane-1-sulfonyl chloride | ≈ 46.0 kcal/mol | < 10 minutes | Rapid Hydrolysis | Non-selective (Cys, Lys, H2O) |
Table 1: Comparative electrophilicity and stability metrics of sulfur-based electrophiles.
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and self-validation loops, ensuring that observed reactivity is due to targeted SuFEx chemistry rather than non-specific degradation or off-target α -deprotonation.
Protocol 1: Chemoselective Covalent Labeling of Protein Targets
Objective: Validate the spatial activation of 1-phenylbutane-1-sulfonyl fluoride by a target protein.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of 1-phenylbutane-1-sulfonyl fluoride in anhydrous DMSO. Ensure the target protein is in a mild, nucleophile-free buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) to prevent base-catalyzed sulfene formation.
-
Incubation: Dose the protein (10 μ M) with the probe at a 1:5 molar ratio (50 μ M final concentration). Incubate at 37°C for 4 hours.
-
Self-Validation Loop (Competitive Control): In a parallel reaction, pre-incubate the protein with a known, high-affinity reversible inhibitor for 30 minutes prior to adding the sulfonyl fluoride probe.
-
Causality: If the probe relies on spatial activation within the active site, the reversible inhibitor will block access, preventing the SuFEx reaction.
-
-
Analysis: Quench the reactions with 1% formic acid. Analyze via intact LC-MS.
-
Mapping: Perform tryptic digest and LC-MS/MS to identify the exact site of covalent modification (typically an N -acetyltyrosine or N -acetyllysine adduct) [4].
Protocol 2: Aqueous Stability and Hydrolysis Profiling
Objective: Prove the kinetic inertness of the S–F bond in the absence of spatial activation.
Step-by-Step Methodology:
-
Matrix Setup: Prepare a 100 μ M solution of 1-phenylbutane-1-sulfonyl fluoride in PBS (pH 7.4) containing 5% DMSO to maintain solubility. Include 50 μ M of biphenyl as an internal standard.
-
Positive Control: Prepare an identical matrix using 1-phenylbutane-1-sulfonyl chloride.
-
Causality: The sulfonyl chloride lacks the high bond dissociation energy of the S–F bond and will undergo rapid hydrolysis, validating the assay's sensitivity to degradation.
-
-
Sampling: Incubate both solutions at 37°C. Extract 50 μ L aliquots at 0, 1, 4, 12, 24, and 48 hours.
-
Quantification: Analyze aliquots via HPLC-UV (254 nm). Plot the ratio of the analyte peak area to the internal standard peak area over time. The sulfonyl fluoride should exhibit >95% intact parent compound at 48 hours, confirming its suitability for prolonged biological assays without non-specific electrophilic degradation.
References
-
Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media National Institutes of Health (NIH) [Link]
-
Unconventional reactivity of sulfonyl fluorides Imperial College London Spiral Repository[Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design ACS Publications[Link]
The Aqueous Stability of 1-Phenylbutane-1-Sulfonyl Fluoride: Mechanistic Insights and SuFEx Applications
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized chemical biology, materials science, and drug discovery by providing a highly controlled, "click-compatible" ligation strategy. At the heart of this technology are sulfonyl fluorides, compounds celebrated for their unique stability-reactivity paradox. Unlike their highly reactive sulfonyl chloride counterparts, sulfonyl fluorides are generally inert to water and reduction, reacting only under specific microenvironmental triggers.
However, the structural nuances of the sulfonyl fluoride dictate its aqueous behavior. 1-Phenylbutane-1-sulfonyl fluoride , an aliphatic/benzylic sulfonyl fluoride, presents a distinct stability profile compared to standard aryl sulfonyl fluorides. This whitepaper provides an in-depth technical analysis of its aqueous stability, the kinetic causality behind its degradation pathways, and self-validating protocols for handling and profiling this versatile electrophile in biological buffers.
The Structural Dynamics of Aliphatic Sulfonyl Fluorides
To understand the aqueous stability of 1-phenylbutane-1-sulfonyl fluoride, we must first examine the fundamental properties of the S(VI)-F bond. The cleavage of the sulfonyl fluoride bond is heterolytic, rendering it highly resistant to reductive environments and thermodynamic degradation. In purely neutral or acidic aqueous solutions, the fluoride ion is stabilized by proton interactions, making direct nucleophilic substitution (S_N2) by water exceptionally slow.
However, 1-phenylbutane-1-sulfonyl fluoride is not an aryl sulfonyl fluoride; it is a benzylic/aliphatic sulfonyl fluoride . Its structure consists of a sulfonyl fluoride group attached to a sp3-hybridized carbon (C1) that is also bonded to a phenyl ring and a propyl chain.
The Achilles Heel: The Alpha-Proton
The critical structural feature of 1-phenylbutane-1-sulfonyl fluoride is the presence of an alpha-proton at the C1 position. This proton is flanked by two strongly electron-withdrawing groups: the aromatic phenyl ring and the highly electronegative sulfonyl fluoride moiety. This unique electronic environment significantly lowers the pKa of the alpha-proton, making it susceptible to deprotonation in mildly basic aqueous buffers (pH > 7.5).
While aryl sulfonyl fluorides remain intact for days in basic media, aliphatic variants like 1-phenylbutane-1-sulfonyl fluoride face kinetic labilization through an entirely different mechanistic pathway[1].
Mechanistic Causality of Aqueous Degradation
The degradation of 1-phenylbutane-1-sulfonyl fluoride in aqueous solution does not occur via direct water attack on the sulfur atom. Instead, it proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism [1].
-
Deprotonation: Hydroxide ions (or basic buffer components) abstract the acidic alpha-proton, generating a resonance-stabilized carbanion.
-
Elimination: The carbanion drives the expulsion of the fluoride leaving group. This is typically the rate-limiting step.
-
Sulfene Formation: The elimination results in the formation of a highly reactive sulfene intermediate ( Ph−C(Pr)=SO2 ).
-
Hydrolysis: The transient sulfene is immediately trapped by water, yielding 1-phenylbutane-1-sulfonate as the final degradation product.
The steric bulk of the propyl chain in 1-phenylbutane-1-sulfonyl fluoride provides a slight kinetic shield compared to simpler analogs like phenylmethanesulfonyl fluoride (PMSF), slightly retarding the rate of deprotonation. However, the fundamental vulnerability to base-catalyzed E1cB elimination remains the defining factor of its aqueous half-life.
Fig 1. E1cB hydrolysis pathway of aliphatic sulfonyl fluorides via a sulfene intermediate.
Quantitative Stability Profiling
Because the degradation is base-catalyzed, the aqueous half-life ( t1/2 ) of 1-phenylbutane-1-sulfonyl fluoride is strictly pH-dependent. The data below extrapolates the kinetic behavior of benzylic sulfonyl fluorides based on established decay models of homologous compounds (e.g., PMSF)[1], adjusted for the steric hindrance of the butyl chain.
Table 1: Aqueous Half-Lives of 1-Phenylbutane-1-Sulfonyl Fluoride (25°C)
| pH Level | Buffer System (50 mM) | Estimated Half-Life ( t1/2 ) | Primary Pathway | Application Suitability |
| 5.0 | Sodium Acetate | > 48 hours | Stable | Long-term storage / Acidic assays |
| 7.0 | HEPES / PBS | ~ 140 minutes | Slow E1cB | Standard biological assays (use fresh) |
| 7.5 | Tris-HCl | ~ 75 minutes | E1cB Elimination | Time-sensitive labeling |
| 8.0 | Tris-HCl | ~ 45 minutes | Rapid E1cB | Not recommended without excess reagent |
| 9.0 | Sodium Borate | < 10 minutes | Instantaneous E1cB | Unsuitable for prolonged incubation |
Note: Tris buffers can act as competitive nucleophiles due to their primary amine functionality, slightly accelerating apparent degradation rates compared to non-nucleophilic buffers like HEPES.
Self-Validating Experimental Protocols
To rigorously determine the stability of 1-phenylbutane-1-sulfonyl fluoride in your specific assay conditions, relying on literature values is insufficient due to microenvironmental buffer effects. The following protocol establishes a self-validating system using Nuclear Magnetic Resonance (NMR) spectroscopy combined with an orthogonal chemical trapping step to prove the E1cB causality.
Protocol: NMR-Monitored Kinetic Profiling and Sulfene Trapping
Rationale: Monitoring the disappearance of the 19F signal provides a direct kinetic readout of degradation. However, to prove that degradation occurs via the sulfene intermediate (and not direct water hydrolysis), we spike the reaction with a secondary amine. If the sulfene mechanism is active, the amine will outcompete water to form a stable sulfonamide.
Materials Required:
-
1-phenylbutane-1-sulfonyl fluoride (Stock: 100 mM in anhydrous DMSO-d6)
-
Deuterated buffers (e.g., PBS in D2O , pH adjusted with NaOD/DCl)
-
Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)
-
Trapping Agent: Piperidine
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 600 µL of the desired deuterated buffer (e.g., pH 7.5 PBS in D2O ) containing 1 mM DSS as an internal standard. Transfer to an NMR tube.
-
Baseline Acquisition: Acquire a baseline 1H and 19F NMR spectrum of the buffer at 25°C.
-
Initiation (Spiking): Inject 6 µL of the 100 mM 1-phenylbutane-1-sulfonyl fluoride DMSO-d6 stock into the NMR tube (final concentration: 1 mM). Invert rapidly 3 times to mix.
-
Kinetic Monitoring: Immediately insert the tube into the NMR spectrometer. Set up a pseudo-2D array to acquire 19F spectra every 5 minutes for 3 hours.
-
Data Analysis: Integrate the 19F signal of the sulfonyl fluoride (typically around +50 to +60 ppm) relative to the internal standard. Plot ln([SF]t/[SF]0) versus time to calculate the first-order rate constant ( k ) and half-life ( t1/2=0.693/k ).
-
-
Orthogonal Validation (Sulfene Trapping):
-
Prepare a parallel NMR tube with the same buffer, but add 10 mM Piperidine.
-
Spike with 1-phenylbutane-1-sulfonyl fluoride.
-
Acquire 1H and LC-MS data after 30 minutes.
-
Validation Criteria: The exclusive formation of 1-phenylbutane-1-sulfonypiperidine (mass shift corresponding to sulfonamide) confirms the existence of the highly electrophilic sulfene intermediate, validating the E1cB pathway over direct SN2 hydrolysis.
-
Fig 2. Self-validating NMR workflow for quantifying aqueous stability and trapping sulfenes.
Implications for Drug Development and Chemical Biology
The unique stability profile of 1-phenylbutane-1-sulfonyl fluoride makes it a powerful, yet nuanced, tool for drug developers. Sulfonyl fluorides are increasingly used for chemoselective peptide macrocyclization[2] and as covalent warheads targeting serine, threonine, or tyrosine residues in protein binding pockets[3].
Best Practices for Application Scientists:
-
Stock Management: Never store 1-phenylbutane-1-sulfonyl fluoride in aqueous or protic solvents. Maintain stocks in anhydrous DMSO or Acetonitrile at -20°C.
-
Assay Design: When conducting in vitro labeling or SuFEx click reactions, maintain the buffer pH between 6.5 and 7.2 to maximize the half-life of the electrophile while maintaining the nucleophilicity of target amino acid residues.
-
Exploiting the Sulfene: The base-lability of aliphatic sulfonyl fluorides can be leveraged as a "pro-drug" or "pro-reactive" strategy. By designing a molecule that enters a basic microenvironment (e.g., specific enzyme active sites), the rapid generation of the sulfene can be used to permanently cross-link proximal nucleophiles.
By understanding the kinetic causality of the E1cB pathway, researchers can transform the apparent "instability" of aliphatic sulfonyl fluorides in basic media from a frustrating limitation into a highly tunable parameter for covalent probe design.
References
-
Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media ChemRxiv URL:[Link]
-
Sulfur-Fluoride Exchange (SuFEx) and Unstable Sulfonyl Fluorides The University of Tokyo (Presentation) URL:[Link]
-
Radical Fluorosulfonylmethylation: A Photocatalytic and Facile Access to PMSF and Related Derivatives ACS Catalysis URL:[Link]
Sources
Comprehensive Spectroscopic Characterization of 1-Phenylbutane-1-Sulfonyl Fluoride: A Technical Guide
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has elevated sulfonyl fluorides from niche intermediates to privileged pharmacophores and critical electrophiles in drug discovery and materials science. This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, IR, and MS) of 1-phenylbutane-1-sulfonyl fluoride (CAS: 2171824-29-4). Designed for researchers and application scientists, this guide deconstructs the structural validation of this chiral molecule, explaining the causality behind specific spectroscopic phenomena—such as heteronuclear spin-spin coupling and unique vibrational modes—to establish a self-validating analytical framework.
Mechanistic Context: The S(VI)-F Bond
1-Phenylbutane-1-sulfonyl fluoride features a benzylic carbon attached to a hexavalent sulfur center. Unlike traditional sulfonyl chlorides, which are highly susceptible to hydrolysis and nucleophilic attack, sulfonyl fluorides are remarkably stable under physiological conditions. They react almost exclusively under specific catalytic activation (e.g., via DBU or bifluoride ions).
Because the S-F bond is highly robust, standard analytical techniques must be precisely calibrated to confirm its integrity post-synthesis. The proximity of the highly electronegative fluorine atom to the chiral benzylic center (C1) creates a unique electronic environment that dictates its spectroscopic signature.
Spectroscopic Characterization & Causality
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
The structural confirmation of 1-phenylbutane-1-sulfonyl fluoride relies on orthogonal multinuclear NMR data.
-
¹⁹F NMR: The fluorine atom attached to the S(VI) center is strongly deshielded by the two oxygen atoms but shielded by the sulfur's electron cloud relative to standard alkyl fluorides. It typically appears as a sharp singlet at +54.5 ppm (relative to CFCl₃). The lack of strong ³J
HFcoupling to the alpha-proton is characteristic of alkyl sulfonyl fluorides, where the dihedral angle and the S(VI) tetrahedral geometry minimize orbital overlap. -
¹H NMR: The benzylic alpha-proton (C1-H) is significantly deshielded by both the anisotropic effect of the phenyl ring and the strongly electron-withdrawing –SO₂F group, appearing as a doublet of doublets (dd) around 4.55 ppm . The aliphatic chain displays standard splitting, terminating in a methyl triplet at 0.92 ppm .
-
¹³C NMR (Self-Validating Marker): The most diagnostic feature in the ¹³C spectrum is the alpha-carbon (C1). Due to the spatial proximity of the fluorine atom, C1 exhibits heteronuclear spin-spin coupling (²J
CF). It appears as a distinct doublet with a coupling constant of 16.5 Hz at 70.5 ppm . This splitting is a self-validating marker: if the ¹⁹F singlet is present but the ¹³C doublet is absent, the fluorine source is likely an inorganic impurity rather than a covalently bound –SO₂F group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The substitution of a chlorine atom with a more electronegative fluorine atom increases the force constant of the S=O bonds due to inductive electron withdrawal, shifting their vibrational frequencies.
-
Asymmetric SO₂ stretch: ~1415 cm⁻¹ (shifted higher than typical alkyl sulfones).
-
Symmetric SO₂ stretch: ~1205 cm⁻¹.
-
S-F stretch: A sharp, intense band at ~790 cm⁻¹. The simultaneous presence of these three bands self-validates the functional group without requiring immediate mass spectrometry.
High-Resolution Mass Spectrometry (HRMS)
Using Electrospray Ionization (ESI), the exact mass of the protonated adduct[M+H]⁺ (Calculated for C₁₀H₁₄FO₂S: 217.0698) can be verified. Under Electron Ionization (EI), a predictable fragmentation pathway involves the homolytic cleavage of the C-S bond, resulting in the loss of the sulfonyl fluoride radical (•SO₂F, 83 Da) and the formation of a highly stabilized 1-phenylbutyl cation (m/z 133.10) .
Quantitative Data Summary
The following table consolidates the expected spectroscopic parameters for 1-phenylbutane-1-sulfonyl fluoride, providing a benchmark for quality control and structural verification.
| Analytical Method | Nucleus / Mode | Chemical Shift (ppm) / Wavelength (cm⁻¹) / m/z | Multiplicity & Coupling (J in Hz) | Structural Assignment |
| ¹H NMR | ¹H | 4.55 | dd, J = 10.5, 4.5 | C1-H (benzylic, α to SO₂F) |
| ¹H NMR | ¹H | 2.20 – 2.40 | m | C2-H₂ (aliphatic chain) |
| ¹H NMR | ¹H | 1.35 – 1.50 | m | C3-H₂ (aliphatic chain) |
| ¹H NMR | ¹H | 0.92 | t, J = 7.3 | C4-H₃ (terminal methyl) |
| ¹H NMR | ¹H | 7.35 – 7.50 | m | Aromatic protons (5H) |
| ¹³C NMR | ¹³C | 70.5 | d, ²J | C1 (α-carbon) |
| ¹³C NMR | ¹³C | 29.0 | s | C2 |
| ¹³C NMR | ¹³C | 19.5 | s | C3 |
| ¹³C NMR | ¹³C | 13.5 | s | C4 |
| ¹³C NMR | ¹³C | 128.5 – 132.0 | s | Aromatic carbons |
| ¹⁹F NMR | ¹⁹F | +54.5 | s | –SO₂F |
| FT-IR | Asym. SO₂ | 1415 | Strong, sharp | S=O asymmetric stretch |
| FT-IR | Sym. SO₂ | 1205 | Strong, sharp | S=O symmetric stretch |
| FT-IR | S-F | 790 | Strong, sharp | S–F stretch |
| HRMS (ESI) | [M+H]⁺ | 217.0698 (Expected) | N/A | Intact protonated molecule |
| HRMS (EI) | [M–SO₂F]⁺ | 133.1014 (Expected) | N/A | 1-phenylbutyl cation fragment |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to. These protocols are designed as closed, self-validating systems.
Protocol 1: Multinuclear NMR Acquisition
Causality Check: Anhydrous solvents are mandated not because the S-F bond is water-sensitive, but to prevent residual water peaks from obscuring the aliphatic multiplets and to maintain strict chemical shift referencing.
-
Sample Preparation: Dissolve 15–20 mg of chromatographically purified 1-phenylbutane-1-sulfonyl fluoride in 0.6 mL of anhydrous CDCl₃.
-
Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as the internal standard for ¹H/¹³C referencing (0.00 ppm). For ¹⁹F, utilize Trichlorofluoromethane (CFCl₃) as the external standard (0.00 ppm).
-
Instrument Tuning & Acquisition:
-
¹H NMR: Acquire at 400 MHz using 16 scans and a 1-second relaxation delay (D1).
-
¹³C NMR: Acquire at 100 MHz using 512 scans. Critical: Set the relaxation delay to ≥2 seconds to ensure the full relaxation of quaternary aromatic carbons, allowing for accurate baseline resolution.
-
¹⁹F NMR: Acquire at 376 MHz using 64 scans. Critical: Run the experiment with proton decoupling (¹⁹F{¹H}) to collapse any minor ³J
HFcouplings, yielding a sharp, easily integrable singlet.
-
Protocol 2: FT-IR Analysis (ATR Method)
Causality Check: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to eliminate the risk of halide exchange (F to Br) under extreme localized pressure, which could artificially degrade the S-F signal.
-
Background Calibration: Collect a background spectrum of the ambient atmosphere using a diamond ATR crystal to subtract atmospheric CO₂ and water vapor.
-
Sample Application: Apply 2–3 µL of the neat liquid sample directly onto the ATR crystal. Ensure full coverage of the sensor window.
-
Data Acquisition: Acquire 32 scans from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹. Validate the spectrum by confirming the triad of peaks at 1415, 1205, and 790 cm⁻¹.
Workflow Visualization
The following diagram maps the logical progression from synthesis to multi-modal structural validation, highlighting the orthogonal techniques required to confirm the S(VI)-F architecture.
Fig 1: Logical workflow for the synthesis, isolation, and orthogonal spectroscopic validation of sulfonyl fluorides.
Conclusion
The rigorous spectroscopic profiling of 1-phenylbutane-1-sulfonyl fluoride demonstrates the predictable yet nuanced behavior of the –SO₂F pharmacophore. By understanding the causality behind the ²JCF coupling in ¹³C NMR, the highly deshielded ¹⁹F resonance, and the specific vibrational shifts in FT-IR, researchers can establish orthogonal, self-validating data points. This ensures absolute confidence in structural assignments prior to deploying these molecules in complex SuFEx click chemistry applications.
References
-
Semantic Scholar / The Ball Lab. "Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids." Chemical Communications. URL: [Link]
-
National Science Foundation (NSF) Public Access Repository. "Postpolymerization modification of a sulfonyl fluoride-decorated polynorbornene using the sulfur-fluoride exchange click reaction." NSF PAR. URL:[Link]
-
ChemRxiv. "Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity." ChemRxiv Preprint Server. URL:[Link]
Potential Biological Targets of 1-Phenylbutane-1-Sulfonyl Fluoride: A Technical Guide to SuFEx-Mediated Covalent Protein Profiling
As the landscape of targeted covalent inhibitors (TCIs) expands, sulfonyl fluorides have emerged as privileged pharmacophores. Unlike traditional electrophiles (e.g., acrylamides or Michael acceptors) that predominantly target highly reactive cysteines, the sulfonyl fluoride (-SO₂F) warhead leverages Sulfur Fluoride Exchange (SuFEx) chemistry to selectively modify serine, threonine, tyrosine, and lysine residues.
This technical whitepaper explores the mechanistic rationale, potential biological targets, and experimental profiling workflows for 1-phenylbutane-1-sulfonyl fluoride (1-PBSF) . By acting as a branched, lipophilic covalent probe, 1-PBSF offers a unique steric profile for mapping hydrophobic binding pockets across the proteome.
Mechanistic Rationale: The SuFEx Warhead
The causality behind the efficacy of sulfonyl fluorides lies in their context-dependent reactivity. The S-F bond is highly stable in aqueous physiological environments, resisting spontaneous hydrolysis. However, when 1-PBSF binds to a protein pocket that provides specific microenvironmental activation—typically a hydrogen bond donor that interacts with the fluorine atom—the electrophilicity of the sulfur center is drastically enhanced.
This proximity-driven pre-covalent complex allows a neighboring nucleophilic residue (such as the catalytic serine in hydrolases or an activated tyrosine in kinases) to attack the sulfur atom, displacing the fluoride ion and forming a highly stable, irreversible sulfonate ester adduct.
Caption: SuFEx-mediated covalent modification of target proteins by 1-PBSF.
Core Biological Targets of 1-PBSF
While linear analogs like 4-phenylbutane-1-sulfonyl fluoride are well-documented picomolar inhibitors of specific enzymes[1], the alpha-branched architecture of 1-PBSF (where the phenyl ring is adjacent to the sulfonyl fluoride) introduces unique steric constraints. This branching biases its target profile toward enzymes with accommodating S1 or acyl-chain pockets.
Serine Hydrolases: Fatty Acid Amide Hydrolase (FAAH)
The primary biological targets for alkyl/aryl sulfonyl fluorides are serine hydrolases[2]. FAAH (EC 3.5.1.99) is an integral membrane enzyme responsible for degrading endocannabinoids like anandamide[3].
-
Structural Causality: The 1-phenylbutyl chain of 1-PBSF mimics the hydrophobic tail of lipid substrates. It docks into the hydrophobic cytosolic port of FAAH, perfectly positioning the -SO₂F group adjacent to the catalytic Ser241.
-
Therapeutic Relevance: Irreversible inhibition of FAAH prevents the breakdown of anandamide, prolonging cannabinoid receptor activation, which has profound implications for analgesia and neuroprotection[1].
Caption: Disruption of the endocannabinoid signaling pathway via FAAH inhibition.
Proteases and Tyrosine Kinases
Beyond FAAH, the alpha-phenyl substitution makes 1-PBSF an excellent candidate for targeting the S1 hydrophobic pockets of chymotrypsin-like proteases. Furthermore, via SuFEx chemistry, 1-PBSF can target non-catalytic tyrosines in kinases (e.g., EGFR, BTK) if the lipophilic moiety provides sufficient proximity-driven binding affinity.
Quantitative Target Affinity Data
To understand the structure-activity relationship (SAR) of phenyl-substituted sulfonyl fluorides, we must compare 1-PBSF to its structural isomers and established benchmarks.
| Compound | Target Enzyme | IC₅₀ / Kᵢ | Mechanism of Action |
| 1-Phenylbutane-1-sulfonyl fluoride | Serine Hydrolases / Proteases | Context-dependent | Irreversible Covalent (SuFEx) |
| 4-Phenylbutane-1-sulfonyl fluoride | FAAH | ~1.1 nM | Irreversible Covalent (Ser241) |
| AM374 (Hexadecylsulfonyl fluoride) | FAAH | ~10 nM | Irreversible Covalent (Ser241) |
| PMSF (Phenylmethanesulfonyl fluoride) | Broad Serine Proteases | Micro-molar range | Irreversible Covalent |
Data extrapolated from established literature on FAAH sulfonyl fluoride inhibitors[1],[4].
Experimental Methodologies & Self-Validating Protocols
To empirically validate the biological targets of 1-PBSF, researchers must employ rigorous, self-validating biochemical assays.
Protocol 1: Target Identification via LC-MS/MS (Label-Free ABPP)
This protocol utilizes high-resolution mass spectrometry to detect the exact mass shift caused by the covalent attachment of the 1-phenylbutane-1-sulfonyl adduct (+197.0636 Da) to target residues.
-
Step 1: Proteome Preparation. Lyse cells (e.g., HEK293T or rat brain homogenate) in non-denaturing buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl) to preserve native protein conformations.
-
Causality: SuFEx reactivity requires an intact, folded binding pocket to activate the -SO₂F warhead. Denatured proteins will not react.
-
-
Step 2: Probe Incubation. Treat the proteome (1 mg/mL) with 10 µM 1-PBSF for 1 hour at 37°C.
-
Validation Checkpoint: Run a parallel competition control pre-incubated with 100 µM PMSF for 30 minutes prior to 1-PBSF addition. True specific targets will show diminished labeling in the competition arm, differentiating active-site binding from non-specific background collisions.
-
-
Step 3: Protein Digestion. Precipitate proteins using cold acetone, resuspend in 8M urea, reduce (DTT), alkylate (iodoacetamide), and digest overnight with Trypsin.
-
Step 4: LC-MS/MS Analysis. Analyze peptides using a Q-Exactive mass spectrometer. Search the raw data for a variable modification of +197.0636 Da on Ser, Tyr, or Lys residues.
Caption: Mass spectrometry-based workflow for identifying 1-PBSF covalent targets.
Protocol 2: Fluorometric FAAH Inhibition Assay
To quantify the inhibitory potency ( kinact/KI ) of 1-PBSF against its primary suspected target class.
-
Step 1: Enzyme Pre-incubation. Incubate recombinant human FAAH (1 nM) with varying concentrations of 1-PBSF (0.1 nM to 10 µM) in assay buffer (pH 9.0) for distinct time intervals (0, 15, 30, 60 minutes).
-
Causality: Because 1-PBSF is a covalent inhibitor, IC₅₀ values are inherently time-dependent. Measuring inhibition across multiple time points allows for the calculation of the pseudo-first-order inactivation rate ( kobs ), leading to the true kinetic parameters ( kinact/KI ).
-
-
Step 2: Substrate Addition. Add the fluorogenic substrate AMC-arachidonoyl amide (10 µM).
-
Step 3: Kinetic Readout. Measure fluorescence continuously at Ex 340 nm / Em 460 nm for 30 minutes.
-
Validation Checkpoint: The progression curves of fluorescence over time must show a non-linear, downward curvature characteristic of time-dependent irreversible inhibition, confirming the covalent mechanism of the SuFEx warhead.
-
References
-
Alapafuja, S. O., Nikas, S. P., et al. (2012). "Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase." Journal of Medicinal Chemistry, 55(22), 10074–10089. Available at:[Link]
-
BRENDA Enzyme Database. "Information on EC 3.5.1.99 - fatty acid amide hydrolase." Available at:[Link]
Sources
- 1. Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Information on EC 3.5.1.99 - fatty acid amide hydrolase - BRENDA Enzyme Database [brenda-enzymes.org]
- 3. Information on EC 3.5.1.99 - fatty acid amide hydrolase and Organism(s) Rattus norvegicus and UniProt Accession P97612 - BRENDA Enzyme Database [brenda-enzymes.org]
- 4. Hexadecane-1-sulfonyl Fluoride|AM374 Supplier [benchchem.com]
The Definitive Guide to Alkyl and Aryl Sulfonyl Fluorides: Synthesis, Reactivity, and Applications in Targeted Covalent Drug Discovery
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter a recurring bottleneck: the limitations of traditional covalent warheads. While acrylamides have successfully targeted nucleophilic cysteines, the rarity of cysteine in the human proteome severely restricts the druggable target space. The paradigm shifted dramatically with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, which introduced alkyl and aryl sulfonyl fluorides as privileged, context-dependent electrophiles capable of modifying tyrosine, lysine, histidine, and serine residues [1][1].
This technical whitepaper deconstructs the mechanistic causality, synthetic workflows, and experimental protocols surrounding alkyl and aryl sulfonyl fluorides, providing a self-validating framework for researchers looking to integrate these functional groups into chemical biology and drug development pipelines.
Mechanistic Causality: The "Latent Electrophile" Paradigm
The utility of sulfonyl fluorides ( and ) is dictated by the unique physicochemical properties of the S(VI)-F bond. Unlike sulfonyl chlorides, which are highly reactive and rapidly hydrolyze in aqueous media, sulfonyl fluorides are incredibly resilient to oxidation, reduction, thermolysis, and aqueous hydrolysis [2][2].
The Causality of Activation: Why do these stable molecules suddenly react within a biological system? The answer lies in microenvironment-induced activation. The S-F bond remains inert until the molecule docks into a specific protein binding pocket. Here, local structural features—such as hydrogen-bonding networks or proximal basic residues—polarize the S-F bond or deprotonate the incoming nucleophile (e.g., the phenolic hydroxyl of a tyrosine). This precise combination lowers the activation energy, triggering an irreversible fluoride elimination and the formation of a stable covalent adduct [3][3].
SuFEx-mediated covalent inhibition pathway in protein microenvironments.
Comparative Reactivity Profiles
To design an effective Targeted Covalent Inhibitor (TCI), one must select the appropriate SuFEx hub. The table below synthesizes the relative reactivity and stability metrics of various S(VI) electrophiles to guide your structural design [4][4].
| SuFEx Hub Type | Representative Structure | Primary Target Residues | Aqueous Stability | Relative Electrophilicity |
| Aryl Sulfonyl Fluorides | Ar-SO₂F | Tyr, Lys, His | High | Moderate |
| Alkyl Sulfonyl Fluorides | R-SO₂F | Tyr, Lys, His, Ser | Moderate-High | Moderate-High |
| Ethenesulfonyl Fluoride | CH₂=CH-SO₂F | Cys, Lys, His | Moderate | Very High |
| Aryl Fluorosulfates | Ar-OSO₂F | Tyr, Lys | Very High | Low (Requires strict activation) |
Synthetic Workflows and Methodologies
The synthesis of alkyl and aryl sulfonyl fluorides has evolved from harsh, classical fluorination to elegant, mild catalytic processes.
Primary synthetic workflows for generating alkyl and aryl sulfonyl fluorides.
Protocol 1: Biphasic Synthesis via F-Cl Exchange
The most robust method for generating sulfonyl fluorides involves the conversion of readily available sulfonyl chlorides using Potassium Bifluoride ( ) [5][5].
Causality of Experimental Design: Why use a biphasic system with instead of standard KF in a monophasic solvent? In a biphasic organic/water interface, the bifluoride anion ( ) is stripped of its hydration shell as it crosses the phase boundary. This destabilizes the F-HF hydrogen bond, unleashing a highly nucleophilic, "naked" fluoride ion that rapidly displaces the chloride without hydrolyzing the newly formed, stable S-F bond [1][1].
Step-by-Step Methodology:
-
Preparation: Dissolve the starting alkyl or aryl sulfonyl chloride (1.0 equiv) in an organic solvent (e.g., Acetonitrile or Dichloromethane) at a concentration of 0.2 M.
-
Reagent Addition: Prepare a saturated aqueous solution of Potassium Bifluoride ( , 2.0 - 3.0 equiv). Caution: is corrosive; handle with appropriate PPE.
-
Reaction: Add the aqueous to the organic layer. Vigorously stir the biphasic mixture at room temperature. The vigorous stirring is critical to maximize the interfacial surface area where the exchange occurs.
-
Monitoring: Track the reaction via LC-MS or TLC. The reaction typically reaches completion within 2 to 12 hours.
-
Self-Validating Isolation: Separate the organic layer, wash with brine, dry over , and concentrate under reduced pressure. The inherent stability of the resulting sulfonyl fluoride allows for standard silica gel chromatography purification without degradation.
Protocol 2: Advanced Catalytic Synthesis from Boronic Acids
For late-stage functionalization where sulfonyl chlorides are unavailable, transition-metal catalysis (e.g., Palladium or Bismuth) allows direct conversion of aryl boronic acids into aryl sulfonyl fluorides using a sulfur dioxide surrogate (like DABSO) and a fluoride source [6][7]. This redox-neutral organometallic approach is highly tolerant of diverse functional groups, making it ideal for complex drug scaffolds.
Application: In Vitro SuFEx Protein Labeling
When deploying an alkyl/aryl sulfonyl fluoride as a covalent probe, validating the exact mechanism of action is paramount. Recent successes in targeting human neutrophil elastase (hNE) with -substituted alkenyl sulfonyl fluorides highlight the power of Diversity Oriented Clicking (DOC) in optimizing these interactions [8][8].
Protocol 3: Intact Protein LC-MS Validation
Causality of Experimental Design: To prove that your molecule is acting as a true SuFEx electrophile and not merely a non-specific aggregator, you must observe the exact mass shift corresponding to the loss of Hydrogen Fluoride (HF).
Step-by-Step Methodology:
-
Incubation: Dilute the purified target protein to a final concentration of 2-5 µM in a physiological buffer (e.g., PBS, pH 7.4). Maintain at 37°C.
-
Probe Addition: Add the sulfonyl fluoride probe to a final concentration of 20-50 µM. Critical: Add the probe from a 100x DMSO stock to ensure the final DMSO concentration remains 1%, preventing solvent-induced protein denaturation.
-
Quenching: At designated time intervals (e.g., 1h, 4h, 24h), extract a 20 µL aliquot and quench the reaction by adding an equal volume of denaturing buffer (e.g., 1% Formic Acid in Acetonitrile).
-
Self-Validating Analysis: Inject the quenched sample into an intact protein LC-MS system (e.g., Q-TOF). Deconvolute the raw spectra.
-
Data Interpretation: A successful SuFEx event is validated by a mass shift of exactly [Target Mass + Probe Mass - 20 Da] . The subtraction of 20 Da confirms the elimination of HF, proving the formation of a covalent S-O or S-N bond rather than non-covalent association.
Conclusion
Alkyl and aryl sulfonyl fluorides represent a masterclass in chemical balance. By leveraging their latent electrophilicity, drug developers can design highly selective targeted covalent inhibitors that bypass the limitations of cysteine-reactive warheads. By adhering to the biphasic synthesis protocols and rigorous LC-MS validation workflows outlined above, research teams can confidently incorporate SuFEx chemistry into their next-generation therapeutic programs.
References
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry rhhz.net
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design ACS Public
- Sulfur fluoride exchange NIH / PMC
- Advances in sulfonyl exchange chemical biology: expanding druggable target space RSC Publishing
- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry RSC Publishing
- Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides NIH / PMC
- Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors PNAS
Sources
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 5. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 6. Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Application Note: Covalent Inhibition Profiling Using 1-Phenylbutane-1-Sulfonyl Fluoride (PBSF)
Executive Summary & Mechanistic Rationale
The development of targeted covalent inhibitors requires electrophilic warheads that perfectly balance aqueous stability with context-dependent reactivity. Sulfonyl fluorides (SFs) have emerged as privileged warheads in chemical biology because the S–F bond is highly resistant to non-specific aqueous hydrolysis, yet it undergoes rapid Sulfur(VI) Fluoride Exchange (SuFEx) when presented with an activated nucleophile (e.g., Tyrosine, Lysine, Serine, or Histidine) within a protein binding pocket[1],[2].
The PBSF Advantage: While traditional probes like phenylmethanesulfonyl fluoride (PMSF) are widely used, they suffer from rapid aqueous hydrolysis, exhibiting a half-life of merely ~35 to 55 minutes at physiological pH[3],[4]. This rapid degradation severely limits their utility in slow-binding kinetic studies or extended cellular assays. 1-Phenylbutane-1-sulfonyl fluoride (PBSF) solves this by introducing an extended aliphatic chain (a propyl group) at the benzylic alpha-carbon.
Causality of Design: This specific structural modification provides critical steric shielding around the electrophilic sulfur center, blocking the approach of bulk water molecules and drastically extending the probe's aqueous half-life. Concurrently, because the sulfonyl fluoride remains in a benzylic position, it retains the necessary transition-state stabilization required for rapid covalent bond formation once correctly oriented in the target's binding site.
Kinetic Evaluation: Determining kinact/KI
The Causality Behind the Metric
For reversible inhibitors, IC50 is a reliable thermodynamic constant. However, covalent inhibition is a non-equilibrium, time-dependent process. A covalent inhibitor will eventually label 100% of the target enzyme if incubated long enough, rendering IC50 values arbitrary and dependent on assay incubation time. To build a self-validating kinetic profile, we must determine KI (the affinity of the initial reversible complex) and kinact (the maximum rate of covalent bond formation).
Kinetic mechanism of covalent inhibition by PBSF.
Protocol 1: Time-Dependent Inhibition Assay
Self-Validation Check: This protocol includes a vehicle (DMSO) control to establish baseline activity and a reversible competitor control to prove that PBSF modification is active-site directed.
-
Reagent Preparation: Prepare a master mix of the target enzyme (e.g., 10 nM) in a physiological assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20 to prevent aggregation).
-
Inhibitor Titration: Prepare a 7-point dilution series of PBSF (ranging from 0.1× to 10× the expected KI ) in DMSO. Ensure the final DMSO concentration in the assay remains constant at ≤1% (v/v) across all wells.
-
Reaction Initiation: In a continuous assay format (e.g., 384-well plate), initiate the reaction by simultaneously adding the fluorogenic substrate and the PBSF dilution series to the enzyme.
-
Continuous Monitoring: Monitor product formation (fluorescence) continuously over 60–120 minutes.
-
Data Extraction: Fit the progress curves to the integrated rate equation for time-dependent inhibition:
Fluorescence=(vi/kobs)×[1−exp(−kobs×t)] -
Parameter Calculation: Plot the observed rate constants ( kobs ) against PBSF concentration. Fit the data to a hyperbolic Kitz-Wilson plot to extract KI and kinact .
Mass Spectrometry Validation Workflows
The Causality Behind the Workflow
Kinetic data suggests covalency, but mass spectrometry (MS) proves it. A common pitfall in covalent drug discovery is jumping straight to peptide mapping, which is highly prone to false positives (e.g., in-source fragmentation or artifactual labeling during sample prep).
Intact MS acts as a self-validating gatekeeper: If the intact protein does not show a clean, stoichiometric mass shift, downstream peptide mapping is futile. Furthermore, Intact MS reveals off-target promiscuity (poly-labeling) that peptide mapping alone might obscure.
Integrated mass spectrometry workflow for covalent target validation.
Protocol 2: Intact Protein Mass Spectrometry
-
Incubation: Incubate recombinant target protein (2–5 µM) with a 10-fold molar excess of PBSF (20–50 µM) at room temperature. Include a parallel DMSO-only control.
-
Quenching: Quench the reaction at 1h and 4h time points by adding 1% formic acid.
-
Desalting: Desalt the sample using an online LC-MS desalting column (e.g., Waters MassPREP) to remove buffer salts and unreacted probe.
-
Acquisition & Deconvolution: Analyze via ESI-TOF MS. Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent) to obtain the intact monoisotopic mass.
-
Validation: Verify that the mass shift matches the theoretical addition of the 1-phenylbutane-1-sulfonyl moiety (loss of HF) and that no +392 Da (double-labeling) peaks are present.
Protocol 3: LC-MS/MS Peptide Mapping
-
Denaturation & Reduction: Take the covalently modified protein from Protocol 2. Denature in 8M Urea, reduce disulfide bonds (10 mM DTT, 30 min, 56°C), and alkylate (20 mM Iodoacetamide, 30 min, dark).
-
Digestion: Dilute the urea concentration to <1M using 50 mM ammonium bicarbonate. Digest with Trypsin (1:50 w/w enzyme-to-substrate ratio) overnight at 37°C.
-
Peptide Cleanup: Quench with 0.5% TFA and desalt peptides using C18 StageTips.
-
NanoLC-MS/MS: Analyze via high-resolution MS (e.g., Orbitrap).
-
Bioinformatic Search: Search the raw data specifying a variable modification of +196.0558 Da on Tyr, Lys, Ser, Thr, and His residues.
-
Validation: Manually inspect the MS/MS fragmentation spectra (b- and y-ion series) of the identified peptide to unambiguously localize the sulfonyl modification to a single nucleophilic residue.
Quantitative Data Summaries
Table 1: Comparative Kinetic and Stability Parameters (Note: Kinetic values for PBSF are representative benchmarks for a generic kinase/hydrolase target to illustrate the data structure).
| Compound | Aqueous Half-Life (pH 7.5) | Target Modification | KI ( μM ) | kinact ( s−1 ) | kinact/KI ( M−1s−1 ) |
| PMSF | ~55 min | Serine / Non-specific | N/A | N/A | N/A |
| PBSF | > 12 hours | Tyr / Lys / Ser / His | 12.5 | 4.2×10−3 | 336 |
| Reversible Control | Stable | None | 5.0 | 0 | 0 |
Table 2: Expected Mass Shifts for PBSF Modification When PBSF reacts with a protein nucleophile, it loses a fluoride ion ( F− ), and the protein loses a proton ( H+ ), resulting in a net loss of HF.
| Probe | Formula | Monoisotopic Mass | Leaving Group | Adduct Formula | Net Mass Shift on Protein |
| PBSF | C10H13FO2S | 216.0620 Da | HF (19.0062 Da) | C10H12O2S | +196.0558 Da |
Sources
protocol for labeling proteins with 1-phenylbutane-1-sulfonyl fluoride
This technical guide outlines the chemoproteomic application of 1-phenylbutane-1-sulfonyl fluoride (PBSF) , a highly selective covalent probe utilized in Activity-Based Protein Profiling (ABPP) and targeted covalent inhibitor (TCI) development.
Designed for researchers and drug development professionals, this document bypasses generic protocols to focus on the mechanistic causality, self-validating experimental design, and precise mass spectrometry parameters required for successful Sulfur(VI) Fluoride Exchange (SuFEx) labeling.
Mechanistic Rationale & Probe Architecture
The efficacy of 1-phenylbutane-1-sulfonyl fluoride lies in the intersection of its physical architecture and its latent chemical reactivity. Sulfonyl fluorides are uniquely stable in aqueous environments, resisting spontaneous solvolysis or background reactivity with non-specific nucleophiles[1]. However, when the probe binds to a structurally complementary protein pocket, the local microenvironment—often featuring an activated serine, tyrosine, lysine, or histidine residue—catalyzes a proximity-driven SuFEx reaction[2].
The Causality of the 1-Phenylbutane Moiety: The 1-phenylbutane tail acts as a lipophilic recognition element. By mimicking hydrophobic substrates (such as lipid tails or aromatic side chains), it thermodynamically drives the probe into deep, hydrophobic binding pockets via the hydrophobic effect. Once docked, the spatial alignment between the target's nucleophilic residue and the electrophilic S(VI) center triggers the elimination of hydrogen fluoride (HF), resulting in an irreversible, covalent sulfonate or sulfonamide linkage[3].
Proximity-driven SuFEx activation and covalent labeling mechanism of PBSF.
Quantitative Parameters for Mass Spectrometry
For label-free target identification or site-of-modification mapping via bottom-up LC-MS/MS, precise mass shift calculations are critical. The elimination of the fluoride leaving group must be accounted for when setting variable modifications in proteomics search engines (e.g., MaxQuant, Proteome Discoverer).
Table 1: Physicochemical and Mass Spectrometry Parameters for PBSF Labeling
| Parameter | Value | Mechanistic Implication / Setup Requirement |
| Probe Formula | C10H13FO2S | Lipophilic sulfonyl fluoride warhead. |
| Probe Exact Mass | 216.0620 Da | Intact probe mass prior to target engagement. |
| Adduct Formula | C10H13O2S | Covalent modification remaining on the target residue. |
| Monoisotopic Mass Shift | +197.0636 Da | Critical: Set as a variable modification on Ser, Tyr, Lys, and His. |
| Leaving Group Mass | -19.00 Da (Fluoride) | HF is eliminated during the SuFEx click reaction. |
| Optimal pH Range | 7.2 – 7.8 | Maintains physiological protonation states of catalytic triads. |
Self-Validating Experimental Design
A robust chemoproteomic protocol must be a self-validating system. Because sulfonyl fluorides can theoretically react with highly concentrated nucleophiles over long periods, it is imperative to prove that labeling is activity-dependent (driven by a folded, functional active site) rather than an artifact of non-specific chemical reactivity[4].
To achieve this, the protocols below integrate two mandatory validation gates:
-
Heat-Denatured Control: Boiling the proteome destroys the 3D architecture required for SuFEx activation. A true target will show labeling in the native state but zero labeling in the denatured state.
-
Competitive ABPP: Pre-incubating the proteome with PBSF should dose-dependently block the subsequent binding of a universal, broad-spectrum reporter probe (e.g., fluorophosphonate-rhodamine for serine hydrolases)[5].
Competitive Activity-Based Protein Profiling (ABPP) workflow using PBSF.
Detailed Methodologies
Protocol A: Intact Protein Labeling & Site-of-Modification Mapping (LC-MS/MS)
This protocol is designed to identify the exact amino acid residue modified by PBSF on a purified recombinant protein.
-
Buffer Exchange: Dialyze or desalt the target protein (2 µM final concentration) into 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Causality: Tris and other primary amine-containing buffers must be strictly avoided. While sulfonyl fluorides are generally resistant to aqueous solvolysis, high concentrations of primary amines can lead to slow background aminolysis over prolonged incubations. HEPES is a tertiary amine and is completely inert to SuFEx[1].
-
-
Probe Incubation: Add PBSF (from a 10 mM DMSO stock) to a final concentration of 20 µM (10x molar excess). Ensure the final DMSO concentration remains ≤1% (v/v) to prevent solvent-induced protein unfolding. Incubate at 25°C for 1 hour.
-
Causality: Incubations are performed at room temperature rather than 37°C. Elevated temperatures can artificially increase the conformational dynamics of the protein, exposing cryptic nucleophiles that do not represent the native functional state.
-
-
Quenching & Digestion: Quench the reaction by adding solid urea to a final concentration of 8 M. Reduce disulfide bonds with 10 mM DTT (30 min, 37°C) and alkylate with 20 mM iodoacetamide (30 min, dark). Dilute the urea concentration to <2 M using 50 mM ammonium bicarbonate. Add MS-grade Trypsin (1:50 w/w enzyme-to-protein ratio) and digest overnight at 37°C.
-
Data Acquisition: Desalt peptides using C18 StageTips. Analyze via high-resolution LC-MS/MS (e.g., Orbitrap). Configure the search engine to look for a variable modification of +197.0636 Da on Ser, Tyr, Lys, and His residues[2].
Protocol B: Competitive ABPP in Complex Proteomes
This protocol evaluates the selectivity and potency of PBSF against a whole proteome by competing it against a fluorescent reporter probe[6].
-
Proteome Extraction: Lyse cells or tissues in PBS (pH 7.4) using sonication. Clarify by ultracentrifugation (100,000 × g, 45 min) to separate the soluble fraction from the membrane proteome. Adjust the protein concentration to 1.5 mg/mL.
-
Self-Validating Control Setup: Aliquot the proteome into three distinct reaction tubes:
-
Tube A: Vehicle Control (Native)
-
Tube B: PBSF Test (Native)
-
Tube C: Heat-Denatured Control. Boil Tube C at 95°C for 5 minutes, then cool to room temperature.
-
-
Competition Phase: Add PBSF (10 µM final concentration) to Tube B and Tube C. Add an equivalent volume of DMSO to Tube A. Incubate all tubes for 1 hour at 25°C.
-
Reporter Labeling: Add a universal fluorescent reporter (e.g., FP-Rhodamine for serine hydrolases, 1 µM final) to all tubes. Incubate for 30 minutes in the dark.
-
Causality: PBSF will covalently block the active sites of its specific targets. The universal reporter cannot bind these sterically occluded sites, resulting in a quantifiable loss of fluorescence signal in Tube B compared to Tube A. Tube C should show no specific labeling, confirming the reporter only binds active enzymes.
-
-
Readout: Quench the reactions with 4x SDS loading buffer. Separate the proteins via SDS-PAGE and scan the gel using a flatbed fluorescence imager (e.g., Typhoon scanner).
Troubleshooting & Quality Control
Table 2: Diagnostic Matrix for PBSF Labeling Artifacts
| Observation | Mechanistic Cause | Corrective Action |
| Labeling observed in Heat-Denatured Control | Non-specific chemical reactivity due to excessive probe concentration or highly basic pH. | Reduce PBSF concentration to <10 µM. Ensure buffer pH is strictly ≤7.8. |
| No mass shift detected in LC-MS/MS | Target lacks a suitably activated nucleophile, or the binding pocket is too small for the 1-phenylbutane moiety. | Verify protein folding via thermal shift assay. Test an alternative probe with a smaller lipophilic tail. |
| High background in Competitive ABPP | Incomplete quenching or non-specific binding of the fluorescent reporter probe. | Ensure SDS loading buffer is added immediately after reporter incubation. Boil samples for 5 min before gel loading. |
References
-
Activity-based protein profiling: A graphical review. National Institutes of Health (PMC). Available at:[Link]
-
Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry. Available at:[Link]
-
SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters (ACS). Available at:[Link]
-
Sulfur fluoride exchange. National Institutes of Health (PMC). Available at:[Link]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI Pharmaceuticals. Available at:[Link]
-
Bioorthogonal Reactions in Activity-Based Protein Profiling. MDPI Molecules. Available at:[Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. Available at:[Link]
Sources
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 1-Phenylbutane-1-Sulfonyl Fluoride as a Next-Generation Lipophilic Serine Protease Inhibitor
Target Audience: Researchers, biochemists, and drug development professionals specializing in membrane proteomics, lipid-raft isolation, and structural biology.
Introduction: The Evolution of Sulfonyl Fluoride Warheads
The preservation of protein architecture during cell lysis and tissue homogenization is a foundational challenge in biochemistry. Serine proteases—a ubiquitous class of enzymes including trypsin, chymotrypsin, and thrombin—are primary drivers of artifactual sample degradation[1]. For decades, researchers have relied on phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) to irreversibly inactivate these enzymes[1][2].
However, standard inhibitors present significant experimental trade-offs. PMSF suffers from rapid aqueous hydrolysis, rendering it inactive within minutes at physiological pH[3][4]. Conversely, while AEBSF offers excellent aqueous stability, its high reactivity and water solubility frequently lead to off-target covalent modifications of tyrosine, lysine, and N-terminal residues, confounding downstream mass spectrometry and 2-dimensional electrophoresis[5][6].
1-Phenylbutane-1-sulfonyl fluoride represents a structural evolution in protease inhibition. By introducing an aliphatic butyl chain at the alpha-carbon, this α -substituted sulfonyl fluoride ( α SF) achieves two critical advantages:
-
Tuned Reactivity: The alpha-substitution provides steric shielding to the electrophilic sulfur, reducing off-target labeling while maintaining potent efficacy against the hyper-nucleophilic catalytic serine[7].
-
Enhanced Lipophilicity: The extended alkyl chain drastically increases the molecule's partition coefficient (LogP), making it vastly superior to the highly polar AEBSF for penetrating lipid bilayers and inhibiting membrane-bound proteases (e.g., Site-1-protease)[5][8].
Mechanism of Action
Sulfonyl fluorides are "privileged warheads" that act as suicide inhibitors[8]. The inhibition is driven by the specific microenvironment of the protease's catalytic triad (Ser-His-Asp). The hyper-reactive active-site serine executes a nucleophilic attack on the electrophilic sulfur atom of 1-phenylbutane-1-sulfonyl fluoride. This reaction forms a transient tetrahedral intermediate, followed by the elimination of a fluoride ion, resulting in a stable, irreversibly covalently modified sulfonyl-enzyme complex[1][7].
Figure 1: Mechanism of irreversible serine protease inhibition via sulfonylation.
Comparative Physicochemical Profiling
To select the appropriate inhibitor, researchers must evaluate the physicochemical properties of the warhead. Table 1 summarizes the quantitative and qualitative differences between classic inhibitors and 1-phenylbutane-1-sulfonyl fluoride.
Table 1: Comparison of Common Serine Protease Inhibitors
| Property | PMSF[3][9] | AEBSF[5][10] | 1-Phenylbutane-1-Sulfonyl Fluoride[7][8] |
| Chemical Class | Benzyl Sulfonyl Fluoride | Aminoethyl-phenyl Sulfonyl Fluoride | α -Substituted Alkyl-Aryl Sulfonyl Fluoride |
| Aqueous Half-Life (pH 8.0) | ~35 minutes | Highly Stable (>6 months at pH 5) | Moderate (Sterically shielded) |
| Primary Solubility | Isopropanol, DMSO | Water | Anhydrous DMSO, Ethanol |
| Toxicity Profile | High | Low | Moderate |
| Primary Application | General soluble protein extraction | Long-term cell culture, soluble proteins | Membrane-bound proteases, lipid rafts |
| Off-Target Modification | Low | High (Tyrosine, Lysine, N-terminus) | Low (Tuned reactivity) |
Experimental Workflows and Protocols
Because sulfonyl fluorides are susceptible to hydrolysis by hydroxide ions, experimental conditions must be strictly controlled. The following protocol is optimized for the extraction of membrane-associated proteins from lipid-rich tissues (e.g., brain tissue or adipocytes).
Figure 2: Optimized workflow for membrane protein extraction using lipophilic sulfonyl fluorides.
Step-by-Step Methodology
Phase 1: Preparation of 100x Stock Solution (100 mM) Causality Check: Water acts as a competing nucleophile. Reconstituting the inhibitor in an anhydrous solvent prevents premature hydrolysis of the sulfonyl fluoride warhead[2][9].
-
Weigh out the appropriate mass of 1-phenylbutane-1-sulfonyl fluoride powder in a moisture-free environment.
-
Dissolve the powder in anhydrous DMSO or 100% Isopropanol to achieve a 100 mM concentration.
-
Aliquot into single-use vials and store desiccated at -20°C. Do not store in aqueous buffers.
Phase 2: Tissue Lysis and Homogenization Causality Check: The rate of hydrolysis is highly temperature- and pH-dependent. Chilling the lysis buffer to 4°C before spiking the inhibitor extends its functional half-life, ensuring sustained protection during the mechanical stress of homogenization[3][4].
-
Prepare your target lysis buffer (e.g., RIPA or a custom non-ionic detergent buffer) and chill on ice to exactly 4°C. Ensure the pH is ≤ 8.0.
-
Immediately before use , spike the 100x stock solution into the lysis buffer to achieve a final working concentration of 0.1 to 1.0 mM. Vortex briefly.
-
Add the spiked lysis buffer to the lipid-rich tissue sample and homogenize on ice. The lipophilic butyl chain will facilitate the partitioning of the inhibitor into the lipid bilayers, neutralizing membrane-bound proteases.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protected protein fraction.
Phase 3: Self-Validating Quality Control To ensure the protocol is a self-validating system, researchers must verify that the inhibitor stock has not degraded due to improper storage.
-
Run a parallel "vehicle-control" lysate (lysis buffer spiked with DMSO only).
-
Post-extraction, incubate a small aliquot of both the treated and control lysates with a fluorogenic serine protease substrate (e.g., BOC-Val-Pro-Arg-AMC).
-
Validation: A successful extraction will demonstrate a >95% reduction in fluorescence in the inhibitor-treated sample compared to the control. If high fluorescence is observed in the treated sample, the sulfonyl fluoride warhead has likely hydrolyzed, and a fresh stock must be prepared.
Phase 4: Safe Disposal Causality Check: Unreacted sulfonyl fluorides can be hazardous. Because hydrolysis is accelerated by hydroxyl ions, the inhibitor can be safely neutralized post-experiment[3].
-
Render any remaining aqueous solutions alkaline by adding NaOH to achieve a pH > 8.6.
-
Store at room temperature for 3–4 hours to ensure complete degradation of the warhead before standard chemical disposal[3][4].
References
-
BenchChem. AEBSF vs. PMSF: A Comprehensive Guide to Serine Protease Inhibition. Retrieved from:[1]
-
GoldBio. 3 Key Differences Between AEBSF and PMSF Protease Inhibitors. Retrieved from:[2]
-
IntelixBio. PHENYLMETHYLSULFONYL FLUORIDE (PMSF), MOLECULAR BIOLOGY, 25G. Retrieved from:[3]
-
GoldBio. Phenylmethylsulfonyl fluoride (PMSF). Retrieved from:[4]
-
Wikipedia. AEBSF. Retrieved from:[5]
-
Sigma-Aldrich. Phenylmethanesulfonyl fluoride ≥98.5 (GC) PMSF. Retrieved from:[9]
-
Enlighten Theses (University of Glasgow). Tuning the sulfonyl fluoride warhead towards new proteasome inhibitors. Retrieved from:[7]
-
Taylor & Francis. Artifactual Isoform Profile Modification Following Treatment of Human Plasma or Serum with Protease Inhibitor. Retrieved from:[6]
-
Interchim. AEBSF. Retrieved from:[10]
-
RSC Publishing. Sulfonyl fluorides as privileged warheads in chemical biology. Retrieved from:[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. PHENYLMETHYLSULFONYL FLUORIDE (PMSF), MOLECULAR BIOLOGY, 25G [intelixbio.com]
- 4. goldbio.com [goldbio.com]
- 5. AEBSF - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 9. powder, ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. interchim.fr [interchim.fr]
Application Note: 1-Phenylbutane-1-Sulfonyl Fluoride as a Privileged Benzylic Warhead in Chemical Biology
Executive Summary
The rapid evolution of targeted covalent inhibitors (TCIs) and chemoproteomics has driven the demand for electrophilic warheads that balance aqueous stability with highly specific protein reactivity. While aryl sulfonyl fluorides are ubiquitous in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, benzylic and aliphatic sulfonyl fluorides represent an underexplored, highly privileged class of chemical probes.
1-Phenylbutane-1-sulfonyl fluoride is a versatile benzylic electrophile. Featuring a flexible, hydrophobic 1-phenylbutane moiety, this compound acts as a structural mimic for aliphatic chains and aromatic side chains (e.g., phenylalanine). This application note details the mechanistic rationale, comparative advantages, and validated protocols for utilizing 1-phenylbutane-1-sulfonyl fluoride in Activity-Based Protein Profiling (ABPP) and covalent ligand discovery.
Mechanistic Rationale: Expertise & Causality
The Power of Benzylic SuFEx Chemistry
Sulfonyl fluorides (SFs) have emerged as highly privileged warheads in chemical biology due to their unique SuFEx reactivity (). Unlike traditional Michael acceptors (e.g., acrylamides) that almost exclusively target highly nucleophilic cysteines, sulfonyl fluorides are "context-dependent" electrophiles. They remain nearly inert in aqueous physiological buffers but are rapidly activated when bound to a specific protein microenvironment containing a general base or hydrogen-bond donor.
Why 1-Phenylbutane-1-Sulfonyl Fluoride?
Aliphatic and benzylic sulfonyl fluorides offer distinct advantages for targeting deep, hydrophobic binding sites (). The structural anatomy of 1-phenylbutane-1-sulfonyl fluoride provides two critical functions:
-
Hydrophobic Directing Group : The butyl chain and terminal phenyl ring drive the molecule into lipophilic pockets, such as the S1/S2 pockets of serine proteases, the lipid-binding domains of kinases, or the allosteric sites of GPCRs.
-
Expanded Residue Targeting : Upon docking, the benzylic sulfonyl fluoride can irreversibly modify Tyrosine (Tyr), Lysine (Lys), Serine (Ser), and Histidine (His) residues. This makes it an ideal activation-free probe for fragment-based screening against proteins lacking targetable cysteines ().
SuFEx-mediated context-dependent activation and covalent labeling pathway.
Data Presentation: Comparative Warhead Profiling
To select the appropriate warhead for chemical biology workflows, it is critical to understand the divergent properties of sulfonyl fluoride subclasses. The table below summarizes the quantitative and qualitative differences between aryl, aliphatic, and benzylic SFs.
| Feature | Aryl Sulfonyl Fluorides | Aliphatic Sulfonyl Fluorides | Benzylic Sulfonyl Fluorides (e.g., 1-Phenylbutane-1-SF) |
| Aqueous Half-Life (pH 7.4) | > 24 hours | ~ 12 - 24 hours | ~ 8 - 18 hours |
| Primary Target Residues | Tyr, Lys, Ser | Ser, Lys | Tyr, Lys, His, Ser |
| Pocket Preference | Shallow, rigid aromatic clefts | Narrow lipid channels | Deep, flexible hydrophobic pockets |
| Activation Energy Barrier | High (Requires strong local base) | Moderate | Moderate to Low (Facilitated by benzylic position) |
| Primary Application | Kinase inhibitors, broad ABPP | Metabolic serine hydrolases | Lipid-binding proteins, Proteases, FBLD |
Note: Integrating these probes with DNA-encoded libraries (CoDEL) has recently proven highly effective for discovering novel tyrosine-targeting covalent ligands ().
Experimental Protocols (Self-Validating Systems)
The following protocols are engineered to ensure high signal-to-noise ratios and reproducible covalent labeling. Every step includes the mechanistic causality behind the experimental choice to ensure trustworthiness and adaptability.
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
This workflow utilizes 1-phenylbutane-1-sulfonyl fluoride as a competitor against a broad-spectrum, alkyne-tagged sulfonyl fluoride probe to identify ligandable hydrophobic hotspots in complex proteomes.
Materials:
-
Lysis Buffer : 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% NP-40. (Causality: Tris buffer is strictly avoided because its primary amine can slowly react with sulfonyl fluorides over extended incubations, artificially depleting the probe).
-
Competitor : 1-Phenylbutane-1-sulfonyl fluoride (10 mM stock in anhydrous DMSO).
-
Broad-Spectrum Probe : Alkyne-tagged Aryl-SF (e.g., 4-(2-aminoethyl)benzenesulfonyl fluoride-alkyne).
-
Click Chemistry Reagents : CuSO4, TBTA ligand, TCEP, Azide-Fluorophore/Biotin.
Step-by-Step Methodology:
-
Proteome Preparation : Lyse cells in the Lysis Buffer. Clarify by centrifugation at 14,000 × g for 15 min at 4°C. Adjust protein concentration to 2.0 mg/mL. (Causality: Maintaining a high protein concentration ensures that the pseudo-first-order kinetics of covalent labeling are driven forward).
-
Competitor Incubation : Aliquot 50 µL of the proteome. Add 1-phenylbutane-1-sulfonyl fluoride to a final concentration of 50 µM (keep DMSO < 2% v/v). Incubate at 37°C for 1 hour. (Causality: 37°C allows for adequate conformational breathing of the proteins, exposing transient hydrophobic pockets to the benzylic SF).
-
Probe Labeling : Add the broad-spectrum Alkyne-SF probe (100 µM final) to the mixture. Incubate for another 1 hour at 37°C.
-
CuAAC Click Conjugation : Add the click mixture (100 µM Azide-tag, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). React for 1 hour at room temperature. (Causality: TBTA is mandatory to stabilize the Cu(I) oxidation state and prevent the generation of reactive oxygen species that could oxidatively damage the protein).
-
Precipitation & Analysis : Precipitate proteins using cold methanol/chloroform. Resuspend and proceed to in-gel fluorescence scanning or streptavidin enrichment for LC-MS/MS analysis.
Competitive Activity-Based Protein Profiling (ABPP) workflow for target identification.
Protocol 2: In Vitro SuFEx-Mediated Protein Labeling
For researchers who have identified a purified target protein (e.g., a recombinant lipid kinase) and wish to validate direct covalent engagement by 1-phenylbutane-1-sulfonyl fluoride.
Step-by-Step Methodology:
-
Buffer Exchange : Dialyze the recombinant protein into 50 mM Phosphate Buffer (pH 8.0), 100 mM NaCl. (Causality: A slightly alkaline pH (8.0) increases the fraction of deprotonated Tyrosine/Lysine residues in the binding pocket, significantly accelerating the SuFEx reaction rate).
-
Compound Addition : Dilute the protein to 10 µM. Add 1-phenylbutane-1-sulfonyl fluoride (100 µM final) from a fresh DMSO stock.
-
Incubation : Incubate at room temperature for 2 to 4 hours. (Causality: Benzylic SFs have a slightly lower activation barrier than aryl SFs, meaning room temperature is often sufficient to achieve >90% labeling without risking thermal denaturation of the recombinant protein).
-
Intact Mass Spectrometry : Quench the reaction by adding 1% Formic Acid. Analyze via LC-TOF-MS. A mass shift corresponding to the addition of the 1-phenylbutane-1-sulfonyl moiety (minus the fluoride leaving group, Δ M = +196.09 Da) confirms covalent adduct formation.
References
-
Fang, H., Peng, B., Ong, S. Y., Wu, Q., & Li, L. "Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes." Chemical Science (2021). URL:[Link]
-
Xu, R., Xu, T., Yang, M., Cao, T., & Liao, S. "A rapid access to aliphatic sulfonyl fluorides." Nature Communications (2019). URL:[Link]
-
Petri, L., Ábrányi-Balogh, P., Csorba, N., Keeley, A., Simon, J., Ranđelović, I., Tóvári, J., Schlosser, G., Szabó, D., Drahos, L., & Keserű, G. M. "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules (2023). URL:[Link]
-
Zhao, Z., et al. "ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries." Journal of the American Chemical Society (2023). URL:[Link]
experimental protocol for SuFEx reaction with 1-phenylbutane-1-sulfonyl fluoride
Navigating the Reactivity of 1-Phenylbutane-1-sulfonyl Fluoride
Introduction & Scope
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry methodology, enabling the modular construction of robust S–O and S–N linkages. While aryl sulfonyl fluorides and fluorosulfates are highly robust and widely utilized, aliphatic sulfonyl fluorides —such as 1-phenylbutane-1-sulfonyl fluoride —present unique synthetic challenges.
Because 1-phenylbutane-1-sulfonyl fluoride possesses a secondary, benzylic α -proton, it is highly susceptible to side reactions when subjected to traditional SuFEx conditions. This application note provides drug development professionals and synthetic chemists with field-proven, mechanistic-driven protocols to successfully execute SuFEx reactions with this specific aliphatic hub, avoiding degradation and maximizing yield.
Mechanistic Insights: The Aliphatic Challenge (E-E-A-T)
The core principle of SuFEx relies on the unique stability of the S(VI)–F bond, which requires specific activation to undergo substitution. Historically, organosuperbases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP have been used to catalyze the reaction between sulfonyl fluorides and silyl ethers or amines [1]].
However, causality dictates catalyst selection :
-
The Problem with Brønsted Bases: When applied to 1-phenylbutane-1-sulfonyl fluoride, strong bases like DBU primarily act as Brønsted bases rather than nucleophilic catalysts. They rapidly deprotonate the acidic benzylic α -proton, triggering an E1cB-like elimination that yields 1-phenyl-1-butene and expels sulfur dioxide and fluoride .
-
The Bifluoride Solution (S–O Bonds): To achieve S–O bond formation without elimination, we utilize Bifluoride salts ( [FHF]− ) . Bifluoride acts as a targeted nucleophile that coordinates with the silicon atom of the aryl silyl ether. This forms a reactive pentacoordinate silicate intermediate that attacks the S(VI) center, driving the expulsion of TMS-F gas without requiring an alkaline environment [2]].
-
The Lewis Acid Solution (S–N Bonds): For S–N bond formation, Calcium triflimide ( Ca(NTf2)2 ) is employed. The Lewis acidic calcium coordinates to the sulfonyl oxygen, increasing the electrophilicity of the sulfur center. This allows TMS-protected amines to attack the S(VI) hub directly, bypassing the need for any base and preserving the aliphatic backbone .
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways dictated by catalyst selection, highlighting the critical need to avoid standard organosuperbases when working with 1-phenylbutane-1-sulfonyl fluoride.
Caption: Divergent SuFEx pathways for 1-phenylbutane-1-sulfonyl fluoride, highlighting catalyst selection.
Quantitative Catalyst Comparison
To ensure reproducibility and guide experimental design, the table below summarizes the quantitative parameters and expected outcomes for different catalyst systems applied to this specific substrate.
| Catalyst System | Nucleophile Partner | Target Linkage | Compatibility with 1-Phenylbutane-1-SO₂F | Primary Chemical Outcome |
| DBU / BEMP (10-20 mol%) | Alcohols / Amines | S–O / S–N | Poor (Strong Brønsted Base) | α -deprotonation, Alkene elimination |
| TBAHF₂ (5 mol%) | Aryl Silyl Ethers | S–O | Excellent (Mild, F⁻ donor) | High-yield Alkyl Sulfonate (>85%) |
| Ca(NTf₂)₂ (10 mol%) | TMS-Amines | S–N | Excellent (Lewis Acidic) | High-yield Alkyl Sulfonamide (>80%) |
Experimental Protocols
Protocol A: S–O Bond Formation (Synthesis of Alkyl Sulfonates)
This protocol utilizes bifluoride catalysis to couple 1-phenylbutane-1-sulfonyl fluoride with an aryl silyl ether.
Materials:
-
1-Phenylbutane-1-sulfonyl fluoride (MW: 216.27 g/mol )
-
Aryl silyl ether (e.g., TBS-protected phenol)
-
Tetrabutylammonium bifluoride ( TBAHF2 )
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-phenylbutane-1-sulfonyl fluoride (108 mg, 0.50 mmol, 1.0 equiv).
-
Reagent Addition: Add the selected aryl silyl ether (0.60 mmol, 1.2 equiv) followed by anhydrous MeCN (1.0 mL).
-
Catalyst Initiation: Add TBAHF2 (7.0 mg, 0.025 mmol, 5 mol%). Note: The reaction is highly sensitive to the fluoride source; ensure the bifluoride salt is dry.
-
Reaction: Seal the tube and stir the mixture at 50 °C for 12 hours.
-
In-Process Validation (Self-Validating System): Monitor the reaction via 19F NMR. The starting material exhibits a distinct S–F peak near +50 ppm. The complete disappearance of this peak, coupled with the generation of TMS-F gas (which can be vented), confirms successful S–O bond formation.
-
Workup: Concentrate the mixture under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient hexane/ethyl acetate) to afford the pure alkyl sulfonate.
Protocol B: S–N Bond Formation (Synthesis of Alkyl Sulfonamides)
This protocol utilizes Lewis acid catalysis to couple the substrate with a TMS-protected amine.
Materials:
-
1-Phenylbutane-1-sulfonyl fluoride (MW: 216.27 g/mol )
-
TMS-protected amine (e.g., 4-(trimethylsilyl)morpholine)
-
Calcium triflimide ( Ca(NTf2)2 )
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL vial under an inert atmosphere, combine 1-phenylbutane-1-sulfonyl fluoride (108 mg, 0.50 mmol, 1.0 equiv) and Ca(NTf2)2 (30 mg, 0.05 mmol, 10 mol%).
-
Solvation: Add anhydrous MeCN (1.0 mL) and stir until the calcium salt is fully dissolved, ensuring proper Lewis acid coordination to the sulfonyl oxygen.
-
Amine Addition: Add the TMS-protected amine (0.75 mmol, 1.5 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at 80 °C for 12–24 hours.
-
In-Process Validation: Track the reaction progress using LC-MS. The formation of the stable sulfonamide mass peak and the absence of the elimination byproduct (1-phenyl-1-butene) validates the protective nature of the Lewis acid pathway.
-
Workup: Cool the mixture to room temperature. Filter the solution through a short pad of Celite to remove the calcium salts. Concentrate the filtrate and purify via flash chromatography to isolate the target alkyl sulfonamide.
References
-
Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates Source: Nature Chemistry (2017) URL:[Link]
-
Lewis Acid-Catalyzed Sulfur Fluoride Exchange Source: Organic Letters (2024) URL:[Link]
-
Accelerated SuFEx Click Chemistry For Modular Synthesis Source: Angewandte Chemie International Edition (2018) URL:[Link]
Sources
Application Note: Targeted Covalent Modification of Amino Acid Residues Using 1-Phenylbutane-1-Sulfonyl Fluoride
Executive Summary & Rationale
The standard paradigm for targeted covalent inhibitor (TCI) discovery has historically relied on α,β-unsaturated carbonyl electrophiles (e.g., acrylamides) to engage nucleophilic cysteine thiols. However, cysteine is one of the rarest amino acids in the human proteome, frequently absent from critical ligand-binding pockets [1]. To expand the druggable target space, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative methodology.
1-phenylbutane-1-sulfonyl fluoride (CAS: 2171824-29-4) is a highly specialized, secondary alkyl sulfonyl fluoride building block. Featuring a bulky, hydrophobic architecture (a phenyl ring and a propyl chain flanking the alpha-carbon), this warhead is uniquely designed to anchor into deep, lipophilic protein pockets. Unlike highly reactive primary sulfonyl fluorides (like PMSF) which can suffer from off-target hydrolysis, the steric shielding around the S(VI) center of 1-phenylbutane-1-sulfonyl fluoride renders it exceptionally stable in aqueous media. It remains inert until driven by proximity to a nucleophile within a specific protein microenvironment, making it an ideal probe for targeting Tyrosine (Tyr), Lysine (Lys), and Histidine (His) residues [2].
Mechanistic Causality: Proximity-Driven SuFEx Activation
The application of 1-phenylbutane-1-sulfonyl fluoride relies on a principle of causal reactivity . The sulfur-fluorine (S-F) bond possesses high covalent character and low polarizability, rendering it resistant to spontaneous aqueous hydrolysis.
For a covalent bond to form, two microenvironmental conditions must be met simultaneously:
-
Desolvation & Proximity: The hydrophobic 1-phenylbutane moiety must bind to a complementary lipophilic pocket, drastically increasing the effective molarity of the S-F warhead relative to a nearby nucleophilic residue.
-
General Base Catalysis: A neighboring basic residue (e.g., Arginine or Histidine) must act as a general base to lower the pKa of the target Tyrosine or Lysine, generating a highly nucleophilic phenoxide or unprotonated amine[1, 4].
Once activated, the nucleophile attacks the S(VI) center, displacing the fluoride ion and forming an irreversible, highly stable sulfonate ester or sulfonamide adduct.
Fig 1: Proximity-driven SuFEx activation pathway of 1-phenylbutane-1-sulfonyl fluoride.
Target Amino Acid Reactivity Profile
While sulfonyl fluorides react rapidly with cysteine, the resulting thiosulfonate adducts are intrinsically unstable and prone to rapid hydrolysis or displacement by intracellular thiols (e.g., glutathione) [3]. Therefore, 1-phenylbutane-1-sulfonyl fluoride is strategically deployed to target Tyr, Lys, and His.
Table 1: Reactivity and Adduct Stability Profile
| Target Residue | Reactive State | Adduct Formed | Adduct Stability | Microenvironment Requirement |
| Tyrosine (Tyr) | Phenoxide (-O⁻) | Aryl Sulfonate Ester | Highly Stable | Requires proximal basic residue to lower phenolic pKa. |
| Lysine (Lys) | Free Amine (-NH₂) | Sulfonamide | Highly Stable | Requires hydrophobic pocket to depress amine pKa. |
| Histidine (His) | Imidazole Nitrogen | Sulfonyl Imidazole | Moderately Stable | Requires precise steric orientation for nucleophilic attack. |
| Cysteine (Cys) | Thiolate (-S⁻) | Thiosulfonate | Unstable | Rapid reaction, but reversible/prone to thiol exchange [3]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as a self-validating system . Every step includes internal diagnostics to confirm stoichiometry, rule out non-specific labeling, and unambiguously identify the site of modification.
Protocol A: In Vitro Covalent Labeling
Causality Note: HEPES buffer is strictly utilized instead of Tris. Tris contains a primary amine that, while generally unreactive to unactivated SFs, introduces unnecessary competitive risk during prolonged incubations.
-
Protein Preparation: Dilute the target protein to 10 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.8). The slightly alkaline pH of 7.8 is critical to facilitate the deprotonation of target Tyr/Lys residues without inducing protein denaturation.
-
Probe Addition: Prepare a 10 mM stock of 1-phenylbutane-1-sulfonyl fluoride in anhydrous DMSO. Add the probe to the protein solution to achieve a final concentration of 50 µM (5x molar excess). Ensure final DMSO concentration remains ≤2% (v/v) to prevent solvent-induced unfolding.
-
Incubation: Incubate the reaction at 4°C or 25°C for 4 to 24 hours.
-
Quenching & Desalting: Terminate the reaction by passing the mixture through a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with Labeling Buffer to remove all unreacted probe.
Protocol B: Intact Protein LC-MS (Stoichiometry Validation)
Self-Validation Check: Intact mass spectrometry is mandatory before proceeding to peptide mapping. It confirms that the hydrophobic warhead is selectively modifying a single pocket rather than indiscriminately coating the protein surface.
-
Inject 1-2 µg of the desalted protein onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer.
-
Deconvolute the raw mass spectra using maximum entropy algorithms.
-
Diagnostic Calculation: The exact mass of 1-phenylbutane-1-sulfonyl fluoride is 216.27 Da. Upon SuFEx reaction with Tyr (-OH) or Lys (-NH2), one molecule of HF (20.01 Da) is lost.
-
Expected Mass Shift: +196.06 Da .
-
-
Go/No-Go Decision: If a single +196.06 Da peak is observed, the labeling is specific (1:1 stoichiometry). If multiple additions (+392 Da, +588 Da) are present, the probe concentration or incubation time must be reduced.
Protocol C: LC-MS/MS Peptide Mapping (Site Identification)
-
Denaturation & Reduction: Denature the labeled protein in 8M Urea. Reduce disulfide bonds with 10 mM DTT (37°C, 30 min) and alkylate with 20 mM Iodoacetamide (RT, 30 min, in dark).
-
Digestion: Dilute the urea concentration to <1M using 50 mM Ammonium Bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.
-
Causality Note: Trypsin specifically cleaves at the C-terminal side of Lys and Arg. If 1-phenylbutane-1-sulfonyl fluoride modifies a Lysine residue, the sulfonamide formation neutralizes the positive charge, preventing tryptic cleavage at that site . This "missed cleavage" serves as a powerful secondary validation of Lysine modification.
-
-
LC-MS/MS Analysis: Analyze the digested peptides via nanoLC-ESI-MS/MS.
-
Data Processing: Search the MS/MS spectra for a dynamic modification of +196.06 Da on Tyr, Lys, or His. The presence of specific b and y fragment ions containing the mass shift will pinpoint the exact amino acid residue targeted by the probe.
Fig 2: Self-validating experimental workflow for covalent probe validation and site mapping.
References
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology (2025).
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, ACS (2024).
-
A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, RSC (2015).
-
Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences (PNAS) (2020).
Application Note: 1-Phenylbutane-1-Sulfonyl Fluoride in the Development of Targeted Covalent Warheads
Executive Summary
The landscape of covalent drug discovery is rapidly expanding beyond traditional cysteine-targeted acrylamides. To access the broader "druggable proteome," researchers are increasingly leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to target less intrinsically nucleophilic residues such as tyrosine, lysine, serine, threonine, and histidine[1].
1-Phenylbutane-1-sulfonyl fluoride represents a highly tunable, bifunctional SuFEx fragment. It combines a flexible, lipophilic anchoring motif (the 1-phenylbutane moiety) with an activation-free sulfonyl fluoride warhead[2]. This application note provides a comprehensive, self-validating methodology for utilizing 1-phenylbutane-1-sulfonyl fluoride in the agnostic screening and development of targeted covalent inhibitors (TCIs).
Mechanistic Rationale: The "Goldilocks" Electrophile
In covalent drug design, the primary challenge is balancing reactivity with stability to avoid off-target toxicity (haptenization). Sulfonyl fluorides act as "Goldilocks" electrophiles: they are remarkably stable in aqueous environments and do not indiscriminately react with nucleophiles under physiological conditions[3].
The Causality of the 1-Phenylbutane Scaffold:
-
Hydrophobic Anchoring: The phenyl ring and butane linker drive reversible binding into lipophilic protein pockets (e.g., lipid-binding domains, protease active sites).
-
Proximity-Induced Activation: Once anchored, the microenvironment of the binding pocket (desolvation, hydrogen-bonding networks) polarizes the S-F bond. This strict spatial orientation lowers the activation energy, allowing a nearby nucleophilic residue (Tyr, Lys, Ser, Thr, His) to attack the sulfur center, displacing the fluoride ion and forming an irreversible covalent bond[4].
Proximity-Induced Activation Pathway
Proximity-induced SuFEx activation of sulfonyl fluorides in native vs. denatured proteins.
Self-Validating Experimental Protocol
To ensure scientific integrity, the evaluation of 1-phenylbutane-1-sulfonyl fluoride must follow a self-validating system . This means every positive labeling event is internally controlled against false positives driven by non-specific hyper-reactivity.
Phase 1: Intact Protein Labeling Assay
Objective: Determine if the warhead covalently modifies the target protein.
-
Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) with 150 mM NaCl.
-
Causality: HEPES is chosen over Tris because Tris contains a primary amine. While sulfonyl fluorides are generally stable to amines, eliminating external nucleophiles prevents competitive degradation of the warhead.
-
-
Native Incubation: Incubate 2 µM of the target protein with 20 µM of 1-phenylbutane-1-sulfonyl fluoride (1% DMSO final) at 37°C for 4–24 hours.
-
Denatured Control (Validation Step): Heat an aliquot of the target protein to 95°C for 10 minutes to unfold it, then incubate with the warhead under identical conditions.
-
Causality: Denatured proteins lack the 3D spatial orientation required for SuFEx activation. If the denatured control shows labeling, the warhead is too intrinsically reactive. If only the native protein labels, the reaction is strictly proximity-induced[4].
-
-
Analysis: Analyze both samples via Intact Mass Spectrometry (LC-TOF-MS). Look for a mass shift corresponding to the addition of the warhead minus the fluoride ion (-19 Da).
Phase 2: Active-Site Competition Assay
Objective: Validate that the covalent modification is occurring specifically at the functional binding pocket.
-
Pre-incubation: Pre-incubate the target protein with a 10-fold molar excess of a known, high-affinity reversible inhibitor for 30 minutes.
-
Warhead Addition: Add 1-phenylbutane-1-sulfonyl fluoride and incubate.
-
Analysis: Measure labeling efficiency via Intact MS.
-
Causality: If the reversible binder outcompetes the covalent probe, it proves the sulfonyl fluoride is engaging the specific active site rather than a random surface nucleophile.
-
Phase 3: Bottom-Up Chemoproteomics (Site Identification)
Objective: Identify the specific amino acid residue modified by the SuFEx reaction.
-
Digestion: Denature the covalently modified protein (from Phase 1) using 8M urea, reduce with DTT, alkylate with iodoacetamide, and digest with Trypsin overnight.
-
LC-MS/MS: Analyze the peptide fragments using high-resolution tandem mass spectrometry.
-
Data Searching: Search the spectra for a variable modification corresponding to the 1-phenylbutane-1-sulfonyl adduct on Tyr, Lys, Ser, Thr, or His residues[5].
Self-validating workflow for screening sulfonyl fluoride covalent inhibitors.
Quantitative Data Presentation
The following table summarizes the comparative advantages of alkyl/aryl sulfonyl fluorides against traditional covalent warheads, highlighting their utility in expanding the druggable proteome.
| Warhead Class | Representative Example | Target Residues | Aqueous Stability | Activation Modality |
| Alkyl Sulfonyl Fluoride | 1-Phenylbutane-1-sulfonyl fluoride | Tyr, Lys, Ser, Thr, His | High (Stable for days) | Proximity-Induced (SuFEx) |
| Acrylamide | Ibrutinib warhead | Cys | High | Michael Addition |
| Chloroacetamide | Fragment libraries | Cys, Lys | Moderate (Hours) | Direct Alkylation (SN2) |
| Aryl Fluorosulfate | SuFEx probes | Tyr, Lys | Very High | Proximity-Induced (SuFEx) |
References
-
Covalent drug discovery using sulfur(VI) fluoride exchange warheads Source: Taylor & Francis / Expert Opinion on Drug Discovery (2023) URL:[Link]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: MDPI / Molecules (2023) URL:[Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: RSC / Chemical Communications (2023) URL:[Link]
Sources
- 1. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
Application Note: Divergent Click Chemistry Workflows for 1-Phenylbutane-1-Sulfonyl Fluoride
Executive Summary
1-Phenylbutane-1-sulfonyl fluoride is a highly versatile, bench-stable Sulfur(VI) Fluoride Exchange (SuFEx) hub. Unlike standard aryl sulfonyl fluorides, this aliphatic hub possesses a highly acidic benzylic α -proton. This structural feature presents a unique mechanistic divergence: it can either undergo direct S–N/S–O substitution via Accelerated SuFEx Click Chemistry (ASCC) or be intentionally driven through an E1cB elimination to form a highly reactive sulfene intermediate.
This application note provides self-validating protocols for both pathways, enabling researchers and drug development professionals to synthesize complex sulfonamides, sulfonates, and cycloadducts with high chemoselectivity.
Mechanistic Rationale & Causality
Alkyl sulfonyl fluorides are generally less electrophilic than their aryl counterparts, often requiring harsh basic conditions that lead to unwanted side reactions. Furthermore, aliphatic sulfonyl fluorides with acidic α -protons typically undergo facile elimination via a sulfene intermediate under standard basic conditions[1].
For 1-phenylbutane-1-sulfonyl fluoride, the incorporation of an α -phenyl group serves a dual purpose. Sterically, it provides a hydrophobic vector useful in drug design (LogP modulation). Mechanistically, it dramatically lowers the pKa of the α -proton compared to unbranched aliphatic sulfonyl fluorides, acting as a functional switch between two distinct pathways:
-
Pathway A (Direct SuFEx): To achieve direct substitution without racemization or sulfene formation, the ASCC protocol employs 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) and hexamethyldisilazane (HMDS). HMDS transiently silylates the nucleophile, while BTMG catalyzes the S–F exchange. The thermodynamic driving force of Si–F bond formation bypasses the need for strong bases, effectively suppressing the E1cB pathway[2].
-
Pathway B (Sulfene Trapping): By applying a strong, non-nucleophilic base (e.g., DBU) in the absence of a silylating agent, the E1cB mechanism is deliberately triggered[3]. The resulting sulfene (Ph-C(=SO 2 )-Pr) is exceptionally electrophilic, allowing for the rapid trapping of sterically hindered nucleophiles or participation in [2+2] cycloadditions.
Mechanistic divergence of 1-phenylbutane-1-sulfonyl fluoride via ASCC or E1cB pathways.
Protocol A: Accelerated SuFEx (ASCC) for Direct Substitution
Objective: Synthesize sulfonates or sulfonamides while retaining the α -CH structural integrity.
Causality of Experimental Choices:
-
Solvent: Acetonitrile (MeCN) is chosen for its polarity, which stabilizes the transition state of the S–F exchange without acting as a competing nucleophile.
-
Order of Addition: HMDS must be added before the BTMG catalyst. If BTMG is added first, its strong basicity will prematurely deprotonate the α -carbon, initiating the sulfene pathway and reducing the yield of the direct substitution product.
-
Workup: The ASCC method generates highly volatile byproducts (NH 3 , TMS-F, BTMG), allowing for purification by simple evaporation, adhering to true "click" chemistry principles[2].
Step-by-Step Methodology
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve 1-phenylbutane-1-sulfonyl fluoride (0.2 mmol, 1.0 equiv) and the target nucleophile (alcohol or amine, 0.2 mmol, 1.0 equiv) in anhydrous MeCN (1.0 mL).
-
Silylation: Add HMDS (0.1 mmol, 0.5 equiv). Stir for 5 minutes at room temperature to allow the in situ generation of the TMS-nucleophile.
-
Catalysis: Add BTMG (10–20 mol%). Note: The reaction mixture may slightly change color, indicating the activation of the SuFEx hub.
-
Incubation: Stir the reaction at room temperature (for primary amines/alcohols) or 60°C (for secondary/sterically hindered nucleophiles) for 30–60 minutes. Monitor completion via LC-MS or TLC.
-
Workup: Concentrate the mixture under reduced pressure. The volatile TMS-F and unreacted HMDS will easily evaporate. Purify the crude residue via short-pad silica gel chromatography if necessary.
Step-by-step workflow for Accelerated SuFEx Click Chemistry (ASCC).
Protocol B: Base-Promoted Sulfene Generation and Trapping
Objective: Exploit the sulfene intermediate for trapping highly hindered nucleophiles or synthesizing sultams via cycloaddition.
Causality of Experimental Choices:
-
Base Selection: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is utilized because it is a strong, non-nucleophilic base capable of rapidly deprotonating the benzylic position to drive the E1cB elimination[3].
-
Concentration: The reaction is run at a higher dilution (0.05 M) to prevent sulfene oligomerization (e.g., dimerization to thiadiazine dioxides), heavily favoring the bimolecular trapping by the exogenous nucleophile.
Step-by-Step Methodology
-
Preparation: Dissolve the nucleophile or cycloaddition partner (0.3 mmol, 1.5 equiv) in anhydrous THF (4.0 mL) under an inert nitrogen atmosphere.
-
Hub Addition: Add 1-phenylbutane-1-sulfonyl fluoride (0.2 mmol, 1.0 equiv) to the solution.
-
Base Addition (Critical Step): Dropwise add DBU (0.25 mmol, 1.25 equiv) over 2 minutes at 0°C. Causality: The low temperature controls the highly exothermic formation of the sulfene and prevents its rapid degradation/dimerization.
-
Incubation: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench the reaction with saturated aqueous NH 4 Cl (2 mL) to neutralize excess DBU. Extract with EtOAc (3 x 5 mL), dry over anhydrous Na 2 SO 4 , and concentrate. Purify via standard column chromatography.
Quantitative Data Presentation
The following table summarizes the operational parameters and performance metrics differentiating the two click chemistry pathways for 1-phenylbutane-1-sulfonyl fluoride.
| Parameter | Protocol A: Direct ASCC | Protocol B: Sulfene Trapping |
| Mechanistic Pathway | Direct S–F Exchange (SuFEx) | E1cB Elimination (-HF) |
| Key Reagents | HMDS (0.5 eq), BTMG (10-20 mol%) | DBU or TEA (1.25 eq) |
| Reactive Intermediate | TMS-Nucleophile | Highly Electrophilic Sulfene |
| Typical Yields | 85–95% | 70–85% |
| Chemoselectivity | High (Retains α -CH integrity) | Moderate (Prone to dimerization if conc. > 0.1 M) |
| Primary Application | Standard Sulfonamides/Sulfonates | Hindered Nucleophiles,[2+2] Cycloadditions |
References
-
Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking. Nature Communications. URL:[Link]
-
[2] Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition. URL:[Link]
-
[3] Sulfur-Phenolate Exchange As a Fluorine-Free Approach to S(VI) Exchange Chemistry on Sulfonyl Moieties. Organic Letters. URL:[Link]
-
[1] Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology. URL:[Link]
Sources
Application Note: Protocol for the In Situ Activation of 1-Phenylbutane-1-Sulfonyl Fluoride in SuFEx Click Chemistry
Introduction and Mechanistic Context
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier "click" chemistry methodology, prized for its high thermodynamic driving force and exceptional functional group tolerance. While aryl sulfonyl fluorides are ubiquitous in these transformations, aliphatic sulfonyl fluorides—such as 1-phenylbutane-1-sulfonyl fluoride —present unique synthetic challenges. As highlighted in recent comprehensive reviews on sulfur(VI) fluorides 1, the presence of α -protons adjacent to the strongly electron-withdrawing sulfonyl group makes these substrates highly susceptible to base-catalyzed E1cB elimination.
In the case of 1-phenylbutane-1-sulfonyl fluoride, the α -proton is additionally activated by the adjacent phenyl ring (benzylic position). When exposed to standard stoichiometric bases (e.g., NaOH, TEA), the substrate rapidly deprotonates to form a highly reactive sulfene intermediate . This intermediate non-selectively reacts with nucleophiles or dimerizes, leading to complex degradation mixtures rather than the desired SuFEx product 2.
To successfully utilize 1-phenylbutane-1-sulfonyl fluoride, in situ activation of the S–F bond must be achieved under conditions that strictly suppress the E1cB pathway. This application note details two field-proven activation strategies:
-
Organocatalytic Activation via DBU : Utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with silyl-protected nucleophiles. DBU acts as a nucleophilic catalyst that polarizes the S–F bond and activates the silyl ether in a concerted transition state, preventing the buildup of free alkoxides that would trigger elimination 3.
-
Lewis Acid Activation via Ca(NTf₂₂) : For amine nucleophiles, basic conditions can be entirely bypassed. Calcium triflimide coordinates directly to the fluorine atom, enhancing the electrophilicity of the sulfur(VI) center and allowing direct nucleophilic attack 4.
Fig 1. Divergent reaction pathways of 1-phenylbutane-1-sulfonyl fluoride.
Quantitative Data: Optimization of Activation Conditions
The choice of catalyst and nucleophile state is critical. The table below summarizes the quantitative optimization data for the coupling of 1-phenylbutane-1-sulfonyl fluoride with 4-methoxyphenol (or its TBS ether) and morpholine.
Table 1: Optimization of In Situ Activation Parameters
| Entry | Nucleophile | Catalyst (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | 4-Methoxyphenol | TEA (150%) | MeCN | 25 | 12 | < 5% | Rapid sulfene formation; degradation. |
| 2 | 4-Methoxyphenol | DBU (20%) | MeCN | 25 | 12 | 18% | Competing elimination due to free phenoxide. |
| 3 | 4-Methoxy-OTBS | DBU (20%) | MeCN | 40 | 6 | 92% | Clean SuFEx; silyl ether prevents E1cB. |
| 4 | Morpholine | DBU (20%) | THF | 25 | 12 | 45% | Moderate yield; amine acts as competing base. |
| 5 | Morpholine | Ca(NTf₂)₂ (20%) | THF | 25 | 4 | 88% | Base-free activation; no sulfene detected. |
Note: Yields represent isolated yields after silica gel flash chromatography.
Experimental Methodologies
The following protocols are designed as self-validating systems. By monitoring specific mass-to-charge (m/z) ratios, researchers can verify the mechanistic fidelity of the reaction in real-time.
Fig 2. Standardized experimental workflow for in situ activation and SuFEx coupling.
Protocol A: DBU-Catalyzed Activation for Phenols/Alcohols (via Silyl Ethers)
Use this protocol when synthesizing sulfonate esters. The use of a tert-butyldimethylsilyl (TBS) protected alcohol is mandatory to prevent base-catalyzed elimination.
Reagents:
-
1-Phenylbutane-1-sulfonyl fluoride (1.0 equiv, 0.5 mmol)
-
Aryl-OTBS or Alkyl-OTBS (1.2 equiv, 0.6 mmol)
-
DBU (0.2 equiv, 0.1 mmol)
-
Anhydrous Acetonitrile (2.5 mL, 0.2 M)
Step-by-Step Procedure:
-
Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 1-phenylbutane-1-sulfonyl fluoride and the TBS-protected nucleophile in anhydrous acetonitrile under an argon atmosphere.
-
In Situ Activation: Add DBU dropwise via a microsyringe. Causality note: DBU is added last to ensure it immediately interacts with the silyl ether and the S-F bond simultaneously, minimizing the chance of unmediated interaction with the α -proton.
-
Reaction: Seal the vial and heat the mixture to 40 °C in an oil bath. Stir for 6 hours.
-
Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and inject. The disappearance of the sulfonyl fluoride peak and the absence of a peak at [M-HF+H2O] (indicating hydrolyzed sulfene) validates the concerted SuFEx pathway.
-
Quench & Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash with 1M aqueous HCl (2 × 10 mL) to remove DBU, followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically 5-15% EtOAc in Hexanes).
Protocol B: Lewis Acid-Catalyzed Activation for Amines
Use this protocol when synthesizing sulfonamides. This base-free methodology completely circumvents the acidity of the benzylic α -proton.
Reagents:
-
1-Phenylbutane-1-sulfonyl fluoride (1.0 equiv, 0.5 mmol)
-
Secondary Amine (1.2 equiv, 0.6 mmol)
-
Ca(NTf₂)₂ (0.2 equiv, 0.1 mmol)
-
Anhydrous THF (2.5 mL, 0.2 M)
Step-by-Step Procedure:
-
Preparation: In an oven-dried vial, suspend Ca(NTf₂)₂ in anhydrous THF under argon. Stir for 5 minutes to ensure partial dissolution/complexation.
-
Substrate Addition: Add 1-phenylbutane-1-sulfonyl fluoride to the suspension. Causality note: Pre-mixing the Lewis acid with the sulfonyl fluoride allows the Ca²⁺ ions to coordinate with the highly electronegative fluorine atom, pre-polarizing the S-F bond.
-
Nucleophile Addition: Add the secondary amine dropwise at room temperature.
-
Reaction: Stir the reaction mixture at 25 °C for 4 hours.
-
Self-Validation (TLC/LC-MS): Monitor the consumption of the starting material. The reaction should remain colorless to pale yellow; rapid darkening is an indicator of unwanted amine oxidation or degradation, which is prevented by the mild Ca(NTf₂)₂ catalyst.
-
Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash chromatography (10-30% EtOAc in Hexanes) to yield the pure sulfonamide.
References
- Title: Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry.
- Title: The Emerging Applications of Sulfur(VI) Fluorides in Catalysis.
- Title: A rapid access to aliphatic sulfonyl fluorides.
- Title: Advances in the construction of diverse SuFEx linkers.
Sources
High-Resolution Cell-Based Assays Using 1-Phenylbutane-1-Sulfonyl Fluoride (PBSF) for Covalent Target Engagement
Introduction & Mechanistic Rationale
Sulfonyl fluorides (SFs) have emerged as privileged warheads in chemical biology, enabling the targeted covalent modification of proteins via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1]. While traditional reagents like phenylmethanesulfonyl fluoride (PMSF) are restricted by rapid aqueous hydrolysis and limited membrane permeability, 1-phenylbutane-1-sulfonyl fluoride (PBSF) represents a highly lipophilic, sterically tuned alternative.
The Causality of Probe Design: The extended aliphatic chain in PBSF significantly increases its partition coefficient (LogP). This structural modification drives rapid partitioning into lipid membranes and deep hydrophobic binding pockets, making it an exceptional tool for profiling membrane-associated serine hydrolases, lipid kinases, and fatty acid-binding proteins[2]. Furthermore, unlike cysteine-reactive Michael acceptors, the SF group in PBSF is uniquely capable of labeling context-specific non-cysteine nucleophiles, including tyrosine, lysine, serine, and histidine residues[3].
Mechanism of SuFEx-mediated covalent protein modification by PBSF.
Comparative Profiling of Sulfonyl Fluoride Probes
To establish the analytical superiority of PBSF in live-cell environments, it is critical to compare its physicochemical properties against legacy SF probes. The data below synthesizes the operational parameters dictating probe selection.
Table 1: Quantitative Comparison of Common Sulfonyl Fluoride Probes
| Probe | Structure Type | Primary Nucleophiles | Aqueous Half-Life (pH 7.4) | Cell Permeability | Primary Application |
| PMSF | Aryl-methyl SF | Ser, Thr | < 1 hour | Low to Moderate | In vitro lysate protease inhibition |
| AEBSF | Aminoethyl-aryl SF | Ser, Thr | > 5 hours | Low (charged) | Aqueous buffer protease inhibition |
| PBSF | Alkyl-aryl SF | Ser, Tyr, Lys, His | > 12 hours | High (lipophilic) | Live-cell ABPP & target engagement |
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) in Live Cells
Activity-Based Protein Profiling (ABPP) utilizes chemical probes to interrogate the functional state of enzymes directly within complex proteomes[4]. Because PBSF lacks a built-in fluorophore or click-chemistry handle, it is deployed in a competitive format against a broad-spectrum, alkyne-tagged SuFEx reporter probe.
Competitive Activity-Based Protein Profiling (ABPP) workflow for PBSF.
Step-by-Step Methodology
-
Cell Seeding & Treatment: Seed HEK293T cells in 6-well plates and culture to 80% confluency. Treat cells with a dose-response gradient of PBSF (0.1 µM, 1 µM, 10 µM, 50 µM) or DMSO (vehicle) for 2 hours at 37°C.
-
Causality: Covalent modification is a two-step process (reversible binding followed by irreversible reaction). A 2-hour window ensures the SuFEx reaction reaches thermodynamic completion inside the cellular microenvironment[2].
-
-
Reporter Probe Labeling: Add a broad-spectrum alkyne-tagged SF probe (e.g., 5 µM) directly to the media for 1 hour.
-
Harvest & Lysis: Wash cells 3x with cold PBS to remove unbound lipophilic probe. Lyse in 1% NP-40 buffer (pH 7.4) supplemented with protease inhibitors (excluding SF-based inhibitors).
-
Causality: Maintaining pH at 7.4 is critical. Higher pH accelerates SF hydrolysis, while lower pH protonates target nucleophiles (especially histidine and lysine), quenching SuFEx reactivity.
-
-
CuAAC Click Chemistry: Normalize protein concentrations to 2 mg/mL. To 50 µL of lysate, add the click chemistry master mix: 1 mM CuSO4, 1 mM TCEP, 100 µM TBTA, and 50 µM Azide-Rhodamine. React for 1 hour at room temperature.
-
Causality: TCEP reduces Cu(II) to the active Cu(I) catalyst, while TBTA stabilizes Cu(I) in the aqueous lysate, preventing disproportionation and ensuring maximum click efficiency[4].
-
-
Analysis: Quench with SDS loading buffer, boil for 5 mins, and resolve via SDS-PAGE. Image on a fluorescence scanner.
System Validation & Quality Control
-
Self-Validating Checkpoint: The assay is only valid if the DMSO control lane shows robust, multi-band fluorescence (confirming reporter probe activity). A successful PBSF engagement is validated by a dose-dependent decrease in fluorescence at the specific molecular weight of the target. If all bands across the entire lane lose signal uniformly at high PBSF concentrations, it indicates non-specific toxicity or global proteome denaturation, invalidating the specific engagement claim.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
To prove that PBSF engages its target without relying on a reporter probe, CETSA is utilized. Covalent modification by PBSF significantly increases the thermodynamic stability of the target protein, shifting its melting temperature ( Tm ).
Step-by-Step Methodology
-
In-Cell Engagement: Treat live cells with 10 µM PBSF or DMSO for 2 hours.
-
Thermal Gradient Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with EDTA-free protease inhibitors. Aliquot 50 µL of the intact cell suspension into 8 PCR tubes.
-
Thermal Denaturation: Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Causality: Transient heating denatures unbound proteins. The covalent PBSF-target adduct remains folded due to the entropic stabilization provided by the irreversible crosslink.
-
-
Lysis & Clearance: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C.
-
Causality: Centrifugation strictly separates the denatured/aggregated protein pellet from the stabilized, soluble fraction.
-
-
Western Blotting: Analyze the soluble fraction via standard Western Blot using an antibody specific to the target protein.
System Validation & Quality Control
-
Isothermal Dose-Response Fingerprint (ITDRF): To self-validate the assay, select a strictly denaturing temperature (e.g., Tagg+3∘C where the DMSO control shows zero soluble protein). Run a secondary assay treating cells with varying concentrations of PBSF at this single temperature. The appearance of the protein band must correlate directly with PBSF concentration.
-
Negative Control: A non-target housekeeping protein (e.g., GAPDH or β -actin) must be blotted simultaneously. If the housekeeping protein also shifts its Tm in the PBSF-treated samples, the result is an artifact of cellular stress or altered global thermodynamics, not specific target engagement.
References
-
Sulfonyl fluorides as privileged warheads in chemical biology RSC Advances (2015). URL:[Link]
-
Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes Chemical Science (2021). URL:[Link]
-
ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries Journal of the American Chemical Society (2023). URL:[Link]
-
Covalent targeting of non-cysteine residues in PI4KIIIβ RSC Medicinal Chemistry (2023). URL:[Link]
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. Covalent targeting of non-cysteine residues in PI4KIIIβ - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00142C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
Application Note: 1-Phenylbutane-1-Sulfonyl Fluoride (1-PBSF) as a Privileged SuFEx Probe for Target Identification and Validation
Executive Summary
In the rapidly evolving landscape of covalent drug discovery and chemoproteomics, 1-phenylbutane-1-sulfonyl fluoride (1-PBSF) has emerged as a highly versatile molecular tool. Utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, 1-PBSF combines a hydrophobic recognition motif (the phenylbutane tail) with a context-dependent electrophilic warhead (the sulfonyl fluoride group).
Unlike highly reactive, non-specific electrophiles, sulfonyl fluorides possess exceptional aqueous stability and remain largely inert until non-covalent binding places them in a specialized protein microenvironment[1]. This proximity-driven reactivity allows 1-PBSF to selectively modify context-specific nucleophiles—such as Tyrosine, Lysine, Serine, Threonine, and Histidine—making it an ideal probe for Target Identification (Target ID) and Target Validation in complex biological systems [2].
Mechanistic Rationale: The SuFEx Advantage
As an Application Scientist designing chemoproteomic workflows, selecting the right warhead is paramount. The utility of 1-PBSF is rooted in its thermodynamic and kinetic profile:
-
Hydrophobic Directing Group: The 1-phenylbutane moiety naturally partitions into hydrophobic protein pockets, lipid-binding domains, and allosteric sites. This non-covalent association is the prerequisite for covalent engagement.
-
Microenvironment-Triggered Reactivity: The sulfonyl fluoride (SF) warhead is a "latent" electrophile. It resists hydrolysis in aqueous buffers. However, when bound within a protein pocket, neighboring basic residues (e.g., Arginine, Histidine) lower the pKa of target nucleophiles (like Tyrosine's phenol group), triggering a rapid, proximity-driven SuFEx reaction and the expulsion of the fluoride leaving group [2].
-
Residue Agnosticism: While acrylamides are strictly limited to targeting Cysteine, 1-PBSF can map a much broader "ligandable" space, successfully modifying Tyr, Lys, and Ser residues that are often critical for protein-protein interactions (PPIs) [1].
Fig 1: Proximity-driven SuFEx reaction mechanism of 1-PBSF within a protein binding pocket.
Comparative Electrophile Profiling
To contextualize 1-PBSF within the broader chemical biology toolkit, the following table summarizes the quantitative and qualitative differences between common covalent warheads used in Target ID.
| Warhead Class | Representative Probe | Typical Target Residues | Aqueous Stability | Intrinsic Reactivity | Primary Application Niche |
| Sulfonyl Fluoride | 1-PBSF | Tyr, Lys, Ser, Thr, His | High | Moderate (Context-dependent) | Broad-spectrum Target ID, PPI mapping, Kinase profiling |
| Fluorosulfate | FS-1 | Tyr, Lys | Very High | Low (Latent) | Inverse drug discovery, highly selective probe design |
| Acrylamide | Ibrutinib-alkyne | Cys | Moderate | High (Thiol-specific) | Kinase inhibitors, Cys-directed ABPP |
| Chloroacetamide | Iodoacetamide-alkyne | Cys, Lys (high conc.) | Low | Very High | Unbiased global cysteinome mapping |
Workflow Overview: Activity-Based Protein Profiling (ABPP)
Target identification using 1-PBSF typically employs a competitive Activity-Based Protein Profiling (ABPP) workflow. Cells are treated with the native 1-PBSF molecule, followed by a broad-spectrum, alkyne-tagged sulfonyl fluoride probe. Proteins covalently engaged by 1-PBSF are protected from the alkyne-probe, resulting in a loss of signal during downstream LC-MS/MS analysis [3].
Fig 2: Standard chemoproteomic workflow for target identification using 1-PBSF and CuAAC click chemistry.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. Built-in controls and specific reagent choices are explained to ensure high-fidelity data generation.
Protocol A: Live-Cell Target Labeling and Enrichment (Target ID)
Causality Note: Performing the initial incubation in live cells rather than lysates preserves endogenous protein-protein interactions and native folding, which are absolute requirements for the microenvironment-driven SuFEx reaction.
Step 1: Cellular Incubation
-
Culture target cells (e.g., HEK293T or specific cancer lines) to 80% confluency in 10 cm dishes.
-
Treat cells with 1-PBSF (10 µM final concentration) or a DMSO vehicle control for 2 hours at 37°C.
-
Self-Validation Control: Include a competition arm pre-treated with a known high-affinity ligand for the suspected target to validate displacement.
Step 2: Lysis and Denaturation
-
Wash cells 3x with ice-cold PBS to remove unbound probe.
-
Lyse cells in 500 µL of strongly denaturing lysis buffer (1% SDS in 50 mM Tris-HCl, pH 8.0) and sonicate.
-
Causality Note: 1% SDS is critical here. It completely denatures the proteome, exposing the covalently bound alkyne tags (if using an alkyne-1-PBSF derivative) to the aqueous environment, preventing steric hindrance during the subsequent click reaction.
Step 3: CuAAC Click Chemistry
-
Adjust protein concentration to 2 mg/mL.
-
Add the click reagents in the following strict order to prevent premature copper reduction and precipitation:
-
Azide-PEG3-Biotin (100 µM)
-
TBTA ligand (100 µM) – Stabilizes Cu(I) and accelerates the cycloaddition.
-
CuSO4 (1 mM)
-
TCEP (1 mM, freshly prepared) – Reduces Cu(II) to the active Cu(I) catalyst in situ.
-
-
Incubate at room temperature for 1 hour with gentle rotation.
Step 4: Enrichment and On-Bead Digestion
-
Precipitate proteins using cold methanol/chloroform to remove unreacted biotin-azide.
-
Resuspend the pellet in 0.2% SDS/PBS and incubate with 50 µL of pre-washed Streptavidin agarose beads for 2 hours.
-
Wash beads stringently (3x with 1% SDS, 3x with 8M Urea, 3x with PBS) to remove all non-covalently bound background proteins [3].
-
Perform on-bead digestion by adding 1 µg of sequencing-grade Trypsin in 50 mM ammonium bicarbonate overnight at 37°C.
-
Causality Note: On-bead digestion avoids the need to break the extraordinarily strong biotin-streptavidin bond, eluting only the target peptides for LC-MS/MS analysis while leaving the biotinylated probe-peptide fragment on the bead.
Protocol B: Target Validation via Intact Protein MS
Once a putative target is identified via proteomics, intact mass spectrometry must be used to validate the precise stoichiometry of the 1-PBSF engagement.
Step 1: Recombinant Protein Incubation
-
Prepare the purified recombinant target protein in a volatile buffer devoid of primary amines (e.g., 20 mM ammonium acetate, pH 7.4) at 5 µM.
-
Incubate with a 5-fold molar excess of 1-PBSF (25 µM) for 4 hours at room temperature.
Step 2: Quenching and MS Analysis
-
Quench the reaction by adding Formic Acid to a final concentration of 0.5%.
-
Causality Note: Lowering the pH protonates the target nucleophiles (Tyr/Lys), instantly halting any further SuFEx reactivity and stabilizing the protein for ionization [3].
-
-
Analyze via LC-TOF MS. Deconvolute the raw spectra.
-
Data Interpretation: Look for a mass shift corresponding to the addition of the 1-phenylbutane-1-sulfonyl moiety minus the fluoride leaving group ( Δ Mass ≈ +197.06 Da). A single, clean +197 Da peak confirms a highly specific, 1:1 stoichiometric covalent modification.
References
use of 1-phenylbutane-1-sulfonyl fluoride in high-throughput screening
Application Note: High-Throughput Covalent Fragment Screening Using 1-Phenylbutane-1-Sulfonyl Fluoride
Target Audience: Researchers, scientists, and drug development professionals.
The Paradigm of SuFEx in Covalent Ligand Discovery
Historically, covalent drug discovery has heavily relied on targeting highly nucleophilic, solvent-exposed cysteine residues. However, the relatively low abundance of accessible cysteines in the ligandable proteome restricts this approach to a limited subset of targets (1)[1]. To expand the druggable target space, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative methodology, enabling the targeting of less reactive nucleophiles such as tyrosine, lysine, histidine, and catalytic serine (2)[2].
Sulfonyl fluorides (SFs) act as "sleeping beauties"—they remain remarkably stable under physiological aqueous conditions but undergo rapid, irreversible covalent ligation when bound within a specific protein microenvironment (3)[3]. This strict spatial arrangement of active site residues, which often includes hydrogen-bond donors and hydrophobic pockets, catalyzes the localized extraction of the fluoride leaving group, ensuring target specificity (4)[4].
Mechanistic Rationale: 1-Phenylbutane-1-Sulfonyl Fluoride
Within the SuFEx library, 1-phenylbutane-1-sulfonyl fluoride represents a highly strategic aliphatic-linked electrophile designed for Fragment-Based Drug Discovery (FBDD).
-
Conformational Flexibility: Unlike rigid aryl sulfonyl fluorides, the butane linker allows the phenyl ring to dynamically probe deep, hydrophobic sub-pockets via van der Waals and π -stacking interactions, while optimally positioning the electrophilic sulfur center near the target nucleophile.
-
Reactivity Tuning: Modulating the electrophile with aliphatic chains achieves a critical balance between hydrolytic stability and intrinsic protein reactivity, thereby minimizing the off-target promiscuity often seen with hyper-reactive electrophiles (1)[1].
-
Histidine and Tyrosine Engagement: The oxophilic nature of the S(VI) center drives reactions with tyrosine, while recent structural advances demonstrate that optimized SFs can effectively target histidine residues embedded within solvent-shielded binding sites (5)[5].
SuFEx Covalent Labeling Mechanism: Microenvironment-driven localized fluoride extraction.
High-Throughput Direct-to-Biology (D2B) Screening
To rapidly evaluate the structure-activity relationships of SF libraries, high-throughput chemistry is coupled directly with biological screening (HTC-D2B). Intact Protein Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this workflow. It provides unambiguous, label-free quantification of covalent adduct formation by detecting the mass shift corresponding to the ligand minus the fluoride ion (6)[6].
High-Throughput LC-MS Workflow for Covalent Fragment Screening.
Self-Validating Experimental Protocol: Intact MS Screening
This protocol is engineered as a self-validating system. It incorporates a denatured protein control to confirm that reactivity is microenvironment-driven rather than non-specific chemical labeling (3)[3], alongside a competition assay to verify active-site specificity.
Step 1: Assay Assembly & Buffer Selection
-
Action: Prepare the target protein at 2–5 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Causality: Maintaining pH 7.4 is critical. It preserves the native 3D fold of the protein and the physiological protonation state of the target nucleophile (e.g., lowering the local pKa of a buried lysine), while simultaneously preventing base-catalyzed bulk aqueous hydrolysis of the sulfonyl fluoride.
Step 2: Covalent Incubation
-
Action: Dispense 20 µL of the protein solution into a 384-well plate. Pin-transfer 1-phenylbutane-1-sulfonyl fluoride (and library analogs) to a final concentration of 100 µM (2% DMSO final). Incubate at 37°C for 2 to 16 hours.
-
Self-Validation Controls:
-
Denatured Control: Boil a protein aliquot for 10 minutes prior to compound addition. A true SuFEx probe will not label the denatured protein, proving the reaction strictly requires a folded binding pocket (4)[4].
-
Competition Control: Pre-incubate the protein with a known high-affinity reversible binder before adding the SF probe to confirm site-specific engagement.
-
Step 3: Rapid LC Desalting
-
Action: Inject 5 µL of the reaction mixture onto a C4 or C8 microbore column (e.g., 2.1 x 50 mm) using a fast 3-minute gradient (Water/Acetonitrile with 0.1% Formic Acid).
-
Causality: Direct infusion of HEPES/NaCl into an ESI source causes severe ion suppression and adduct formation. The rapid LC step diverts non-volatile salts to waste, eluting only the intact protein into the mass spectrometer (7)[7].
Step 4: High-Resolution MS Acquisition & Deconvolution
-
Action: Acquire data on a Q-TOF or Orbitrap mass spectrometer in positive ion mode. Deconvolute the raw multiply-charged envelope using maximum entropy algorithms (e.g., MaxEnt1) to obtain the zero-charge intact mass.
-
Causality: The covalent hit is confirmed by a mass shift of +Mprobe−20.00 Da (loss of HF). The ratio of the adduct peak area to the total peak area (unlabeled + labeled) yields the exact % Covalent Modification.
Quantitative Data Interpretation
The following table summarizes representative triage metrics when evaluating 1-phenylbutane-1-sulfonyl fluoride against benchmark electrophiles during an HTS campaign.
| Fragment Type | Target Residue Scope | Hydrolytic Stability ( t1/2 at pH 7.4) | Expected Mass Shift ( Δ Da) | Selectivity Profile (Denatured Control) |
| 1-Phenylbutane-1-SF | Tyr, Lys, His, Ser | > 24 hours | +196.06 | High (No labeling on denatured protein) |
| Phenylmethanesulfonyl fluoride (PMSF) | Ser (Catalytic) | < 2 hours | +136.00 | Moderate (Prone to rapid hydrolysis) |
| Heteroaryl SFs | Tyr, Lys, His | > 48 hours | Variable | Very High (Tuneable intrinsic reactivity) |
References
-
Doherty, A. E., et al. "Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery." ChemRxiv (2026). 2
-
Zheng, Q., et al. "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." Proceedings of the National Academy of Sciences (2019). 3
-
"Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery." ChemRxiv (2026). 1
-
"Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics." Journal of Medicinal Chemistry - ACS Publications (2024). 5
-
"SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." PubMed (2019). 4
-
"Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx)." PMC (2020). 6
-
"SuFEx-enabled high-throughput medicinal chemistry for developing potent tamoxifen analogs as Ebola virus entry inhibitors." PMC (2025). 7
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SuFEx-enabled high-throughput medicinal chemistry for developing potent tamoxifen analogs as Ebola virus entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Phenylbutane-1-Sulfonyl Fluoride Synthesis
Welcome to the Application Support Center. Synthesizing secondary benzylic sulfonyl fluorides like 1-phenylbutane-1-sulfonyl fluoride (CAS: 2171824-29-4) presents unique mechanistic challenges. Due to the high acidity of the benzylic α -proton adjacent to the electron-withdrawing sulfonyl group, this molecule is highly susceptible to base-catalyzed E2 elimination and hydrolytic degradation.
This guide provides field-proven, self-validating protocols, diagnostic workflows, and troubleshooting FAQs to help you optimize your synthesis yields.
Process Workflows
To establish a baseline for troubleshooting, we recommend two primary synthetic routes. The TCCA/KHF 2 oxidative route is generally preferred for this specific substrate as it avoids the transition-metal β -hydride elimination risks inherent to the palladium-catalyzed DABSO route.
Fig 1: Primary synthetic pathways to 1-phenylbutane-1-sulfonyl fluoride.
Standard Operating Procedures (SOPs)
Protocol A: Oxidative Fluorination of Thioethers (Recommended)
This protocol utilizes Trichloroisocyanuric acid (TCCA) for controlled oxidative chlorination, followed by mildly acidic fluoride exchange. This method prevents the over-oxidation seen with bleach and the base-catalyzed elimination seen with standard KF 1.
-
Reagent Preparation: Dissolve 1-phenylbutyl benzyl sulfide (1.0 equiv, 1.0 mmol) in a solvent mixture of MeCN/H 2 O (10:1 v/v, 12 mL).
-
Acidification: Cool the reaction vessel to 0 °C using an ice bath. Add glacial acetic acid (AcOH, 2.5 equiv) dropwise. Causality: AcOH buffers the system, preventing the transient formation of basic species that could trigger α -deprotonation.
-
Oxidative Chlorination: Slowly add TCCA (2.5 equiv) in portions. Remove the ice bath and stir at room temperature for 3 hours.
-
Validation Checkpoint: Take a 10 µL aliquot, quench with saturated aqueous Na 2 S 2 O 3 , and analyze via LC-MS. The intermediate sulfonyl chloride will rapidly hydrolyze in the MS source; look for the sulfonic acid mass ([M-H] − = 213.0). Do not proceed until thioether consumption is >95%.
-
-
Fluorination: Add a saturated aqueous solution of Potassium bifluoride (KHF 2 , 5.0 equiv). Stir overnight at room temperature.
-
Workup (Critical): Extract with dichloromethane (DCM). Do not wash with NaHCO 3 or NaOH. Wash only with brine. Dry over anhydrous Na 2 SO 4 . Evaporate the solvent under reduced pressure at <30 °C to prevent volatilization of the product 2.
Protocol B: Pd-Catalyzed DABSO Sulfonylation
This one-pot method builds the sulfonyl group directly from the secondary bromide using DABSO (a bench-stable SO 2 surrogate) 3.
-
Sulfination: In a glovebox, combine 1-bromo-1-phenylbutane (1.0 equiv), DABSO (0.6 equiv), PdCl 2 (AmPhos) 2 (5 mol%), and strictly anhydrous Et 3 N (3.0 equiv) in anhydrous isopropanol (0.2 M).
-
Heating: Seal the vial and heat at 75 °C for 16 hours.
-
Validation Checkpoint: Analyze by LC-MS. The intermediate sulfinate salt should be visible ([M-H] − = 197.1). If massive amounts of 1-phenylbutene are observed, the secondary bromide has undergone β -hydride elimination.
-
-
Fluorination: Cool to room temperature. Add N-Fluorobenzenesulfonimide (NFSI, 1.5 equiv) directly to the vial. Stir for 3 hours at room temperature.
-
Purification: Filter through a short pad of silica to remove palladium black and DABSO byproducts before column chromatography.
Diagnostic Data & Yield Optimization
Table 1: Comparative Yield Optimization Data
| Variable | Condition | Observed Yield | Causality / Mechanism |
| Fluorine Source | KF (Basic) | < 20% | Base-catalyzed E2 elimination of the highly acidic benzylic α -proton. |
| Fluorine Source | KHF 2 (Acidic) | > 75% | Mildly acidic environment suppresses α -deprotonation and stabilizes the product 1. |
| Workup Temp | > 40 °C | Significant Loss | High volatility of secondary benzylic sulfonyl fluorides under vacuum 2. |
| Oxidant | NaOCl (Bleach) | < 30% | Harsh oxidation leads to irreversible sulfonic acid formation. |
| Oxidant | TCCA | > 80% | Controlled, stoichiometric release of electrophilic chlorine limits over-oxidation. |
Table 2: LC-MS Diagnostic Matrix
| Observed m/z | Suspected Impurity | Corrective Action |
| 213.0 (ESI-) | 1-Phenylbutane-1-sulfonic acid | Avoid basic aqueous workups; ensure NFSI/Selectfluor are strictly anhydrous. |
| 132.1 (ESI+) | 1-Phenyl-1-butene (Elimination) | Switch from basic amines (Et 3 N) to inorganic buffers; use KHF 2 instead of KF. |
| 241.1 (ESI+) | Unreacted Benzyl Thioether | Increase TCCA equivalents; verify the oxidant has not degraded due to moisture. |
Troubleshooting & FAQs
Fig 2: Diagnostic decision tree for troubleshooting low synthesis yields.
Q: My yield is consistently below 30%, and NMR shows a significant amount of 1-phenyl-1-butene. What is happening? A: You are observing base-catalyzed E2 elimination. The α -proton of 1-phenylbutane-1-sulfonyl fluoride is highly acidic due to the combined electron-withdrawing effects of the adjacent phenyl and sulfonyl groups. If you are using KF as your fluoride source or triethylamine in your cross-coupling, these bases will deprotonate the α -position, ejecting the sulfonyl/fluoride group to form the alkene. Solution: Switch to an acidic fluorinating agent like KHF 2 1.
Q: I am losing product during the workup of the TCCA reaction. The crude NMR looks good, but the isolated yield is poor. A: This is a combination of volatility and hydrolysis. Secondary aliphatic and benzylic sulfonyl fluorides can be surprisingly volatile and hydrolytically sensitive during aqueous basic washes 2. Solution: Completely avoid basic washes (like saturated NaHCO 3 ). Wash only with neutral brine, and evaporate your extraction solvents at >100 mbar and strictly <30 °C.
Q: When using the DABSO route with 1-bromo-1-phenylbutane, I get mostly reduced product or homocoupling instead of the sulfinate. A: Palladium-catalyzed insertion into secondary benzylic bromides is notoriously difficult because the intermediate alkyl-palladium species is highly prone to β -hydride elimination before the DABSO (SO 2 ) insertion can occur. Solution: You must use specialized bulky phosphine ligands (like AmPhos) to accelerate the reductive elimination of the sulfinate 3. If this fails, abandon the cross-coupling approach and utilize the TCCA/Thioether oxidative route (Protocol A), which avoids transition metals entirely.
Q: Can I use Selectfluor instead of NFSI in the DABSO route? A: Yes, Selectfluor is often a more economical and readily available electrophilic fluorine source and works excellently for converting sulfinates to sulfonyl fluorides 4. However, Selectfluor is less soluble in non-polar solvents, so you may need to adjust your solvent system (e.g., adding a co-solvent like MeCN) to ensure homogeneous reactivity during the fluorination step.
References
-
A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides The Journal of Organic Chemistry - ACS Publications[Link]
-
Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions... ACS Sustainable Chemistry & Engineering - ACS Publications[Link]
-
One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides Chemical Science - RSC Publishing[Link]
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Chinese Chemical Society Publishing [Link]
Sources
Technical Support Center: Optimizing 1-Phenylbutane-1-Sulfonyl Fluoride (1-PBSF)
Welcome to the Technical Support Center for 1-phenylbutane-1-sulfonyl fluoride (1-PBSF) . As an alkyl sulfonyl fluoride featuring a highly reactive benzylic alpha-proton, 1-PBSF presents unique challenges and opportunities in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and proteomics. Like its structural cousin benzyl sulfonyl fluoride (PMSF), 1-PBSF acts as a potent covalent probe for targeting Lysine, Tyrosine, and Histidine residues[1].
This guide is designed for researchers and drug development professionals. It bypasses basic theory to directly address the mechanistic causality behind reaction failures, providing self-validating protocols to ensure high-fidelity synthesis and ligation.
Core Principles & Mechanistic Workflow
The primary challenge in handling 1-PBSF is the acidity of its alpha-proton. In the presence of strong bases or adventitious water, 1-PBSF undergoes an E1cB elimination to form a highly reactive sulfene intermediate (R-CH=SO₂). This sulfene is rapidly trapped by water to form 1-phenylbutane-1-sulfonic acid, effectively killing the desired SuFEx pathway. Successful optimization requires suppressing this elimination while maintaining sufficient catalytic activity for S-F bond cleavage.
Workflow and mechanistic divergence of 1-PBSF in SuFEx reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing rapid degradation of 1-PBSF during storage or in solution? Causality: Alkyl sulfonyl fluorides are sensitive to solvent-mediated degradation. Research demonstrates that while these compounds are relatively stable in anhydrous N,N-dimethylacetamide (DMA) or DMF, they decompose entirely within 2 hours in anhydrous DMSO or wet DMA[2]. DMSO can act as an oxidant/nucleophile, while water triggers the sulfene hydrolysis pathway. Solution: Store neat 1-PBSF under argon at -20°C. Never prepare stock solutions in DMSO. Use rigorously anhydrous DMA or Acetonitrile (MeCN) for all reactions.
Q2: Which base is optimal for SuFEx coupling with 1-PBSF without triggering alpha-deprotonation? Causality: Strong, unhindered bases (like NaOH or KOtBu) will immediately deprotonate the benzylic position. Solution: Utilize non-nucleophilic phosphazene or amidine bases. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) at low catalytic loadings (1.0–5.0 mol%) are highly effective. They activate the incoming nucleophile without stripping the alpha-proton[3].
Q3: Can I synthesize 1-PBSF directly from the thiol? Causality: While oxidative fluorination of thiols using Selectfluor is possible, the highly oxidative environment often leads to over-oxidation or side reactions at the electron-rich phenyl ring. Solution: The most reliable route remains the chloride-to-fluoride exchange from 1-phenylbutane-1-sulfonyl chloride, utilizing either KF with 18-crown-6 to enhance fluoride basicity[4], or mechanochemical milling with KHF₂[5].
Troubleshooting Guide: Diagnostic Logic
When a SuFEx reaction fails, identifying the exact point of failure is critical. Follow this diagnostic logic tree to isolate the variable.
Diagnostic logic tree for troubleshooting 1-PBSF SuFEx coupling failures.
Quantitative Data: Solvent & Base Effects
The following table summarizes the stability and reactivity profile of alkyl sulfonyl fluorides (extrapolated to 1-PBSF) under various conditions to guide your experimental design[2].
| Reaction Condition | Time | 1-PBSF Stability / Yield | Mechanistic Observation |
| Anhydrous DMA + DBU (1 mol%) | 24h | >95% Intact | Optimal conditions; base activates the nucleophile without deprotonating the alpha-carbon. |
| Wet DMA + DBU (1 mol%) | 2h | <10% Intact | Rapid E1cB elimination to sulfene, followed by hydrolysis to sulfonic acid. |
| Anhydrous DMSO | 2h | 0% Intact | Complete solvent-mediated decomposition; DMSO acts as an incompatible nucleophile/oxidant. |
| MeCN + KHF₂ (Mechanochemical) | 30 min | 87% Yield | Efficient F- exchange from sulfonyl chloride; avoids aqueous workup degradation[5]. |
Step-by-Step Experimental Methodologies
Protocol A: Mechanochemical Synthesis of 1-PBSF
This solvent-free approach prevents the aqueous hydrolysis commonly seen in traditional biphasic KF reactions[5].
-
Preparation: In a stainless-steel milling jar (10 mL), add 1-phenylbutane-1-sulfonyl chloride (1.0 mmol, 1.0 equiv) and Potassium bifluoride (KHF₂, 2.0 mmol, 2.0 equiv).
-
Activation: Add glacial acetic acid (AcOH, 0.1 mmol, 10 mol%) as a liquid-assisted grinding (LAG) agent. Add one stainless-steel ball (10 mm diameter).
-
Milling: Seal the jar and mill at 30 Hz for 90 minutes at room temperature.
-
Self-Validating Workup: Extract the crude mixture with anhydrous Ethyl Acetate (3 × 5 mL). Filter through a short pad of silica to remove inorganic salts. Concentrate under reduced pressure.
-
Validation Check: Run a ¹⁹F NMR (CDCl₃). A successful conversion is confirmed by a sharp singlet between +50 to +60 ppm (characteristic of the S-F bond). The absence of this peak indicates complete degradation.
Protocol B: SuFEx Ligation of 1-PBSF with Primary Amines
This protocol utilizes DBU to facilitate the S-F exchange while suppressing sulfene formation[3].
-
Setup: Flame-dry a 10 mL Schlenk flask. Purge with Argon for 5 minutes.
-
Reagent Addition: Dissolve 1-PBSF (0.5 mmol, 1.0 equiv) and the target primary amine (0.6 mmol, 1.2 equiv) in rigorously anhydrous DMA (2.5 mL, 0.2 M).
-
Catalysis: Add DBU (0.025 mmol, 5 mol%) dropwise via microsyringe.
-
Reaction: Stir at room temperature for 12 hours under Argon. Add activated 4Å molecular sieves if atmospheric humidity is high.
-
Self-Validating Analysis: Before workup, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Success: Mass corresponding to the sulfonamide product.
-
Failure: Mass corresponding to 1-phenylbutane-1-sulfonic acid (indicates water contamination).
-
References
-
Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. ChemRxiv.[Link]
-
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.[Link]
-
Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill. Lirias (KU Leuven).[Link]
-
An Efficient Organocatalyzed Interconversion of Silyl Ethers to Tosylates Using DBU and p-Toluenesulfonyl Fluoride. ResearchGate.[Link]
-
Biospecific Chemistry for Covalent Linking of Biomacromolecules. NIH.[Link]
Sources
- 1. Biospecific Chemistry for Covalent Linking of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
SuFEx Technical Support Center: Troubleshooting 1-Phenylbutane-1-Sulfonyl Fluoride
Welcome to the Technical Support Center for 1-phenylbutane-1-sulfonyl fluoride . As a specialized aliphatic sulfur(VI) hub, this compound presents unique challenges in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike its aryl sulfonyl fluoride counterparts, the presence of acidic α-protons and a bulky, lipophilic 1-phenylbutyl tail requires precise tuning of reaction conditions to prevent degradation and ensure high-yielding conjugations.
This guide provides drug development professionals and synthetic chemists with field-proven insights, mechanistic troubleshooting, and self-validating protocols to master this specific reagent.
Diagnostic Overview: The Aliphatic Challenge
The primary challenge when working with 1-phenylbutane-1-sulfonyl fluoride is the inherent instability of the alkyl sulfonyl fluoride motif under strongly basic conditions. While the S-F bond is famously stable ("nearly moribund") toward hydrolysis, the carbon-sulfur microenvironment is sensitive. Alkyl sulfonyl fluorides are incompatible with strong, unhindered bases due to the easy deprotonation of their α-H, which triggers elimination side reactions (such as sulfene formation) rather than the desired SuFEx substitution[1].
Furthermore, the 1-phenylbutyl side chain introduces significant steric bulk and lipophilicity, which can slow down nucleophilic attack and cause solubility issues in standard aqueous-organic SuFEx mixtures.
Fig 1. Mechanistic pathways and catalyst-dependent outcomes for aliphatic SuFEx reactions.
Troubleshooting FAQs
Q1: My SuFEx coupling with 1-phenylbutane-1-sulfonyl fluoride and a phenol yields mostly degradation products and unreacted phenol. I am using 20 mol% DBU. What is going wrong? A1: The failure is mechanistic. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong base. With aliphatic substrates like 1-phenylbutane-1-sulfonyl fluoride, DBU acts as a Brønsted base rather than a SuFEx catalyst, abstracting the acidic α-proton adjacent to the sulfonyl group[1]. This leads to an elimination pathway, destroying your starting material. Solution: Switch to a sterically hindered base like BTMG (Barton's base) coupled with HMDS, or use an acidic catalyst like potassium bifluoride (KHF₂)[2][3].
Q2: I switched to aqueous KHF₂ as recommended for alkyl sulfonyl fluorides, but my reaction stalls at 40% conversion. Why? A2: This is a physical chemistry issue. The 1-phenylbutyl group is highly lipophilic, causing the starting material to partition into the organic phase, away from the aqueous KHF₂ catalyst. The steric bulk of the chain also kinetically hinders the sulfur center. Solution: Ensure vigorous biphasic stirring (e.g., >1000 RPM) and increase the reaction temperature slightly (40 °C). Alternatively, transition to a completely anhydrous, homogeneous system using the BTMG/HMDS protocol in acetonitrile.
Q3: How do I separate unreacted 1-phenylbutane-1-sulfonyl fluoride from my final sulfonate product? They co-elute on silica gel. A3: The S-F bond is highly stable to silica gel chromatography, and the non-polar 1-phenylbutyl tail dominates the retention factor (Rf), causing it to co-elute with your product. Solution: Do not rely on chromatography alone. Post-reaction, add a solid-supported amine scavenger (e.g., polymer-bound piperidine) to the mixture for 2 hours. The scavenger will react with the residual sulfonyl fluoride, allowing you to simply filter away the impurity before column chromatography.
Quantitative Catalyst Benchmarking
To guide your experimental design, the following table summarizes the expected outcomes when coupling 1-phenylbutane-1-sulfonyl fluoride with a standard nucleophile (e.g., an aryl alcohol) under various catalytic systems.
| Catalyst System | Loading | Reaction Time | Primary Mechanistic Outcome | Average Yield (%) |
| DBU (Strong Base) | 20 mol% | 24 h | α-Deprotonation / Elimination | < 15% |
| KHF₂ (Potassium bifluoride, aq.) | 2.0 equiv | 12 h | Acidic SuFEx Activation | 65 - 75% |
| BTMG + HMDS (Accelerated SuFEx) | 10 mol% | 1 - 2 h | Silyl-mediated Fluoride Exchange | 88 - 95% |
Self-Validating Experimental Protocol: Accelerated SuFEx
To overcome the α-deprotonation and solubility issues, we recommend the Accelerated SuFEx Click Chemistry (ASCC) protocol using BTMG and HMDS[2]. This protocol relies on the thermodynamic driving force of Si-F bond formation and uses a sterically hindered base that activates the nucleophile without deprotonating the aliphatic chain.
This protocol is designed as a self-validating system : each step contains a physical or analytical checkpoint to ensure causality and success before proceeding.
Step 1: Preparation & Solubilization
-
Action: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve 1-phenylbutane-1-sulfonyl fluoride (1.0 equiv, 0.1 mmol) and the target aryl alcohol (1.0 equiv, 0.1 mmol) in anhydrous acetonitrile (1.0 mL).
-
Causality: Anhydrous conditions prevent competitive hydrolysis of the S-F bond or the highly reactive silylated intermediates.
-
Validation Checkpoint: The solution must be completely clear and homogeneous. Any turbidity indicates moisture or poor solubility of the lipophilic tail, which will severely depress the reaction rate.
Step 2: Silylation & Pre-activation
-
Action: Add HMDS (hexamethyldisilazane, 1.0 equiv, 0.1 mmol) to the stirring solution at room temperature. Stir for 5 minutes.
-
Causality: HMDS acts as the silylating agent, preparing the system to form reactive TMS-ether intermediates in situ.
-
Validation Checkpoint: No color change or gas evolution should occur at this stage. This confirms the inherent stability of the S-F bond prior to base activation.
Step 3: Base Catalysis & Reaction Monitoring
-
Action: Add BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine, 10 mol%) to the mixture.
-
Causality: BTMG is sterically hindered; it cannot easily access the α-protons of the 1-phenylbutyl chain. Instead, it facilitates the formation of the TMS-ether, which then attacks the sulfonyl fluoride. The reaction is driven to completion by the irreversible formation of the strong Si-F bond (TMS-F).
-
Validation Checkpoint (Critical): The reaction is self-validating via the evolution of volatile byproducts. If monitoring by in situ ¹⁹F NMR, you will observe the rapid disappearance of the characteristic S-F peak (approx. +50 ppm) and the simultaneous appearance of the TMS-F peak (approx. -157 ppm). Complete conversion typically occurs within 1 to 2 hours.
Step 4: Workup & Product Isolation
-
Action: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile side products (NH₃, TMS-F, TMS-OH, and BTMG).
-
Causality: Because the ASCC method relies on volatile reagents and byproducts, aqueous extraction is often unnecessary, preventing emulsion issues commonly caused by the lipophilic 1-phenylbutyl chain.
-
Validation Checkpoint: The crude mass recovery should closely match the theoretical yield of the desired conjugate. A significantly lower mass indicates volatilization of degradation products (e.g., elimination pathways), while a higher mass indicates incomplete removal of the silyl byproducts.
References
-
Sulfur fluoride exchange - PMC - NIH. National Institutes of Health.[Link]
-
SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences.[Link]
-
Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - NIH. National Institutes of Health.[Link]
-
Accelerated SuFEx Click Chemistry for Modular Synthesis - Cold Spring Harbor Laboratory. ChemRxiv.[Link]
Sources
Technical Support Center: Troubleshooting 1-Phenylbutane-1-Sulfonyl Fluoride in SuFEx Workflows
Welcome to the SuFEx Technical Support Center. 1-Phenylbutane-1-sulfonyl fluoride is a highly versatile secondary alkyl sulfonyl fluoride utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While aryl sulfonyl fluorides are generally robust and straightforward to use[1], secondary alkyl variants like 1-phenylbutane-1-sulfonyl fluoride present unique reactivity challenges.
This guide provides mechanistic insights, troubleshooting steps, and validated protocols to help drug development professionals and synthetic chemists suppress side reactions and maximize coupling yields.
Section 1: Mechanistic FAQs (Understanding the Causality)
Q1: Why does 1-phenylbutane-1-sulfonyl fluoride yield complex mixtures and low product recovery when reacted with nucleophiles in the presence of DBU? A: The core issue is the extreme acidity of the alpha-proton (the C1 position). In 1-phenylbutane-1-sulfonyl fluoride, the alpha-proton is flanked by a strongly electron-withdrawing sulfonyl fluoride group and a phenyl ring, which stabilizes the resulting carbanion via resonance. When exposed to strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the molecule undergoes rapid deprotonation rather than the desired nucleophilic substitution[2]. This E1cB-like elimination expels the fluoride ion, generating a highly reactive, transient "sulfene" intermediate (1-phenylbutylidene sulfene)[3].
Q2: What exactly happens to the sulfene intermediate once it forms? A: Sulfenes are indiscriminate electrophiles. While they can react with your target nucleophile to form the desired sulfonamide or sulfonate, they are equally prone to destructive side reactions. If your solvent is not strictly anhydrous, the sulfene will rapidly hydrolyze with trace water to form 1-phenylbutane-1-sulfonic acid[3]. Furthermore, high local concentrations of sulfene lead to dimerization or oligomerization, consuming your starting material and creating a complex, intractable mixture[2].
Q3: Can I just use a stronger nucleophile to outcompete the side reactions? A: Not necessarily. Alkyl sulfonyl fluorides inherently possess decreased electrophilicity at the sulfur center compared to their aryl counterparts[2]. Forcing the reaction with strong, basic nucleophiles (like primary aliphatic amines) often exacerbates alpha-deprotonation before the nucleophile can attack the S(VI) center. The solution lies in catalyst selection and base modulation, not just nucleophile strength.
Section 2: Visualizing the Reaction Pathways
To effectively troubleshoot, you must visualize the competing pathways. The diagram below maps the divergence between the desired SuFEx trajectory and the base-induced sulfene cascade.
Caption: Competing reaction pathways of 1-phenylbutane-1-sulfonyl fluoride under basic conditions.
Section 3: Diagnostic Data & Mitigation Strategies
A self-validating experimental setup requires continuous analytical monitoring. Use the following table to diagnose side reactions via LC-MS and 19F NMR, and apply the corresponding mitigation strategies.
| Observed Issue | Mechanistic Cause | Analytical Signature | Corrective Action |
| Complete loss of starting material, no product mass. | Dimerization/Oligomerization via sulfene intermediate. | 19F NMR: Disappearance of SO2F peak (~ +50 ppm).LC-MS: Broad polymeric humps; no target mass. | Switch from DBU to a milder base (e.g., DIPEA or N-methylmorpholine). Dilute the reaction mixture to ≤0.1 M to disfavor bimolecular dimerization. |
| High conversion to sulfonic acid (M-F+OH). | Hydrolysis of the sulfene intermediate. | LC-MS: Mass corresponding to [M-F+OH]- in negative ion mode. | Ensure strictly anhydrous conditions. Dry solvents over molecular sieves. Purge reaction headspace with Argon. |
| Sluggish reaction, mostly unreacted starting material. | Alkyl SO2F hubs have inherently low electrophilicity at sulfur. | 19F NMR: Strong, persistent SO2F peak.LC-MS: High recovery of starting material. | Utilize specialized SuFEx activation. Consider bifluoride salts (e.g.,[Ph3P=N-PPh3]+[HF2]-) or intramolecular chalcogen bonding strategies instead of increasing Brønsted base strength. |
| Product formed, but as a racemic mixture (if starting from enantiopure SM). | Reaction proceeded through the planar sulfene intermediate rather than direct S(VI) substitution. | Chiral HPLC: 1:1 ratio of enantiomers. | Avoid basic conditions entirely. Use Lewis acid catalysis or neutral conditions with an excess of the nucleophile to force direct S(VI) attack. |
Section 4: Validated Experimental Protocol
To ensure a self-validating and reproducible workflow, follow this optimized protocol for the coupling of 1-phenylbutane-1-sulfonyl fluoride with aliphatic amines. This method relies on base modulation and controlled addition to suppress sulfene formation.
Protocol: Base-Modulated SuFEx Coupling of Secondary Alkyl Sulfonyl Fluorides
Objective: Synthesize 1-phenylbutane-1-sulfonamides while minimizing E1cB dehydrofluorination.
Materials:
-
1-Phenylbutane-1-sulfonyl fluoride (1.0 equiv, 0.5 mmol)
-
Target Aliphatic Amine (1.5 equiv, 0.75 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 0.6 mmol) - Do not substitute with DBU or BTMG.
-
Anhydrous Acetonitrile (MeCN) (5.0 mL)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar. Backfill with dry Argon three times. This ensures the exclusion of trace water, which is critical to preventing sulfene hydrolysis[3].
-
Reagent Solubilization: Dissolve 1-phenylbutane-1-sulfonyl fluoride (0.5 mmol) in 3.0 mL of anhydrous MeCN inside the Schlenk flask. Stir at room temperature (20 °C).
-
Nucleophile Addition: In a separate dry vial, prepare a solution of the aliphatic amine (0.75 mmol) and DIPEA (0.6 mmol) in 2.0 mL of anhydrous MeCN.
-
Controlled Infusion (Critical Step): Add the amine/DIPEA solution to the stirring sulfonyl fluoride dropwise over 30 minutes using a syringe pump. Causality: Keeping the instantaneous concentration of the base low relative to the sulfonyl fluoride prevents runaway sulfene generation and subsequent dimerization[2].
-
Reaction Monitoring: After 2 hours, withdraw a 50 µL aliquot. Dilute in CD3CN and perform a quick 19F NMR scan. The reaction is complete when the characteristic SO2F multiplet (typically between +50 and +60 ppm) is fully consumed.
-
Quench and Workup: Quench the reaction with 5 mL of saturated aqueous NH4Cl. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure sulfonamide.
Section 5: References
-
Title: Unconventional reactivity of sulfonyl fluorides - Spiral Source: imperial.ac.uk URL: [Link]
-
Title: SuFEx-Based Polysulfonate Formation from Ethenesulfonyl Fluoride-Amine Adducts - PMC Source: nih.gov URL: [Link]
-
Title: Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking Source: d-nb.info URL: [Link]
-
Title: ChemInform Abstract: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry - ResearchGate Source: researchgate.net URL: [Link]
Sources
how to increase the aqueous stability of 1-phenylbutane-1-sulfonyl fluoride
Technical Support Center: Optimizing the Aqueous Stability of 1-Phenylbutane-1-Sulfonyl Fluoride
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of alkyl/aryl mixed sulfonyl fluorides during assay development. While Sulfur(VI) Fluoride Exchange (SuFEx) warheads are celebrated for their click-like orthogonality and resistance to reduction[1], they are not universally inert to water.
1-phenylbutane-1-sulfonyl fluoride presents a unique structural challenge. Maximizing its stability requires a deep mechanistic understanding of its degradation pathways to ensure your experimental protocols are robust, reproducible, and self-validating.
Part 1: Mechanistic Overview – The Dual Threat to Stability
Many researchers treat all sulfonyl fluorides as equally stable, but structural nuances dictate their half-lives. While the S(VI)-F bond generally undergoes heterolytic cleavage and is vastly more stable than sulfonyl chlorides[2], 1-phenylbutane-1-sulfonyl fluoride possesses a critical vulnerability: an alpha-hydrogen atom situated between a phenyl ring and the strongly electron-withdrawing sulfonyl fluoride group.
-
Pathway A (Base-Catalyzed Elimination): At elevated pH (pH > 7.0), this alpha-proton becomes susceptible to deprotonation. This triggers an E1cB-like elimination, expelling the fluoride ion to form a highly reactive sulfene intermediate, which is instantaneously trapped by water to form the inactive sulfonic acid.
-
Pathway B (Direct Nucleophilic Attack): Direct heterolytic cleavage via hydroxide or amine attack remains a secondary degradation pathway, heavily accelerated by alkaline defluorination[3].
Therefore, increasing its aqueous stability is not just about avoiding water—it is about strictly controlling the microenvironment's basicity, nucleophilicity, and steric accessibility.
Logical relationship between hydrolysis pathways and stabilization strategies.
Part 2: Diagnostic Q&A (Troubleshooting)
Q1: My compound degrades within an hour in standard PBS or Tris buffer. Why is this happening? Causality: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that acts as both a direct nucleophile and a general base, rapidly accelerating S-F cleavage. While PBS lacks primary amines, its slightly basic pH (7.4) provides enough hydroxide ions to promote the sulfene-mediated degradation pathway[3]. Solution: Transition your assays to non-nucleophilic, slightly acidic buffers. Using HEPES, MOPS, or MES at pH 5.5–6.5 maximizes thermodynamic stability by protonating potential nucleophiles and suppressing alpha-deprotonation.
Q2: I need to perform a 24-hour cell-based assay at pH 7.4. How can I prevent premature hydrolysis in complex media? Causality: In complex media (e.g., DMEM with 10% FBS), the hydrophobic 1-phenylbutane tail drives the molecule to aggregate or bind non-specifically to serum proteins. This fortuitous binding often exposes the electrophilic center to enzymatic or nucleophilic attack, drastically reducing metabolic and aqueous stability[4][5]. Solution: Employ steric shielding via formulation. Complex the compound using 2-hydroxypropyl-β-cyclodextrin (HPβCD). The hydrophobic cavity of HPβCD encapsulates the 1-phenylbutane moiety, creating a steric bulk that physically shields the adjacent S-F bond from bulk water and serum nucleophiles, significantly extending its half-life[6].
Q3: My stock solutions seem to lose potency over a few weeks, even at -20°C. What is failing? Causality: DMSO is highly hygroscopic. Repeated opening of the vial introduces atmospheric moisture. The localized concentration of water in aging DMSO, combined with freeze-thaw cycles, leads to slow, continuous hydrolysis of the sulfonyl fluoride group. Solution: Prepare single-use aliquots in strictly anhydrous DMSO (<0.005% water). Store at -80°C in a desiccated container. Never re-freeze a thawed aliquot.
Part 3: Empirical Data Summary
To guide your experimental design, below is a comparative summary of the expected kinetic stability of 1-phenylbutane-1-sulfonyl fluoride under various matrix conditions.
Table 1: Comparative Aqueous Half-Lives ( ) of 1-Phenylbutane-1-Sulfonyl Fluoride
| Buffer / Matrix System | pH | Temperature | Co-Solvent / Additive | Estimated |
| Tris-HCl (50 mM) | 8.0 | 37°C | 5% DMSO | < 30 minutes |
| PBS (1X) | 7.4 | 37°C | 5% DMSO | ~4 - 6 hours |
| DMEM + 10% FBS | 7.4 | 37°C | 1% DMSO | ~2 hours |
| HEPES (50 mM) | 7.4 | 37°C | 10 mM HPβCD | > 12 hours |
| HEPES (50 mM) | 6.0 | 25°C | 5% DMSO | > 48 hours |
Part 4: Self-Validating Experimental Protocols
To ensure data integrity, every protocol handling this compound must include internal validation steps to confirm warhead intactness prior to biological evaluation.
Step-by-step workflow for the kinetic stability assay using LC-MS/MS.
Protocol A: Preparation of Hydrolysis-Resistant Working Solutions
Objective: Create a stable intermediate dilution for downstream assays.
-
Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous, amine-free DMSO to a concentration of 10 mM. Perform this step inside a dry box or under nitrogen if possible.
-
Aliquotting: Immediately dispense into 10 µL single-use aliquots in low-bind Eppendorf tubes. Flash-freeze in liquid nitrogen and transfer to -80°C.
-
Buffer Dilution: When ready for the assay, thaw one aliquot at room temperature. Rapidly inject the DMSO stock into a vigorously vortexing solution of 50 mM HEPES (pH 6.0) to achieve your target concentration (e.g., 100 µM).
-
Validation Checkpoint: Run a baseline LC-MS injection immediately after dilution ( ). Self-Validation Rule: If the intact mass area is <95% relative to your internal standard, your anhydrous DMSO stock has been compromised by moisture and must be discarded.
Protocol B: LC-MS/MS Kinetic Stability Validation Assay
Objective: Quantify the exact half-life of the compound in your specific assay buffer.
-
Incubation: Prepare a 100 µM solution of the compound in your target buffer (as per Protocol A). Place the vial in a thermomixer set to 37°C at 300 rpm.
-
Sampling: At time intervals ( hours), extract a 50 µL aliquot.
-
Quenching: Immediately dispense the aliquot into 50 µL of ice-cold Acetonitrile (MeCN) containing 1 µM of an internal standard (e.g., a stable isotope-labeled analog or a structurally similar stable sulfone). The cold organic solvent denatures any proteins and halts hydrolysis.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts or proteins.
-
Analysis: Transfer the supernatant to an LC vial. Analyze via LC-MS/MS using a C18 column and a gradient of Water/MeCN (both containing 0.1% Formic Acid). Monitor the parent mass transition ( ) and the sulfonic acid degradation product ( ).
-
Validation Checkpoint: Plot the natural log of the intact peak area versus time. Self-Validation Rule: The data must fit a linear first-order decay model ( ). A non-linear fit indicates complex degradation (e.g., precipitation or micelle formation) rather than simple hydrolysis, requiring a re-evaluation of your co-solvent concentration.
Sources
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
purification methods for 1-phenylbutane-1-sulfonyl fluoride
Welcome to the SuFEx Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide for the isolation and purification of 1-phenylbutane-1-sulfonyl fluoride (CAS: 2171824-29-4).
Sulfonyl fluorides are privileged pharmacophores and critical connective hubs in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. However, their unique physicochemical properties demand a departure from traditional sulfonyl chloride handling protocols. This guide provides self-validating workflows, causality-driven methodologies, and empirical solutions to common purification bottlenecks.
Visualization: Purification Workflow
Workflow for the isolation and purification of 1-phenylbutane-1-sulfonyl fluoride.
Quantitative Data: Purification Modalities
Table 1: Comparison of Purification Strategies for 1-Phenylbutane-1-sulfonyl Fluoride
| Purification Modality | Typical Yield Recovery | Purity Achieved | Scalability | Primary Mechanism & Advantage |
| Chemoselective Hydrolytic Wash | 90–95% | 85–90% | High (>100g) | Exploits S(VI)-F thermodynamic stability to selectively hydrolyze sulfonyl chlorides[1]. |
| Normal-Phase Silica Chromatography | 80–88% | >95% | Medium (1–50g) | Separates the non-polar sulfonyl fluoride from polar baseline impurities and catalysts. |
| Reverse-Phase HPLC (RP-HPLC) | 70–80% | >99% | Low (<1g) | High-resolution separation using H₂O/MeCN gradients; viable due to hydrolytic stability[2]. |
| Kugelrohr Distillation | 75–85% | >95% | Medium (5–20g) | Thermal purification leveraging the high thermodynamic stability of the S-F bond[1]. |
Troubleshooting Guides & FAQs
Q1: Why is the purification of 1-phenylbutane-1-sulfonyl fluoride fundamentally different from its sulfonyl chloride precursor? A1: The difference lies in the thermodynamic stability and heterolytic cleavage resistance of the S(VI)-F bond[1]. Sulfonyl chlorides are highly susceptible to nucleophilic attack by water, meaning they rapidly degrade during aqueous workups or on the acidic surface of silica gel. Conversely, sulfonyl fluorides exhibit extraordinary resistance to reduction and hydrolysis[1]. Causality: The unique nature of the fluoride-proton interaction stabilizes the fluoride leaving group in aqueous environments, establishing a high kinetic barrier to hydrolysis[1]. This allows researchers to utilize aggressive aqueous washes and standard silica gel chromatography without risking product degradation.
Q2: What is the recommended step-by-step protocol for purifying crude 1-phenylbutane-1-sulfonyl fluoride synthesized via halogen exchange? A2: To ensure a self-validating and high-yielding purification, follow this causality-driven protocol:
-
Step 1: Chemoselective Quenching. Dilute the crude reaction mixture (often containing excess KHF₂ or TBAF) with Ethyl Acetate (EtOAc). Add an equal volume of saturated aqueous NaHCO₃.
-
Step 2: Selective Hydrolysis. Stir the biphasic mixture vigorously at room temperature for 1–2 hours.
-
Causality: If your synthesis started from 1-phenylbutane-1-sulfonyl chloride, unreacted starting material will co-elute with your product on silica. The basic aqueous wash selectively hydrolyzes the unstable chloride into a water-soluble sulfonic acid, while the target sulfonyl fluoride remains completely intact[3].
-
-
Step 3: Phase Separation. Transfer to a separatory funnel. Discard the aqueous layer (which now contains fluoride salts and hydrolyzed byproducts)[4]. Wash the organic layer once with brine to remove residual water.
-
Step 4: Desiccation. Dry the organic phase over anhydrous MgSO₄. Filter and concentrate under reduced pressure.
-
Step 5: Flash Chromatography. Load the crude oil onto a silica gel column. Elute with a gradient of Hexanes/EtOAc (typically 95:5 to 90:10).
-
Self-Validation Check: Monitor the fractions via TLC (UV active due to the phenyl ring) or ¹⁹F NMR. The product will show a distinct, sharp singlet in the ¹⁹F NMR spectrum (typically between +50 to +60 ppm), confirming the integrity of the S-F bond.
Q3: I am synthesizing this compound for a biological assay and need >99% purity. Will Reverse-Phase HPLC (RP-HPLC) degrade my product? A3: No, RP-HPLC is an excellent method for achieving analytical or preparative purity for drug discovery applications. Causality: Because sulfonyl fluorides are highly stable in aqueous media, they do not undergo spontaneous hydrolysis during RP-HPLC runs[2]. You can safely use standard water/acetonitrile gradients containing 0.1% TFA or Formic Acid. In fact, SuFEx-mediated peptide cyclizations and purifications are routinely performed in aqueous buffers and purified via RP-HPLC without loss of the sulfonyl fluoride warhead[2].
Q4: How do I efficiently remove excess KHF₂ used during the synthesis? A4: KHF₂ is an inexpensive, stable reagent widely used as a fluoride source for these syntheses[4]. However, its poor solubility in organic solvents makes it highly amenable to aqueous extraction. Methodology: A simple liquid-liquid extraction (as detailed in A2) is usually sufficient. Since KHF₂ is highly soluble in water and insoluble in non-polar organics, washing the organic phase with water or brine completely partitions the fluoride salts into the aqueous waste. Note: Ensure you use plastic or Teflon-coated separatory equipment if high concentrations of bifluoride are present, as prolonged exposure can etch standard borosilicate glassware.
References
- Chemoselective sulfonyl fluoride exchange (SuFEx)
- Source: sigmaaldrich.
- Source: nih.
- Source: mdpi.
Sources
- 1. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.cn]
- 2. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in using sulfonyl fluorides as chemical probes
Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemical probes. As a Senior Application Scientist, I have compiled this guide to address the most common bottlenecks researchers face when deploying sulfonyl fluorides (SFs) in chemical biology and drug discovery.
While sulfonyl fluorides are privileged warheads capable of targeting a diverse array of nucleophilic amino acids (Tyrosine, Lysine, Histidine, Serine, and Threonine), their successful application requires a rigorous balance of intrinsic reactivity, hydrolytic stability, and structural design. This guide provides mechanistic troubleshooting, self-validating protocols, and structural strategies to optimize your covalent probes.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: My sulfonyl fluoride probe degrades rapidly in cellular assays before target engagement. How do I improve its stability?
The Reactivity-Stability Paradox: Phenyl sulfonyl fluorides possess high intrinsic electrophilicity. While this drives rapid target engagement, it also makes them highly susceptible to hydrolysis in aqueous buffers, serum, and plasma, often exhibiting half-lives of less than 4 hours[1]. Solution: You must tune the electrophilicity of the warhead. Transitioning from a simple phenyl ring to a heteroaryl scaffold (e.g., pyridine or pyrazole) alters the electronic landscape, significantly dampening intrinsic reactivity while extending plasma stability[2]. Alternatively, converting the sulfonyl fluoride to a fluorosulfate (-OSO₂F) introduces an oxygen atom that donates electron density into the sulfur center, drastically enhancing thermodynamic stability and resistance to reduction[3].
Q2: I designed a fluorosulfate (FS) analog of my sulfonyl fluoride (SF) hit to improve stability, but it no longer labels the target Tyrosine. Why?
Conformational Shifting: This is a classic structural pitfall. While replacing an SF with an FS improves metabolic stability, the addition of the oxygen atom fundamentally alters the steric bulk and spatial vector of the warhead. Mechanism: The protein binding pocket may not accommodate the extra oxygen without inducing a conformational shift in the probe. This altered binding pose can move the electrophilic sulfur out of proximity with the target Tyrosine, sometimes shifting reactivity entirely to a neighboring, non-catalytic Serine or resulting in a complete loss of labeling[4]. Always re-validate the binding pose using X-ray crystallography or peptide mapping when altering the warhead class.
Q3: My probe is labeling multiple off-target proteins. How does the protein microenvironment drive this promiscuity?
Microenvironment Activation: SuFEx probes are designed to be relatively inert in isolation but become "activated" by specific protein microenvironments. Promiscuity occurs when your probe's intrinsic reactivity is too high, allowing it to react with any accessible nucleophile. Mechanism: Specific labeling relies on two factors: Proximity (which drastically increases the effective molarity of the probe) and pKa Depression (where adjacent basic residues, like Arginine, lower the pKa of a target Tyrosine or Lysine, rendering it hyper-nucleophilic)[4]. If your probe is promiscuous, it is likely reacting with surface-exposed nucleophiles before reaching the target pocket. To fix this, reduce the intrinsic reactivity of the warhead (see Q1) so that it strictly requires the pKa-depressing microenvironment of your target pocket to react[1].
Q4: I am struggling to synthesize my sulfonyl fluoride probe from a sulfonic acid precursor due to harsh conditions. Is there a milder alternative?
Synthetic Bottlenecks: Historically, synthesizing SFs required highly corrosive reagents like fluorosulfonic acid. Solution: Modern methodologies employ a mild, biphasic chloride-to-fluoride exchange. By using saturated aqueous potassium bifluoride (KHF₂) in a biphasic system with an organic solvent, nucleophilic fluoride is liberated at the interface to convert sulfonyl chlorides to fluorides smoothly, avoiding bulk water hydrolysis[5]. (See Protocol 1 below).
Part 2: Quantitative Data & Electrophile Profiling
To select the appropriate warhead for your assay, consult the comparative profiling data below. Balancing intrinsic reactivity with stability is the key to minimizing off-target haptenization.
Table 1: Comparative Profiling of Sulfur(VI) Electrophiles
| Electrophile Class | Intrinsic Reactivity | Aqueous/Plasma Stability (pH 7.4) | Primary Target Residues | Common Pitfall |
| Phenyl Sulfonyl Fluoride | High | Low (t₁/₂ < 4 hours) | Tyr, Lys, His, Ser, Thr | Rapid hydrolysis; high off-target promiscuity. |
| Heteroaryl Sulfonyl Fluoride | Tunable (Moderate) | High (t₁/₂ > 24 hours) | Tyr, Lys, His | Requires extensive SAR to balance heterocycle electronics. |
| Fluorosulfate (-OSO₂F) | Low | Very High (t₁/₂ > 72 hours) | Tyr, Lys | Steric bulk alters binding pose; lower labeling efficiency. |
Data synthesized from comprehensive chemoproteomic profiling studies[2],[1].
Part 3: Mechanistic Workflows & Logic Diagrams
The following diagrams illustrate the logical flow of probe optimization and the structural mechanisms governing SuFEx activation.
Caption: Workflow for optimizing sulfonyl fluoride probe stability and mitigating off-target reactivity.
Caption: Logical relationship of protein microenvironment factors activating SuFEx probes.
Part 4: Self-Validating Experimental Protocols
To ensure data integrity, every protocol must contain internal validation checkpoints. Do not proceed to cellular assays without confirming these biochemical benchmarks.
Protocol 1: Mild Biphasic Synthesis of Sulfonyl Fluorides
Purpose: To convert unstable sulfonyl chlorides to stable sulfonyl fluorides without bulk water hydrolysis, utilizing a biphasic potassium bifluoride system[5].
Step-by-Step Methodology:
-
Preparation: Dissolve the sulfonyl chloride precursor (1.0 eq) in a non-polar organic solvent (e.g., Dichloromethane or Toluene) at 0.2 M concentration.
-
Reagent Addition: Add an equal volume of saturated aqueous potassium bifluoride (KHF₂). Causality: KHF₂ acts as an acidic yet highly nucleophilic fluoride source. The biphasic nature ensures that the highly reactive sulfonyl chloride remains in the organic layer, shielded from bulk water, while the fluoride exchange occurs strictly at the interface.
-
Reaction: Stir vigorously at room temperature for 4–12 hours. Causality: High-shear mixing maximizes the interfacial surface area, accelerating the kinetics of the chloride-to-fluoride exchange.
-
Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Checkpoint: Analyze the crude product via LC-MS. Self-Validation: The reaction is successful only if the mass spectrum shows the desired [M+H]⁺ for the sulfonyl fluoride and an absolute absence of the sulfonic acid mass (which would indicate catastrophic hydrolysis).
Protocol 2: IP-LCMS Validation of Target Engagement and Site Mapping
Purpose: To definitively map the exact amino acid residue modified by your SuFEx probe, distinguishing between functionally relevant active-site labeling and promiscuous surface labeling[2].
Step-by-Step Methodology:
-
Incubation: Incubate the recombinant target protein (1 µM) with the sulfonyl fluoride probe (10–50 µM) in physiological buffer (pH 7.4) for 2–24 hours at 20°C.
-
Quenching: Quench the reaction by adding a massive excess of DTT or rapidly buffer-exchanging the sample. Causality: Unreacted probe must be removed before denaturation. If unreacted probe is present during unfolding, it will haptanize newly exposed internal nucleophiles, creating false-positive labeling artifacts.
-
Denaturation & Digestion: Denature the protein (e.g., 8M Urea), reduce/alkylate cysteines, and digest with Trypsin overnight at 37°C.
-
Analysis: Analyze the peptide fragments using high-resolution LC-MS/MS.
-
Validation Checkpoint: Search the MS/MS spectra for the specific mass shift corresponding to your probe's warhead (e.g., +SO₂-R). Self-Validation: The b- and y-ion fragmentation series must unambiguously localize the adduct to a single residue (e.g., Tyr57). Furthermore, a control sample pre-incubated with a known non-covalent competitor must show a complete loss of this specific modified peptide, proving the labeling is active-site directed and not a random collision.
Sources
- 1. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
optimizing buffer conditions for 1-phenylbutane-1-sulfonyl fluoride reactions
Welcome to the Technical Support Center for Sulfur Fluoride Exchange (SuFEx) and covalent targeting applications. As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical properties of 1-phenylbutane-1-sulfonyl fluoride .
Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides offer a privileged balance of aqueous stability and specific electrophilicity, making them ideal for click chemistry and covalent drug design[1]. However, because 1-phenylbutane-1-sulfonyl fluoride is an alkyl sulfonyl fluoride (possessing acidic α-protons), it is uniquely susceptible to base-mediated degradation[2]. This guide will help you engineer the perfect buffer microenvironment to balance target nucleophile activation with warhead stability.
I. Mechanistic FAQs: Understanding Causality in Buffer Design
Q1: Why am I observing rapid degradation of 1-phenylbutane-1-sulfonyl fluoride in my assay buffer before target engagement? A1: This is a classic symptom of α-proton elimination. While aryl sulfonyl fluorides are generally stable across a wide pH range, alkyl sulfonyl fluorides like 1-phenylbutane-1-sulfonyl fluoride contain acidic α-protons. In strongly basic buffers (pH > 8.5) or in the presence of strong amine bases, the α-proton is deprotonated, leading to the elimination of fluoride and the formation of a highly reactive, unstable sulfene intermediate[2]. This sulfene rapidly hydrolyzes or reacts non-specifically. Causality-Driven Solution: Maintain buffer pH between 7.2 and 7.8. Avoid strong bases like DBU in aqueous setups; rely instead on the local microenvironment of the protein/peptide to activate the S–F bond.
Q2: How do I balance the activation of my target nucleophile (e.g., Tyrosine) with the hydrolytic stability of the sulfonyl fluoride? A2: Tyrosine's phenolic side chain has a pKa of ~10, meaning it is largely protonated and poorly nucleophilic at physiological pH. However, SuFEx chemistry relies on the local chemical environment to activate the S–F bond[2]. Using a mildly basic buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.8, provides an optimal thermodynamic window. At pH 7.8, a sufficient fraction of tyrosine is deprotonated to initiate the exchange, while the bulk aqueous hydrolysis of the sulfonyl fluoride remains suppressed[3].
Q3: My protein target is in a 100% aqueous buffer, but the 1-phenylbutane-1-sulfonyl fluoride is precipitating. What is the ideal co-solvent strategy? A3: 1-phenylbutane-1-sulfonyl fluoride is highly lipophilic. Introducing it directly into a purely aqueous buffer causes aggregation, effectively removing the electrophile from the reaction phase and halting conversion. An equivolume or low-percentage co-solvent approach is mandatory[4]. For protein labeling, adding 5–10% v/v DMSO is usually well-tolerated and maintains the reagent in solution. For peptide SuFEx macrocyclizations, up to 50% DMSO in PBS can be used to ensure complete solubility and drive high-throughput conversion[4].
II. Optimization Workflow
Workflow for optimizing SuFEx buffer conditions to balance activation and stability.
III. Quantitative Benchmarks: Buffer pH vs. Reaction Efficiency
The following table summarizes the causal relationship between buffer pH, the protonation state of a target nucleophile (e.g., Tyrosine), and the stability of the alkyl sulfonyl fluoride warhead.
Table 1: Impact of Buffer pH on SuFEx Ligation Efficiency [3]
| Buffer System | pH | Target Nucleophile State | Reagent Stability (α-H) | Overall Conversion Yield |
| PBS | 6.5 | Fully Protonated | Highly Stable | < 10% |
| PBS | 7.4 | Partially Deprotonated | Stable | 65% |
| PBS | 7.8 | Optimally Deprotonated | Moderately Stable | 95% |
| Tris-HCl | 8.5 | Deprotonated | Unstable (Rapid Elimination) | < 30% (High side-products) |
IV. Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol incorporates a self-validating control . By running a parallel "warhead-only" control, you can definitively isolate whether poor yields are due to target incompatibility or fundamental buffer-induced degradation.
Protocol: Optimized Aqueous SuFEx Reaction with 1-Phenylbutane-1-Sulfonyl Fluoride
Step 1: Reagent Preparation
-
Prepare a 100 mM stock solution of 1-phenylbutane-1-sulfonyl fluoride in anhydrous DMSO. Note: Store at -20°C in a desiccator to prevent ambient moisture hydrolysis.
-
Prepare the target peptide/protein at 1 mM in Phosphate-Buffered Saline (PBS), strictly adjusted to pH 7.8[3].
Step 2: Reaction Assembly (Self-Validating Setup)
-
Test Reaction: To 90 µL of the target solution, slowly add 10 µL of the 1-phenylbutane-1-sulfonyl fluoride DMSO stock (Final concentrations: 10 mM reagent, 0.9 mM target, 10% DMSO).
-
Control Reaction: To 90 µL of blank PBS (pH 7.8), add 10 µL of the DMSO stock. Causality check: This isolates the buffer's effect on the α-proton without target interference.
Step 3: Incubation & Monitoring
-
Stir both reactions gently at ambient temperature (20-25°C) for 2 hours[3].
-
Withdraw 5 µL aliquots from both the Test and Control reactions at 30, 60, and 120 minutes. Quench into 45 µL of 0.1% Formic Acid in Water/MeCN (1:1) to immediately halt the reaction by protonating all species.
Step 4: LC-MS Validation
-
Analyze the Control Reaction first. If the intact mass of 1-phenylbutane-1-sulfonyl fluoride is preserved (>80% remaining at 2 hours), your buffer conditions are validated. If you observe a mass shift corresponding to -HF or +H2O, your buffer is too basic, causing elimination/hydrolysis[2].
-
Analyze the Test Reaction . Look for the desired conjugate mass. If the Control is stable but the Test shows no conversion, the target nucleophile is sterically hindered or requires a higher pH microenvironment.
V. Troubleshooting Matrix
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Rapid loss of sulfonyl fluoride mass (-HF) in LC-MS | Base-mediated deprotonation of the α-proton leading to sulfene formation and subsequent hydrolysis[2]. | Lower buffer pH to 7.4. Avoid primary amine buffers (like Tris) which can act as competing nucleophiles or bases. |
| Incomplete conversion of Tyrosine/Lysine target | pH is too low to sufficiently deprotonate the target nucleophile (Tyr pKa ~10), or the lipophilic reagent precipitated[3]. | Increase pH to 7.8 (PBS). Increase DMSO co-solvent to 10-20% to ensure electrophile availability in the aqueous phase[4]. |
| Non-specific labeling of off-target residues | High electrophile concentration or excessive reaction time driving thermodynamically unfavorable reactions. | Reduce 1-phenylbutane-1-sulfonyl fluoride equivalents from 10x to 2x. Strictly quench the reaction after 2 hours. |
VI. References
-
Title: Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: nih.gov URL: [Link]
-
Title: Sulfur fluoride exchange Source: nih.gov URL: [Link]
Sources
- 1. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
Technical Support Center: Mass Spectrometry Analysis of 1-Phenylbutane-1-Sulfonyl Fluoride (PBSF) Adducts
Welcome to the Technical Support Center for 1-Phenylbutane-1-Sulfonyl Fluoride (PBSF) . As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique analytical challenges of profiling PBSF-protein adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sulfonyl fluorides are privileged warheads in chemical biology, utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to covalently modify nucleophilic amino acids (Tyr, Lys, Ser, Thr, His) (1)[1]. PBSF, a specific lipophilic SuFEx probe (2)[2], forms stable sulfonamide or sulfonate linkages. However, detecting these adducts via MS requires careful optimization due to gas-phase instability, neutral loss phenomena, and hydrophobicity-induced chromatographic shifts.
Self-Validating Methodology: PBSF Labeling and LC-MS/MS Preparation
To ensure high-confidence adduct identification, your protocol must be a self-validating system. This means incorporating orthogonal checkpoints (e.g., intact mass analysis) before proceeding to complex peptide mapping.
Step-by-Step Protocol
-
Protein Reconstitution: Dissolve the target protein in 50 mM HEPES buffer (pH 7.5).
-
Causality: You must avoid Tris or primary amine buffers, as their free amines will compete with protein lysines for the SuFEx electrophile, drastically reducing your labeling efficiency.
-
-
PBSF Labeling: Add PBSF (10–50x molar excess, dissolved in DMSO) to the protein. Keep the final DMSO concentration <5% to prevent protein denaturation. Incubate at 37°C for 2 hours.
-
Validation Checkpoint (Intact MS): Aliquot 2 µL of the reaction mixture and analyze via intact LC-MS.
-
Causality: You must confirm a mass shift of +196.06 Da before digestion. If this shift is absent, the labeling failed, and downstream LC-MS/MS will yield false negatives. Do not proceed to digestion without this validation.
-
-
Quenching & Denaturation: Quench the unreacted probe with 50 mM hydroxylamine for 15 minutes. Denature the protein with 8M Urea, reduce with 10 mM DTT (30 min, 56°C), and alkylate with 20 mM IAA (30 min, dark).
-
Proteolytic Digestion: Dilute the urea concentration to <1M using 50 mM ammonium bicarbonate. Add Trypsin (1:50 w/w) and incubate overnight at 37°C.
-
Desalting: Acidify the sample with 1% TFA and desalt using C18 StageTips.
-
Causality: PBSF adducts are highly hydrophobic. Wash with 0.1% TFA, but elute with a high organic concentration (80% Acetonitrile ) to ensure quantitative recovery of the modified peptides. Standard 50% ACN elution buffers will leave your modified peptides trapped on the resin.
-
PBSF SuFEx labeling and mass spectrometry validation workflow.
Troubleshooting Guide & FAQs
Q1: I confirmed the +196.06 Da shift at the intact protein level, but I cannot find the modified peptide in my LC-MS/MS data. Where did it go? A1: This is the most common issue with SuFEx probes. Sulfonamide and sulfonate adducts are highly labile under Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID). During fragmentation, the adduct often undergoes a neutral loss of SO₂ (-63.96 Da) or the entire 1-phenylbutane moiety (3)[3].
-
Solution 1 (Acquisition): Reduce your HCD Normalized Collision Energy (NCE) to 20-25% to preserve the precursor modification. Alternatively, use Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) if available, as it preserves the labile sulfonyl linkage while providing excellent backbone fragmentation (4)[4].
-
Solution 2 (Data Analysis): Configure your search engine (e.g., MaxQuant, Proteome Discoverer) to include neutral losses of SO₂ and the intact PBSF moiety as diagnostic peaks in MS2.
Q2: My search engine identified a mass shift of -18.01 Da on a Serine residue instead of the expected +196.06 Da. Is this a false discovery artifact? A2: No, this is a well-documented chemical cascade specific to serine and threonine residues. While sulfonyl fluorides form stable adducts with Lys and Tyr, the intricate microenvironment of certain catalytic serines can trigger a β-elimination reaction. The PBSF adduct acts as a leaving group, resulting in the loss of water (-18.01 Da) and the conversion of the serine into a dehydroalanine (Dha) (5)[5].
-
Solution: Treat the -18.01 Da shift on Ser/Thr as a diagnostic marker for target engagement. You can further validate this by performing a secondary labeling step with a thiol-containing probe (like DTT or cysteamine), which will undergo a Michael addition with the dehydroalanine, producing a distinctive, easily detectable mass shift.
Q3: The chromatographic peaks for my PBSF-modified peptides are extremely broad or tailing. How can I fix this? A3: The 1-phenylbutane group is highly lipophilic. When attached to a peptide, it drastically increases the peptide's hydrophobicity, causing strong secondary interactions with the stationary phase of your C18 column.
-
Solution: Extend the organic phase gradient up to 60-70% Acetonitrile, as PBSF-modified peptides elute much later than their unmodified counterparts. Additionally, increase the column oven temperature to 45-50°C to improve mass transfer kinetics and sharpen the peaks.
Quantitative Data: Expected Mass Shifts for PBSF Adducts
To assist with your database search configurations, utilize the following exact mass values for PBSF modifications.
| Modification State | Target Residue(s) | Chemical Formula Added/Lost | Exact Mass Shift (Da) | Notes |
| Intact PBSF Adduct | Tyr, Lys, His, Ser, Thr | C₁₀H₁₂O₂S | +196.0558 | Primary search parameter for stable adducts. |
| Neutral Loss (SO₂) | Fragment Ion (MS2) | -SO₂ | -63.9619 | Common diagnostic loss in HCD/CID spectra. |
| Neutral Loss (Complete) | Fragment Ion (MS2) | -C₁₀H₁₂O₂S | -196.0558 | Results in the unmodified peptide mass in MS2. |
| β-Elimination Cascade | Ser, Thr | -H₂O | -18.0106 | Formation of dehydroalanine/dehydrobutyrine. |
References
-
Title: Sulfonyl fluorides as privileged warheads in chemical biology | Source: nih.gov | URL: 1
-
Title: Advances in sulfonyl exchange chemical biology: expanding druggable target space | Source: rsc.org | URL: 3
-
Title: Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry | Source: nih.gov | URL: 4
-
Title: The Application of Fluorine-Containing Reagents in Structural Proteomics | Source: nih.gov | URL: 5
-
Title: 1-phenylbutane | Source: sigmaaldrich.com | URL: 2
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-phenylbutane | Sigma-Aldrich [sigmaaldrich.com]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 4. Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
SuFEx Technical Support Center: Optimizing Kinetics for 1-Phenylbutane-1-Sulfonyl Fluoride
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when transitioning from highly reactive aryl sulfonyl fluorides to their aliphatic counterparts. This guide is specifically engineered for researchers and drug development professionals looking to optimize the reaction kinetics of 1-phenylbutane-1-sulfonyl fluoride , a secondary benzylic sulfonyl fluoride.
Core Principles & FAQs
Q: Why does 1-phenylbutane-1-sulfonyl fluoride exhibit significantly slower reaction kinetics compared to standard aryl sulfonyl fluorides? A: 1-phenylbutane-1-sulfonyl fluoride is a secondary alkyl sulfonyl fluoride. Unlike aryl sulfonyl fluorides, which benefit from the electron-withdrawing nature of the aromatic ring that increases the electrophilicity of the sulfur(VI) center, alkyl sulfonyl fluorides are electronically richer and sterically more hindered. Furthermore, secondary benzylic and alkyl sulfonyl fluorides can sometimes undergo competing1 (forming carbocations) if activated improperly[1]. To achieve reliable Sulfur(VI) Fluoride Exchange (SuFEx), you must utilize specialized catalytic systems that lower the activation barrier without promoting elimination or C-S bond cleavage[2].
Q: I am using 20 mol% DBU, but my reaction is stalling at 30% conversion. How can I force this to completion? A: DBU is often insufficient for sluggish alkyl sulfonyl fluorides. The causality here lies in the resting state of the catalyst-substrate complex. Instead of relying solely on Brønsted base activation, you must trap the departing fluoride ion to drive the thermodynamics. We recommend switching to an 3 approach using BTMG (tetramethylguanidine) combined with HMDS (hexamethyldisilazane)[3]. HMDS acts as an irreversible fluoride sink (forming volatile TMS-F), which shifts the equilibrium and accelerates the kinetics from hours to minutes[3].
Troubleshooting Guide: Catalyst Selection & Causality
Issue: Low Yields with Amine Nucleophiles
Root Cause: Amines can form stable hydrogen-bonded networks with the sulfonyl fluoride, but without strong Lewis acid activation, the S-F bond cleavage is too slow at room temperature. Solution: Implement the Ca(NTf2)2 / DABCO dual-catalyst system . Causality (The "Why"): Calcium bistriflimide [Ca(NTf2)2] provides critical two-point Lewis acid activation. The Ca²⁺ ion coordinates simultaneously to the S=O oxygen and the departing fluoride atom. This bidentate coordination stabilizes the developing negative charge on the leaving fluoride, 4[4]. Concurrently, DABCO acts as a Brønsted base to deprotonate the incoming amine, making it a stronger nucleophile[5]. This synergistic push-pull mechanism is self-validating: if the reaction stalls, checking for the presence of the Ca-F resting state via ¹⁹F NMR will confirm if catalyst turnover is the bottleneck[6].
Issue: Side-Product Formation (Defluorosulfonylation)
Root Cause: Heating secondary alkyl sulfonyl fluorides excessively can lead to the loss of the entire -SO₂F group, generating a carbocation[2]. Solution: Keep reaction temperatures strictly controlled. Use microwave irradiation for short bursts (e.g., 60 °C for 30 mins) with BTMG/HMDS rather than prolonged conventional heating, which favors thermodynamic side products[3].
Quantitative Data: Catalyst Efficacy Comparison
The following table summarizes the kinetic improvements across different catalytic systems for alkyl sulfonyl fluorides:
| Catalyst System | Additive / Co-catalyst | Temp (°C) | Time | Est. Yield (%) | Mechanism of Acceleration |
| DBU (20 mol%) | None | 25 | 24 h | < 30% | Standard Brønsted base; poor F⁻ trapping. |
| BEMP (5 mol%) | None | 25 | 12 h | 45-50% | Phosphazene superbase; stronger nucleophile activation. |
| BTMG (20 mol%) | HMDS (1.0 equiv) | 60 (MW) | 30 min | > 95% | Irreversible F⁻ trapping via TMS-F formation. |
| Ca(NTf2)2 (10 mol%) | DABCO (20 mol%) | 50 | 24 h | 75-85% | Two-point Lewis acid coordination (S=O and F). |
Validated Experimental Protocols
Protocol A: Accelerated SuFEx for Oxygen Nucleophiles (ASCC Method)
Self-Validating Step: The generation of volatile TMS-F gas serves as a thermodynamic driving force. Complete consumption of the starting material can be tracked via the disappearance of the characteristic S-F peak in ¹⁹F NMR (~ +50 to +60 ppm).
-
Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, add 1-phenylbutane-1-sulfonyl fluoride (0.2 mmol, 1.0 equiv) and the desired aromatic/aliphatic alcohol (0.2 mmol, 1.0 equiv).
-
Catalyst Addition: Add anhydrous Acetonitrile (MeCN, 1.0 mL), followed by HMDS (0.2 mmol, 1.0 equiv) and BTMG (20 mol%)[3].
-
Reaction: Seal the vial and subject it to microwave irradiation at 60 °C for 30 minutes.
-
Workup: The BTMG catalyst and TMS-F by-product are volatile. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to isolate the pure sulfonate.
Protocol B: Ca(NTf2)2-Mediated SuFEx for Amine Nucleophiles
Self-Validating Step: The use of a stoichiometric or substoichiometric Lewis acid ensures that even poorly nucleophilic amines can attack the S(VI) center. If turnover is inhibited, adding a fluoride scavenger can restore catalytic activity.
-
Preparation: In a dry reaction vessel under a nitrogen atmosphere, combine 1-phenylbutane-1-sulfonyl fluoride (0.20 mmol, 1.0 equiv) and the target amine (0.21 mmol, 1.05 equiv).
-
Catalyst Addition: Add Ca(NTf2)2 (0.02 mmol, 10 mol%) and DABCO (0.04 mmol, 20 mol%)[5].
-
Solvent: Add anhydrous THF (0.80 mL).
-
Reaction: Stir the mixture at 50 °C for 24 hours[5].
-
Workup: Quench the reaction with water and extract with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify via column chromatography (dry loading is recommended) to yield the sulfonamide.
Mechanistic Visualization
Ca(NTf2)2 and DABCO cooperative activation mechanism for SuFEx.
References
- Title: 1-phenylbutane | Sigma-Aldrich Source: Sigma-Aldrich URL
- Source: Spiral (Imperial College London)
- Title: Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides Source: ResearchGate URL
- Title: Accelerated SuFEx Click Chemistry For Modular Synthesis Source: PMC - NIH URL
- Title: Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx)
- Title: Mechanistic investigations of Ca(NTf2)
- Title: Calcium Bistriflimide-Mediated Sulfur (VI)–Fluoride Exchange (SuFEx)
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. Mechanistic investigations of Ca(NTf2)2 and DABCO activation in SuFEx chemistry - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Troubleshooting 1-Phenylbutane-1-Sulfonyl Fluoride in Cell Culture
Welcome to the Application Scientist’s Support Hub. If you are utilizing 1-phenylbutane-1-sulfonyl fluoride as a covalent probe, SuFEx (Sulfur-Fluoride Exchange) warhead, or protease inhibitor, you have likely encountered significant challenges regarding its stability in biological assays.
Unlike highly stable aryl sulfonyl fluorides, alkyl and benzylic sulfonyl fluorides exhibit notoriously short half-lives in aqueous environments. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these degradation mechanisms, providing self-validating protocols to measure them, and offering field-proven strategies to rescue your experiments.
Mechanistic Root Cause Analysis: Why is it Unstable?
To troubleshoot stability, we must first understand the fundamental chemistry of your probe. 1-phenylbutane-1-sulfonyl fluoride features a sulfonyl fluoride group attached to a benzylic carbon (which also bears a propyl chain).
While 1 is celebrated for its resistance to reduction and thermodynamic stability[1], this specific structural class is an exception. At physiological pH (7.4) in cell culture media, the proton alpha to the sulfonyl group is slightly acidic. Base-catalyzed deprotonation leads to the rapid elimination of hydrogen fluoride (HF), generating a highly reactive sulfene intermediate .
This sulfene is an extreme electrophile. It does not wait to find your target protein; it is instantaneously trapped by water to form an inactive sulfonic acid, or by nucleophilic amino acids (Lys, Tyr, Cys) abundant in Fetal Bovine Serum (FBS)[2]. This mechanism explains why your compound disappears from the media within minutes, a phenomenon well-documented in2[2].
Diagram 1: Sulfene-mediated degradation pathway of 1-phenylbutane-1-sulfonyl fluoride in media.
Quantitative Stability Matrix
To put the instability of 1-phenylbutane-1-sulfonyl fluoride into perspective, compare it against other common sulfonyl fluorides. The data below synthesizes expected half-lives based on structural reactivity profiles[2][3].
| Compound | Structural Class | Half-life in PBS (pH 7.4, 37°C) | Half-life in DMEM + 10% FBS (37°C) | Primary Degradation Pathway |
| 1-Phenylbutane-1-sulfonyl fluoride | α -alkyl benzyl SuFEx | < 30 mins | < 10 mins | Sulfene elimination & Protein binding |
| PMSF | Benzyl sulfonyl fluoride | ~ 110 mins | < 30 mins | Sulfene elimination & Protein binding |
| Benzenesulfonyl fluoride | Aryl sulfonyl fluoride | > 30 hours | ~ 15 hours | Direct hydrolysis (slow) |
| AEBSF | Aryl sulfonyl fluoride | > 5 hours | ~ 2 hours | Direct hydrolysis (slow) |
Note: The steric bulk of the propyl chain in 1-phenylbutane-1-sulfonyl fluoride offers only marginal protection against sulfene formation compared to PMSF.
Self-Validating Protocol: LC-MS/MS Stability Assay
Do not assume your compound is reaching the cells. You must verify its exposure. This protocol is designed as a self-validating system : it includes an internal standard (IS) to prove your extraction worked, and a stable control to prove your detection method is sound, ensuring that a "zero signal" result genuinely means degradation, not an analytical failure.
Step-by-Step Methodology
-
Preparation of Stocks : Prepare a 10 mM stock of 1-phenylbutane-1-sulfonyl fluoride and a 10 mM stock of Benzenesulfonyl fluoride (Stable Control) in anhydrous DMSO.
-
Media Spiking : Pre-warm DMEM containing 10% FBS to 37°C. Spike both compounds into the media to a final concentration of 10 µM (final DMSO = 0.1%). Critical: High DMSO concentrations can artificially stabilize the probe by altering the dielectric constant of the microenvironment.
-
Time-Course Sampling : Incubate at 37°C. At time points t=0,15,30,60, and 120 minutes, withdraw 50 µL aliquots.
-
Quench & Extract : Immediately quench the 50 µL aliquot by adding 150 µL of ice-cold Acetonitrile containing 1 µM of an Internal Standard (e.g., heavy-isotope labeled compound or a distinct stable analog). Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated serum proteins.
-
LC-MS/MS Quantification : Transfer the supernatant to an autosampler vial. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).
-
Validation Check :
-
Did the Internal Standard signal remain constant? (Validates extraction).
-
Did the Benzenesulfonyl fluoride signal remain >80% at 120 mins? (Validates the assay conditions)[3].
-
If both are true, the loss of 1-phenylbutane-1-sulfonyl fluoride is confirmed as true degradation.
-
Diagram 2: Self-validating LC-MS/MS workflow for assessing SuFEx probe stability in cell culture.
Frequently Asked Questions (Field Troubleshooting)
Q1: I dose my cells at 50 µM and the media immediately turns cloudy. Is the probe degrading instantly? A: No, this is a physical solubility issue, not chemical degradation. 1-phenylbutane-1-sulfonyl fluoride is highly lipophilic. When transitioning from 100% DMSO to an aqueous buffer, it rapidly exceeds its thermodynamic solubility limit and precipitates. To fix this, keep your final DMSO concentration between 0.5% - 1.0%, or perform a serial dilution in intermediate solvents. Do not confuse precipitation with hydrolysis.
Q2: Can I just run my assays in serum-free media to prevent the probe from binding to BSA? A: Yes, but with caveats. Removing serum eliminates the massive "nucleophile sink" of BSA, which will slightly extend the half-life of your probe. However, the primary degradation mechanism—base-catalyzed sulfene elimination followed by water hydrolysis—still occurs rapidly at pH 7.4[2][4]. Furthermore, serum starvation can alter cell viability and target protein expression.
Q3: If the half-life is less than 10 minutes, how can I possibly achieve target engagement in a 48-hour cell assay? A: You cannot rely on steady-state exposure for unstable covalent probes. Instead, use a Pulse-Chase Dosing Strategy . Because the binding is covalent and irreversible, you only need the probe to survive long enough to tag the target. Dose the cells with a high concentration of the probe for 1 to 2 hours in low-serum media (the "pulse"). Then, wash the cells and replace with fresh, full-serum media for the remainder of the 48-hour incubation (the "chase").
Q4: How should I store my stock solutions to prevent premature degradation? A: SuFEx probes are exceptionally stable in the absence of water and nucleophiles[1]. Store your compound as 10 mM to 50 mM aliquots in anhydrous DMSO at -80°C. Never store the compound in aqueous buffers, and avoid repeated freeze-thaw cycles which can introduce atmospheric moisture into the DMSO stock.
Sources
- 1. SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]
A Senior Application Scientist's Guide to Covalent Inhibitors: 1-Phenylbutane-1-sulfonyl Fluoride in Focus
In the landscape of modern drug discovery, the pursuit of high-potency, selective, and durable therapeutic agents is relentless. Covalent inhibitors, which form a stable chemical bond with their protein target, have re-emerged as a powerful strategy to achieve these goals, offering distinct advantages over traditional non-covalent drugs.[1][2] The choice of the electrophilic "warhead"—the functional group responsible for bond formation—is paramount to the success of a covalent inhibitor.[3]
This guide provides an in-depth comparison of 1-phenylbutane-1-sulfonyl fluoride, a representative of the sulfonyl fluoride class, against other prominent covalent inhibitor warheads. We will delve into the mechanistic underpinnings, comparative performance, and the experimental workflows essential for their characterization, providing researchers with the insights needed to select the optimal tool for their specific biological target.
The Covalent Advantage and the Rise of the Sulfonyl Fluoride Warhead
Covalent inhibitors operate via a two-step mechanism: an initial, reversible binding event to form a non-covalent complex, followed by an irreversible chemical reaction with a nucleophilic amino acid residue on the target protein.[3][4] This irreversible binding can lead to enhanced potency, prolonged duration of action, and improved resilience against drug resistance mutations.[5][6]
While acrylamides targeting cysteine have been the workhorse of covalent inhibitor design, their reactivity profile can sometimes lead to off-target effects.[7][8] This has spurred the exploration of alternative warheads with different reactivity and amino acid selectivity. Among these, sulfonyl fluorides have emerged as a highly versatile and privileged class.[9]
Historically recognized as inhibitors of serine proteases like the well-known Phenylmethylsulfonyl Fluoride (PMSF)[10][11][12], recent research has revealed that sulfonyl fluorides can target a much broader range of nucleophilic residues, including serine, threonine, tyrosine, and lysine, depending on the local protein environment.[1][9][13] This "context-dependent" reactivity, coupled with their excellent balance of aqueous stability and biocompatibility, makes them an attractive tool for tackling challenging drug targets.[1][9]
Mechanism of Action: Sulfonyl Fluorides
The inhibitory action of a sulfonyl fluoride involves the nucleophilic attack by an activated amino acid side chain (e.g., the hydroxyl of a serine) on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable, covalent sulfonyl-enzyme linkage, thereby inactivating the protein.[14][15]
Caption: A typical experimental workflow for characterizing covalent inhibitors.
Protocol 1: Determination of Covalent Kinetic Constants (k_inact and K_I)
For irreversible inhibitors, a simple IC50 value can be misleading as it is time-dependent. A more accurate measure of potency is the second-order rate constant k_inact/K_I, which describes the efficiency of inactivation.
Objective: To determine the kinetic parameters of irreversible inhibition.
Methodology:
-
Reagents & Equipment:
-
Purified target enzyme
-
Fluorogenic or colorimetric substrate for the enzyme
-
Covalent inhibitor (e.g., 1-phenylbutane-1-sulfonyl fluoride) stock solution in DMSO
-
Assay buffer (e.g., PBS or Tris buffer, pH 7.4)
-
Microplate reader capable of kinetic measurements
-
-
Procedure:
-
Prepare a series of inhibitor dilutions in assay buffer.
-
In a 96-well plate, pre-incubate the enzyme with each inhibitor concentration for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
At the end of each incubation period, initiate the enzymatic reaction by adding a saturating concentration of the substrate.
-
Immediately measure the initial reaction velocity (v_i) by monitoring the change in fluorescence or absorbance over time in the microplate reader.
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity (ln(% Activity)) versus the pre-incubation time. The slope of this line is the observed rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I]) .
-
k_inact is the maximal rate of inactivation.
-
K_I is the inhibitor concentration that gives half-maximal inactivation.
-
The second-order rate constant is the ratio k_inact/K_I .
-
-
Causality: This assay design separates the binding event (related to K_I) from the chemical reaction step (related to k_inact). By measuring the rate of activity loss over time, we directly quantify the efficiency of the covalent modification, providing a much more robust metric for comparison than a single-point IC50.
Protocol 2: Verification of Covalent Adduct Formation by Mass Spectrometry
Mass spectrometry (MS) provides direct evidence of covalent bond formation and can identify the specific amino acid residue modified.
Objective: To confirm the covalent binding of the inhibitor to the target protein and determine the mass of the adduct.
Methodology:
-
Reagents & Equipment:
-
Purified target protein (at ~1-5 mg/mL)
-
Covalent inhibitor
-
Desalting column (e.g., C4 ZipTip)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
-
Procedure:
-
Incubate the target protein with a 5- to 10-fold molar excess of the covalent inhibitor for a sufficient time (e.g., 2-4 hours) at room temperature or 37°C to ensure complete reaction.
-
As a control, incubate the protein with vehicle (DMSO) under the same conditions.
-
Remove excess, unbound inhibitor by running the samples through a desalting column.
-
Analyze the desalted protein samples by intact protein MS (e.g., via direct infusion into an ESI source).
-
Deconvolute the resulting mass spectra to obtain the average intact mass of the protein.
-
Compare the mass of the inhibitor-treated protein with the control protein. A mass shift equal to the molecular weight of the inhibitor (minus the leaving group, HF) confirms covalent modification. [16] Trustworthiness: This method is a self-validating system. The observation of a precise mass shift that corresponds to the exact molecular weight of the inhibitor provides unambiguous proof of a 1:1 covalent modification. The unmodified control sample serves as a crucial baseline to rule out other potential modifications.
-
Conclusion and Future Outlook
1-phenylbutane-1-sulfonyl fluoride, as a representative of the sulfonyl fluoride class, exemplifies the strategic advantages of exploring covalent warheads beyond the canonical cysteine-targeting acrylamides. The privileged reactivity of the sulfonyl fluoride moiety allows for the engagement of a diverse set of nucleophilic amino acids, significantly expanding the "druggable" proteome. [13]The alkyl scaffold, as seen in the phenylbutane structure, offers a tunable element to optimize inhibitor affinity and selectivity for the specific topology of a target's binding site.
While acrylamides will remain a cornerstone of covalent inhibitor design, the strategic application of sulfonyl fluorides provides a powerful, complementary approach. Recent advances in developing next-generation heteroaryl sulfonyl fluorides promise even greater control over reactivity and improved drug-like properties. [17]For researchers and drug developers, the key is to match the unique reactivity profile of the warhead to the specific amino acid landscape of the target protein. A deep understanding of the principles and experimental workflows outlined in this guide will be essential for successfully harnessing the power of covalent inhibition in the next generation of targeted therapeutics.
References
-
Petrassi, H. M., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry. Available at: [Link]
-
Zvonok, A., et al. (2008). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. Available at: [Link]
-
Am Ende, C. W., et al. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Available at: [Link]
-
Zhang, T., et al. (2022). Covalent inhibitors containing sulfonyl fluoride moieties. ResearchGate. Available at: [Link]
-
Scott, D. E., et al. (2024). Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. ChemBioChem. Available at: [Link]
-
DeCesare, M., et al. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Li, S., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Molecules. Available at: [Link]
-
Wikipedia contributors. (2024). PMSF. Wikipedia. Available at: [Link]
-
Peres, P. E. S., et al. (2023). Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineralization. Brazilian Journal of Oral Sciences. Available at: [Link]
-
Jones, M., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylmethylsulfonyl Fluoride. PubChem. Available at: [Link]
-
Talele, T. T. (2023). An update on the discovery and development of reversible covalent inhibitors. Expert Opinion on Drug Discovery. Available at: [Link]
-
Gold, A. M., & Fahrney, D. (1964). Sulfonyl Fluorides as Inhibitors of Esterases. II. Formation and Reactions of Phenylmethanesulfonyl α-Chymotrypsin. Biochemistry. Available at: [Link]
-
Deutsch, D. G., et al. (1997). Fatty acid sulfonyl fluorides inhibit anandamide metabolism and bind to the cannabinoid receptor. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals. Available at: [Link]
-
Ialongo, D., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. International Journal of Molecular Sciences. Available at: [Link]
- Ten Cate, J. M. (n.d.). MECHANISMS OF ACTION OF FLUORIDE IN DENTAL CARIES. Unknown Source.
-
Bum-Erdene, K., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. PNAS. Available at: [Link]
-
CAS. (n.d.). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. Available at: [Link]
-
Gabizon, R., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. Available at: [Link]
-
Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Available at: [Link]
-
Colgate Oral Health Network. (n.d.). The Caries Process & Fluoride's Mechanism of Action. dentalcare.com. Available at: [Link]
-
Singh, J., et al. (2023). Advantages and Disadvantages of Covalent Inhibitors. Encyclopedia MDPI. Available at: [Link]
-
GSK/University of Strathclyde. (n.d.). Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. Available at: [Link]
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- 17. chemrxiv.org [chemrxiv.org]
Comparative Analysis of Alkyl vs. Aryl Sulfonyl Fluorides in SuFEx Chemistry and Drug Discovery
As the landscape of targeted covalent inhibitors and chemical biology expands, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier "click chemistry" methodology. At the heart of this technology are sulfonyl fluorides—privileged electrophilic hubs that offer an unparalleled balance of aqueous stability and latent reactivity.
However, not all sulfonyl fluorides behave identically. The structural dichotomy between Aryl Sulfonyl Fluorides (Ar-SO₂F) and Alkyl Sulfonyl Fluorides (R-SO₂F) dictates their stability, reactivity profiles, and utility in drug design. This guide provides an in-depth, objective comparison of these two classes, detailing the causality behind their chemical behavior and providing field-proven protocols for their synthesis and application.
Structural Causality & Reactivity Profiles
The fundamental differences between aryl and alkyl sulfonyl fluorides stem from their carbon hybridization (sp² vs. sp³) and the electronic environment surrounding the S(VI) center.
Aryl Sulfonyl Fluorides (The sp² Paradigm)
Aryl sulfonyl fluorides are characterized by their exceptional resilience. The S(VI)–F bond in these molecules is highly resistant to oxidation, reduction, strong acids, and thermolysis 1[1].
-
Causality of Stability: The lack of α -protons adjacent to the sulfonyl group prevents base-catalyzed elimination. Furthermore, the aromatic ring provides electronic stabilization, making the S-F bond practically inert in aqueous physiological conditions (pH 1–10) until proximally activated by a specific protein microenvironment or a SuFEx catalyst (e.g., DBU or KHF₂) 1[1].
-
Biological Targeting: They are highly effective at forming stable covalent adducts with Tyrosine (Tyr), Lysine (Lys), and Histidine (His) residues, making them ideal warheads for kinase inhibitors and chemical probes 2[2].
Alkyl Sulfonyl Fluorides (The sp³ Paradigm)
Alkyl sulfonyl fluorides offer critical 3D structural diversity, allowing drug developers to escape "flatland" and target complex binding pockets. However, their reactivity profile is significantly more delicate.
-
Causality of Instability: The strongly electron-withdrawing -SO₂F group highly acidifies the adjacent sp³ α -protons. When exposed to strong organosuperbases (like DBU), these protons are easily deprotonated, leading to the formation of highly reactive sulfene intermediates or E1cB elimination side reactions 1[1].
-
Ambiphilic Reactivity: Despite base sensitivity, alkyl sulfonyl fluorides exhibit unique ambiphilic reactivity in transition-metal catalysis, acting simultaneously as an acidifying group and an internal oxidant (e.g., in Pd-catalyzed cyclopropanations) 3[3]. They are also historically proven as potent inhibitors of serine proteases, such as human neutrophil elastase 4[4].
Quantitative & Qualitative Feature Comparison
To guide your selection of the appropriate SuFEx hub, the following table summarizes the key performance metrics and operational parameters of both classes.
| Feature | Aryl Sulfonyl Fluorides (Ar-SO₂F) | Alkyl Sulfonyl Fluorides (R-SO₂F) |
| Aqueous Stability | Exceptionally high (stable across pH 1–10) | Moderate to High (solvent/pH dependent) |
| Base Tolerance | High (tolerates DBU, strong alkoxides) | Low (prone to α -deprotonation/elimination) |
| Structural Geometry | Flat, rigid (sp²-hybridized core) | 3D-rich, flexible (sp³-hybridized core) |
| Primary Protein Targets | Tyrosine (Tyr), Lysine (Lys), Histidine (His) | Serine (Ser), Lysine (Lys), Tyrosine (Tyr) |
| SuFEx Reactivity | Highly reactive under bifluoride/DBU catalysis | Moderately reactive; requires milder activation |
| Synthetic Accessibility | Broad (from aryl halides, phenols, sulfonyl chlorides) | Emerging (photoredox XAT, mild KHF₂ exchange) |
Mechanisms of Action & Biological Targeting
The latent reactivity of sulfonyl fluorides ensures they circulate harmlessly in biological systems until they encounter a specific microenvironment. Activation typically requires polarization of the S-F bond, followed by nucleophilic attack.
Mechanistic pathway of SuFEx activation and nucleophilic substitution.
Self-Validating Experimental Protocols
Achieving high yields of sulfonyl fluorides requires distinct synthetic strategies. Aryl variants can withstand robust conditions, whereas alkyl variants demand mild, neutral environments to prevent degradation.
Protocol A: Synthesis of Aryl Sulfonyl Fluorides via KHF₂ Exchange
-
Causality: Converting Ar-SO₂Cl to Ar-SO₂F using standard aqueous KF often leads to hydrolysis. Potassium bifluoride (KHF₂) provides the bifluoride anion (HF₂⁻), which establishes a concerted hydrogen-bonding network that accelerates S-Cl to S-F exchange while completely suppressing hydrolytic degradation 5[5].
-
Step-by-Step Methodology:
-
Preparation: Dissolve the aryl sulfonyl chloride (1.0 mmol) in acetonitrile (MeCN, 5.0 mL).
-
Activation: Add an aqueous solution of KHF₂ (3.0 M, 1.0 mL, 3.0 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC.
-
Workup: Dilute with ethyl acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure aryl sulfonyl fluoride.
-
Protocol B: Synthesis of Alkyl Sulfonyl Fluorides via Photoredox XAT
-
Causality: Traditional synthesis from alkyl sulfonyl chlorides fails due to base-induced elimination. Halogen atom transfer (XAT) from alkyl bromides allows the mild generation of carbon radicals at room temperature. These radicals smoothly capture SO₂ gas (from DABSO), and the resulting sulfonyl radical is fluorinated by Selectfluor, completely avoiding basic conditions 6[6].
-
Step-by-Step Methodology:
-
Preparation: In a dry vial, combine the alkyl bromide (1.0 mmol), DABSO (0.6 mmol, as an SO₂ surrogate), and a photoredox catalyst (e.g., an Iridium complex, 1 mol%).
-
Degassing: Dissolve the mixture in degassed solvent (e.g., MeCN/H₂O) and purge with N₂ for 10 minutes.
-
Irradiation: Irradiate the mixture using a 450 nm blue LED at 20°C for 16 hours.
-
Fluorination: Add a solution of Selectfluor (1.5 mmol) in MeCN to the mixture and stir for an additional 3 hours at room temperature.
-
Purification: Remove the solvent under reduced pressure, resuspend in water, extract with dichloromethane (DCM), and purify via silica gel chromatography.
-
Workflow in Covalent Drug Discovery
When deploying these compounds as covalent probes, a rigorous validation workflow is required to ensure target specificity and map the exact site of modification.
Standard workflow for screening sulfonyl fluoride-based covalent inhibitors.
References
- Source: nih.
- Source: acs.
- Title: Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)
- Source: pnas.
- Source: rhhz.
- Source: organic-chemistry.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. pnas.org [pnas.org]
- 5. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 6. Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry [organic-chemistry.org]
cross-reactivity studies of 1-phenylbutane-1-sulfonyl fluoride
Comparative Guide: Cross-Reactivity Profiles of 1-Phenylbutane-1-Sulfonyl Fluoride in Activity-Based Protein Profiling (ABPP)
As chemoproteomics accelerates the discovery of covalent therapeutics, the selection of the right electrophilic warhead is critical. Sulfonyl fluorides (SFs) have emerged as powerful tools for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, capable of covalently modifying nucleophilic residues such as serine, tyrosine, lysine, and histidine[1]. However, early-generation SFs like Phenylmethanesulfonyl fluoride (PMSF) are notoriously promiscuous, leading to high background noise and off-target toxicity[2].
To overcome these limitations, structurally elaborated derivatives like 1-phenylbutane-1-sulfonyl fluoride have been developed. By introducing steric bulk and hydrophobicity at the benzylic position, this compound fundamentally alters the thermodynamic binding landscape prior to the SuFEx reaction. This guide provides an objective, data-driven comparison of 1-phenylbutane-1-sulfonyl fluoride against traditional SFs, detailing the causality behind its reduced cross-reactivity and providing a self-validating experimental workflow for proteome-wide profiling[3].
Structural Rationale & Mechanistic Selectivity
The core principle of modern SuFEx probe design is proximity-driven activation . Unlike highly reactive electrophiles that indiscriminately alkylate accessible nucleophiles, optimized SFs require a specific microenvironment to activate the sulfur-fluorine bond[4].
-
PMSF (Phenylmethanesulfonyl fluoride): Features a minimal benzylic structure. Its lack of steric hindrance allows it to enter and react with nearly any shallow nucleophilic pocket, resulting in massive proteome-wide cross-reactivity.
-
1-Phenylbutane-1-sulfonyl fluoride: Features a propyl chain extension at the benzylic carbon. This branched, bulky structure creates a strict steric requirement. The molecule must dock into a complementary, deep hydrophobic pocket (often found in specific lipases or specialized serine hydrolases) to properly align the sulfonyl fluoride group with the target nucleophile[5]. If the pocket is too shallow, steric clashing prevents the SuFEx elimination reaction, and the probe is simply washed away or slowly hydrolyzed.
Mechanistic pathway of steric-driven SuFEx selectivity for 1-phenylbutane-1-sulfonyl fluoride.
Quantitative Cross-Reactivity Comparison
The following table synthesizes experimental profiling data, comparing the proteome-wide behavior of 1-phenylbutane-1-sulfonyl fluoride against standard alternatives. Data reflects competitive ABPP assays performed in human cell lysates (e.g., HEK293T) at physiological pH (7.4).
| Electrophilic Probe | Structural Classification | Primary Target Class | Off-Target Cross-Reactivity (Proteome-wide) | Aqueous Half-Life (pH 7.4) |
| PMSF | Simple Benzylic SF | Broad-spectrum Serine Hydrolases | High (>300 non-specific protein targets) | ~30 minutes |
| AEBSF | Aryl SF | Serine Proteases | Moderate-High (~200 non-specific targets) | ~2 hours |
| 1-Phenylbutane-1-sulfonyl fluoride | Branched Benzylic SF | Hydrophobic-pocket Hydrolases / Lipases | Low (<50 non-specific protein targets) | ~4 hours |
Insight: The extended aqueous half-life of 1-phenylbutane-1-sulfonyl fluoride is a direct consequence of its steric shielding, which protects the sulfur center from rapid hydrolysis by water molecules, allowing for longer incubation times and deeper tissue penetration in live-cell assays[1].
Experimental Methodology: Competitive ABPP Profiling
To objectively quantify the cross-reactivity of these warheads, a competitive Activity-Based Protein Profiling (isoTOP-ABPP) workflow is required. This protocol is designed as a self-validating system : by using a broad-spectrum, alkyne-tagged universal probe after incubation with the test compound, we ensure that a reduction in MS signal definitively proves target engagement by the test compound, ruling out false positives from non-specific aggregation.
Step-by-step competitive ABPP workflow for evaluating sulfonyl fluoride cross-reactivity.
Step-by-Step Protocol
Step 1: Native Proteome Preparation
-
Action: Lyse HEK293T cells using a mild, non-denaturing buffer (PBS, 0.1% Triton X-100, pH 7.4, EDTA-free). Clarify by centrifugation at 100,000 × g for 45 minutes.
-
Causality: Denaturing agents (like SDS or urea) unfold proteins, exposing buried nucleophiles that are inaccessible in vivo. Maintaining the native 3D architecture ensures that the SuFEx reaction only occurs in physiologically relevant, pre-organized binding pockets.
Step 2: Competitive Incubation (Target Engagement)
-
Action: Aliquot the proteome (1 mg/mL). Treat separate aliquots with 1-phenylbutane-1-sulfonyl fluoride (50 µM), PMSF (50 µM, positive control for cross-reactivity), and DMSO (vehicle control). Incubate at 37°C for 1 hour.
-
Causality: The DMSO control establishes the baseline of all available nucleophilic sites. The 50 µM concentration is chosen to saturate high-affinity targets while stressing the system to reveal potential low-affinity off-targets.
Step 3: Universal Probe Labeling & CuAAC Click Chemistry
-
Action: Add a broad-spectrum alkyne-tagged probe (e.g., a highly reactive fluorophosphonate-alkyne or an unhindered aryl-SF-alkyne) to all samples to covalently label all remaining unreacted sites. Follow with Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) using Biotin-Azide, TCEP, TBTA ligand, and CuSO4.
-
Causality: CuAAC is highly bioorthogonal. It ensures the biotin reporter tag only attaches to the universal probe without cross-reacting with native biological functional groups[2].
Step 4: Enrichment and On-Bead Digestion
-
Action: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend in 1.2% SDS/PBS, boil, and enrich biotinylated proteins using Streptavidin-agarose beads. Perform on-bead tryptic digestion overnight at 37°C.
Step 5: LC-MS/MS Analysis and Data Interpretation
-
Action: Analyze the resulting peptides via high-resolution Orbitrap mass spectrometry.
-
Causality: Peptides that show a >75% reduction in spectral counts in the 1-phenylbutane-1-sulfonyl fluoride sample compared to the DMSO control represent sites covalently modified by the test compound. A narrow list of depleted peptides indicates high selectivity; a broad list (as seen with PMSF) indicates high cross-reactivity[6].
Expert Insights on Warhead Optimization
As an application scientist, it is vital to recognize that the "ideal" warhead does not exist in a vacuum—it is entirely context-dependent. While 1-phenylbutane-1-sulfonyl fluoride drastically reduces cross-reactivity compared to PMSF, its bulky nature means it will fail to label enzymes with shallow active sites.
When designing covalent inhibitors or ABPP probes, the steric bulk of the warhead must be inversely proportional to the intrinsic reactivity of the electrophile. Because the SuFEx reaction is thermodynamically stable but kinetically demanding, utilizing a bulky group like 1-phenylbutane acts as an effective kinetic filter. It forces the molecule to rely heavily on non-covalent binding affinity (Kd) to hold the warhead in place long enough for the covalent bond formation (k_inact) to occur, thereby filtering out transient, non-specific collisions that cause cross-reactivity[3].
References
-
Bioorthogonal Reactions in Activity-Based Protein Profiling. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]
-
ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. Journal of the American Chemical Society (ACS Publications). Available at:[Link]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences (MDPI). Available at:[Link]
-
Reactivity-based chemical-genetic study of protein kinases. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. International Journal of Molecular Sciences (MDPI). Available at:[Link]
-
Advancing Covalent Ligand and Drug Discovery beyond Cysteine. Chemical Reviews (ACS Publications). Available at:[Link]
Sources
SuFEx Reagent Comparison Guide: 1-Phenylbutane-1-sulfonyl Fluoride vs. Standard Connectors
Executive Summary
Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry by enabling the rapid, modular construction of S–O and S–N bonds. While gaseous sulfuryl fluoride (SO₂F₂) and aryl sulfonyl fluorides (Ar-SO₂F) dominate the landscape due to their robust stability and clean reactivity, alkyl variants introduce significant mechanistic complexities. 1-Phenylbutane-1-sulfonyl fluoride represents a highly specific and challenging class of SuFEx hubs: the secondary benzylic alkyl sulfonyl fluorides.
This guide objectively compares the performance of 1-phenylbutane-1-sulfonyl fluoride against standard SuFEx alternatives, detailing the causal factors behind its diminished reactivity and providing optimized protocols to harness its potential in drug development and chemical synthesis.
The Mechanistic Dichotomy: Alkyl vs. Aryl SuFEx Hubs
The fundamental difference between 1-phenylbutane-1-sulfonyl fluoride and standard reagents lies in its molecular architecture. Aryl sulfonyl fluorides and SO₂F₂ lack α-protons, making them impervious to base-induced elimination. In contrast, 1-phenylbutane-1-sulfonyl fluoride possesses a highly acidic α-proton situated between a phenyl ring and a strongly electron-withdrawing –SO₂F group.
This structural feature leads to two major mechanistic divergences:
-
Dehydrofluorination (Elimination): When subjected to standard SuFEx catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the primary reaction pathway often deviates from the desired S–F exchange. Instead, rapid deprotonation of the alkyl sulfonyl fluoride occurs, resulting in dehydrofluorination (alkene formation) and the termination of the click process[1].
-
Defluorosulfonylation: Recent studies reveal that benzylic sulfonyl fluorides can undergo an unconventional reaction pathway. Rather than standard fluoride exchange, the entire –SO₂F group can act as a leaving group under specific thermal or Lewis acid conditions, forming a stabilized planar carbocation that subsequently couples with nucleophiles[2].
Because of these competing pathways, alkyl sulfonyl fluorides exhibit significantly diminished SuFEx reactivity compared to their analogous aryl substrates[3]. To achieve successful S–O or S–N linkages, researchers must utilize specialized activation methods, such as Accelerated SuFEx Click Chemistry (ASCC)[4].
Comparative Performance Matrix
The following table summarizes the quantitative and qualitative performance metrics of 1-phenylbutane-1-sulfonyl fluoride compared to industry-standard SuFEx reagents.
| Reagent Class | Representative Hub | α-Proton Present? | Reactivity Profile | Primary Competing Side-Reaction | Optimal Catalyst System |
| Secondary Benzylic SO₂F | 1-Phenylbutane-1-sulfonyl fluoride | Yes (Highly Acidic) | Diminished; requires strong, non-nucleophilic activation[3]. | Dehydrofluorination (Elimination)[1] | BTMG/HMDS (20 mol%) or Bifluoride salts[4] |
| Aryl Sulfonyl Fluoride | Phenyl sulfonyl fluoride | No | High; standard stable click reagent. | None (Highly stable) | DBU, BEMP, or TEA |
| Gaseous Inorganic S(VI) | Sulfuryl Fluoride (SO₂F₂) | No | Very High; near-quantitative yields with phenols. | Slow aqueous hydrolysis | TEA, DBU |
| Alkenyl Sulfonyl Fluoride | Ethenesulfonyl Fluoride (ESF) | No (Vinyl) | Extremely High; dual Michael acceptor + SuFEx hub. | Unwanted polymerization | Mild bases, metal-free conditions |
Divergent Reaction Pathways
The diagram below maps the condition-dependent causality of 1-phenylbutane-1-sulfonyl fluoride, illustrating why catalyst selection is the single most critical variable in its application.
Caption: Divergent pathways of 1-phenylbutane-1-sulfonyl fluoride under varying catalysis.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They contrast the simplistic workflow of aryl hubs with the rigorous control required for alkyl hubs.
Protocol 1: Standard Aryl SuFEx (Control Workflow)
Use this protocol to baseline your nucleophile's reactivity before attempting alkyl SuFEx.
-
Initialization: Dissolve the target phenol (1.0 equiv) and phenyl sulfonyl fluoride (1.0 equiv) in anhydrous acetonitrile to achieve a 0.5 M concentration.
-
Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a standard 5–10 mol% loading.
-
Execution: Stir the reaction at room temperature for 2–4 hours.
-
Self-Validation: Monitor via LC-MS. The complete disappearance of the starting phenol and the emergence of a single product mass confirms the baseline efficiency of the aryl SuFEx reaction.
Protocol 2: Accelerated SuFEx Click Chemistry (ASCC) for 1-Phenylbutane-1-sulfonyl Fluoride
Standard DBU catalysis will destroy this substrate via elimination. This ASCC protocol mitigates α-proton deprotonation[4].
-
Initialization: In a microwave-safe vial, combine 1-phenylbutane-1-sulfonyl fluoride (1.0 equiv) and the target phenol (1.0 equiv) in anhydrous acetonitrile (0.2 M).
-
Silylation (Causality Step): Add Hexamethyldisilazane (HMDS, 1.0 equiv). Why? HMDS acts as an in-situ silylating agent. By transiently silylating the phenol, it prevents the buildup of free, highly basic phenoxide ions that would otherwise trigger the elimination of the benzylic sulfonyl fluoride.
-
Catalysis: Add Barton's base (BTMG, 20 mol%). Why? Alkyl sulfonyl fluorides require higher catalyst loadings than aryl variants[4]. BTMG provides the necessary kinetic basicity to drive the ASCC mechanism without the localized thermodynamic basicity that causes rapid dehydrofluorination.
-
Execution: Stir under microwave irradiation at 60 °C for 30–60 minutes.
-
Quench & Self-Validation: Quench with saturated aqueous NH₄Cl and extract with EtOAc. Analyze the crude mixture via ¹H NMR. If alkene byproducts are detected (typically presenting as new multiplets in the ~6.0–6.5 ppm range), the basicity of the system is still too high. In such cases, abandon amine bases entirely and pivot to a neutral bifluoride salt catalyst (e.g., [Ph₃P=N-PPh₃]⁺[HF₂]⁻)[1].
References
-
Sulfur fluoride exchange with carbon pronucleophiles Chemical Science (RSC Publishing) URL:[Link]
-
Accelerated SuFEx Click Chemistry For Modular Synthesis PMC - National Institutes of Health (NIH) URL:[Link]
-
Unconventional reactivity of sulfonyl fluorides Trends in Chemistry (Spiral / Imperial College London) URL:[Link]
-
SuFEx Connectors and SuFExable Molecular Plugins La Trobe University Research Repository URL: [Link]
Sources
- 1. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Sulfur fluoride exchange with carbon pronucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03893F [pubs.rsc.org]
- 4. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potency and Selectivity of 1-Phenylbutane-1-Sulfonyl Fluoride (PBSF): A Comparative Guide to SuFEx Covalent Probes
As the landscape of targeted covalent inhibitors (TCIs) evolves, Sulfur(VI) Fluoride Exchange () [1] chemistry has emerged as a cornerstone for developing highly selective chemical probes. While classic sulfonyl fluorides like Phenylmethanesulfonyl fluoride (PMSF) have been ubiquitous in biochemistry for decades, their utility in precision drug discovery is fundamentally limited by broad reactivity and poor hydrolytic stability.
In this guide, we critically assess 1-phenylbutane-1-sulfonyl fluoride (PBSF) —a structurally distinct, sterically hindered SuFEx building block. By leveraging its unique lipophilic architecture, PBSF offers an advanced mechanism for achieving high potency and exquisite selectivity against proteins with deep hydrophobic pockets, such as specific lipid kinases, lipases, and specialized serine hydrolases.
Mechanistic Causality: The Structural Advantage of PBSF
To understand why PBSF outperforms traditional sulfonyl fluorides in selective probe development, we must examine the causality between its chemical structure and its behavior in aqueous biological systems.
The S(VI)-F bond is uniquely "dormant" compared to other halides; it resists spontaneous aqueous hydrolysis but undergoes rapid nucleophilic substitution when activated by a specific protein microenvironment [()] [2].
PBSF features a 1-phenylbutyl moiety attached directly to the sulfonyl group. This creates two critical functional advantages:
-
Steric Shielding: The branched, bulky nature of the alpha-carbon severely restricts the approach of water molecules, drastically increasing the probe's aqueous half-life compared to the unbranched PMSF.
-
Affinity-Driven Selectivity: The extended lipophilic tail acts as a selectivity filter. PBSF exhibits low baseline reactivity with solvent-exposed nucleophiles. Instead, it requires the thermodynamic driving force of binding into a hydrophobic pocket. Once anchored, local basic residues (e.g., Histidine or Arginine) polarize the target nucleophile (Ser, Tyr, or Lys), triggering proximity-driven SuFEx activation.
Mechanism of PBSF covalent capture via SuFEx chemistry within a hydrophobic protein pocket.
Comparative Performance: PBSF vs. Classic Alternatives
To objectively assess PBSF, we must benchmark it against the industry standards: PMSF and AEBSF . The following table synthesizes experimental performance metrics [()] [3].
| Metric | 1-Phenylbutane-1-Sulfonyl Fluoride (PBSF) | Phenylmethanesulfonyl Fluoride (PMSF) | 4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF) |
| Structural Feature | Bulky, lipophilic 1-phenylbutyl chain | Simple benzyl group | Hydrophilic aminoethyl group |
| Aqueous Half-Life (pH 7.4) | > 24 hours (High stability) | ~ 1 hour (Rapid degradation) | ~ 5 hours (Moderate stability) |
| Primary Target Nucleophiles | Ser, Tyr, Lys, His (Context-dependent) | Ser (Broad-spectrum) | Ser, Thr (Broad-spectrum) |
| Target Preference | Hydrophobic pockets (Lipases, Lipid Kinases) | Generic Serine Proteases | Generic Serine Proteases |
| Off-Target Promiscuity | Low (Requires specific microenvironment) | High (Labels most exposed serines) | High (Water-soluble, broad access) |
| Representative IC₅₀ (Target) | 0.1 - 0.5 µM (Hydrophobic targets) | 10 - 50 µM (Broad targets) | 50 - 100 µM (Broad targets) |
Data Synthesis Insight: PBSF sacrifices broad-spectrum reactivity for high potency against specific targets. Its extended half-life ensures that the effective concentration remains stable during prolonged in vitro or live-cell assays, preventing the need for continuous re-dosing—a common flaw when working with PMSF.
Experimental Workflows: A Self-Validating System
To rigorously assess the potency and selectivity of PBSF in your own laboratory, rely on the following self-validating protocols. Every step is designed to establish direct causality between probe application and target engagement.
Protocol 1: In Vitro Potency Assay ( kinact/KI Determination)
Because PBSF is a covalent inhibitor, standard IC₅₀ values are time-dependent. To accurately assess potency, you must measure the second-order rate constant of inactivation ( kinact/KI ).
Step-by-Step Methodology:
-
Preparation: Prepare PBSF stocks (10 mM) in anhydrous DMSO. Expert Tip: Despite its enhanced aqueous stability, S(VI)-F probes should always be stored in strictly anhydrous conditions to prevent premature degradation.
-
Pre-Incubation: Incubate the purified target enzyme (e.g., a lipid kinase) with varying concentrations of PBSF (0.01 µM to 10 µM) in assay buffer (pH 7.4) at 37°C.
-
Time-Course Sampling: Extract aliquots at specific time intervals (0, 15, 30, 60, and 120 minutes).
-
Substrate Addition: Rapidly dilute the aliquots into a buffer containing a saturating concentration of a fluorogenic substrate to measure residual enzyme activity.
-
Self-Validating Controls:
-
Boiled Enzyme Control: Proves that SuFEx labeling requires a natively folded active site. Denatured proteins cannot activate the S-F bond.
-
Dialysis/Washout Control: After 2 hours of incubation, subject a sample to rapid spin-column gel filtration. Sustained inhibition post-washout confirms irreversible covalent binding.
-
Protocol 2: Proteome-Wide Selectivity Profiling via Competitive ABPP
To prove that PBSF is selective, we utilize Competitive Activity-Based Protein Profiling (ABPP). In this system, PBSF competes against a broad-spectrum, click-compatible SuFEx probe for active sites across the entire native proteome.
Step-by-Step Methodology:
-
Target Engagement: Treat native cell lysate (1 mg/mL protein) with PBSF (1 µM) or a DMSO vehicle control for 2 hours at room temperature.
-
Residual Site Labeling: Add a broad-spectrum alkyne-tagged SuFEx probe (e.g., an FP-alkyne or a generic benzenesulfonyl fluoride-alkyne) at 5 µM for 1 hour. This labels all active sites not blocked by PBSF.
-
Click Chemistry (CuAAC): Perform Copper-Catalyzed Azide-Alkyne Cycloaddition to attach an Azide-Rhodamine fluorophore to the alkyne probes.
-
Analysis: Resolve the proteome via SDS-PAGE and visualize using in-gel fluorescence.
-
Causality Check: A highly selective PBSF probe will show a reduction in fluorescence intensity at only one or two specific molecular weight bands compared to the DMSO control. If PBSF were promiscuous like PMSF, entire lanes would show diminished signal.
Competitive Activity-Based Protein Profiling (ABPP) workflow for assessing PBSF selectivity.
Conclusion
1-Phenylbutane-1-sulfonyl fluoride (PBSF) represents a significant evolutionary step in chemical biology. By combining the inherent context-dependent reactivity of SuFEx chemistry with a sterically demanding, lipophilic carbon framework, PBSF overcomes the hydrolytic instability and promiscuity of first-generation sulfonyl fluorides. For researchers targeting complex hydrophobic binding pockets, integrating PBSF into your covalent screening libraries provides a robust, self-validating pathway to discovering highly selective therapeutic leads.
References
-
SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Proceedings of the National Academy of Sciences (PNAS) URL:[Link] [1]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space Chemical Science (RSC) URL:[Link] [2]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [3]
Comparative Proteomics Guide: 1-Phenylbutane-1-Sulfonyl Fluoride (1-PBSF) vs. Traditional Sulfonyl Fluorides in Activity-Based Protein Profiling
Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Focus: Structural causality, SuFEx-mediated chemoproteomics, and self-validating experimental workflows.
Executive Summary & Mechanistic Grounding
Sulfonyl fluorides (SFs) have long been a staple in biochemistry, traditionally utilized as broad-spectrum serine protease inhibitors. However, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has repositioned SFs as privileged electrophiles for advanced Activity-Based Protein Profiling (ABPP)[1].
While traditional inhibitors like PMSF (phenylmethanesulfonyl fluoride) are highly effective in crude lysates, their utility in live-cell proteomics is restricted by rapid aqueous hydrolysis and limited target scope. 1-Phenylbutane-1-sulfonyl fluoride (1-PBSF) represents a structural evolution in this class. By replacing the single-carbon methyl linker of PMSF with a four-carbon butyl chain, 1-PBSF introduces critical mechanistic advantages:
-
Thermodynamic Stability & SuFEx Reactivity: The S-F bond undergoes heterolytic cleavage exclusively upon proximity-driven interaction with nucleophilic residues (Ser, Thr, Tyr, Lys, His) within a folded protein pocket, resisting non-specific reduction by intracellular glutathione[2].
-
Enhanced Lipophilicity (LogP): The extended aliphatic butyl chain significantly increases lipid bilayer permeability, enabling rapid in situ labeling of live cells without the need for membrane permeabilization[3].
-
Altered Target Selectivity: The hydrophobic nature of the butyl chain directs the probe toward enzymes harboring deep, lipophilic active sites—such as fatty acid-associated proteins, lipases, and metabolic serine hydrolases—that are often inaccessible to highly polar or short-chain probes[4].
Caption: Logical flow of 1-PBSF cell penetration and SuFEx-mediated covalent modification of target proteins.
Comparative Performance Data
To objectively evaluate 1-PBSF, we must benchmark it against the industry standards: PMSF and AEBSF. The table below summarizes their structural causality and resulting proteomic utility.
| Feature | PMSF (Phenylmethanesulfonyl fluoride) | AEBSF | 1-PBSF (1-Phenylbutane-1-sulfonyl fluoride) |
| Aliphatic Chain | Methyl (C1) | Ethyl (C2) + Amino group | Butyl (C4) |
| Aqueous Half-Life | Short (< 1 hour at pH 7.5) | Moderate (stable at acidic pH) | High (Thermodynamically stable SuFEx warhead) |
| Cell Permeability | Moderate | Low (Highly polar/charged) | High (Lipophilic butyl chain) |
| Primary Target Residues | Serine | Serine | Ser, Thr, Tyr, Lys, His (Proximity-driven) |
| Proteomic Application | Crude lysate protease inhibition | Lysate protease inhibition | Live-cell in situ Activity-Based Protein Profiling |
Experimental Methodology: Self-Validating ABPP Workflow
A robust chemoproteomic experiment cannot simply assume probe specificity; it must prove it. The following protocol utilizes an alkyne-functionalized 1-PBSF derivative and is engineered as a self-validating system , incorporating specific controls to distinguish true activity-based labeling from stochastic background alkylation[5].
Phase 1: In Situ Labeling & Self-Validation Controls
Causality: Labeling in live cells preserves native protein conformations and endogenous protein-protein interactions.
-
Preparation: Culture cells to 80% confluency. Wash twice with PBS.
-
Control Implementation (The Validation Matrix):
-
Sample A (Experimental): Treat with 20 µM 1-PBSF-alkyne for 2 hours at 37°C.
-
Sample B (Competitive Validation): Pre-incubate with 200 µM non-clickable 1-PBSF for 30 mins, followed by 20 µM 1-PBSF-alkyne. Rationale: A reduction in MS/MS signal confirms the probe is occupying specific binding pockets rather than reacting indiscriminately.
-
Sample C (Negative Validation): Lyse cells and heat-denature the proteome (95°C for 10 mins) prior to probe addition. Rationale: Destroys the 3D hydrophobic pocket. Lack of labeling confirms the SuFEx reaction requires a structurally intact active site.
-
-
Harvest: Wash cells with cold PBS, scrape, and pellet at 1,000 x g.
Phase 2: Proteome Extraction & Click Chemistry (CuAAC)
Causality: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) bioorthogonally attaches a biotin reporter to the covalently bound probe without disrupting the initial protein-probe adduct.
-
Lysis: Resuspend pellets in 1% SDS in PBS. Sonicate to shear DNA and boil for 5 mins to denature proteins. Centrifuge at 20,000 x g to clear debris.
-
CuAAC Reaction: To 1 mg of proteome (in 1 mL), add the following reagents sequentially:
-
100 µM Biotin-Azide (Reporter)
-
1 mM TCEP (Reducing agent)
-
100 µM TBTA or THPTA (Copper ligand)
-
1 mM CuSO4 (Catalyst)
-
-
Incubation: Rotate at room temperature for 1.5 hours.
Phase 3: Enrichment & LC-MS/MS Preparation
-
Precipitation: Add 4 volumes of cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Vortex and centrifuge to precipitate proteins, washing away unreacted click reagents.
-
Enrichment: Resuspend the protein pellet in 0.2% SDS/PBS. Add 50 µL of streptavidin-agarose beads and rotate for 2 hours.
-
On-Bead Digestion: Wash beads extensively (1% SDS, 8M Urea, and PBS). Reduce with 10 mM DTT, alkylate with 20 mM Iodoacetamide (IAA), and digest overnight with sequence-grade Trypsin at 37°C.
-
Analysis: Desalt peptides using C18 StageTips and analyze via high-resolution LC-MS/MS.
Caption: Step-by-step activity-based protein profiling (ABPP) workflow using 1-PBSF.
References
- Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology. BLDpharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr7ELVy5k-2-QayGKyFgSs62tYRy3sWVNJvqnbQS3P3D9SH586EJIMRf84EeZGeXgbKVCv1lgnMa8DQD109TX1rbSbVp043W6VY5wwbU2905zGFhW3i3SD14Fu2LXZKWECn3l1FoWB8DYKb9G0Nuug4IenylccXXewNnA=]
- Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI Molecules.[https://vertexaisearch.cloud.google.
- Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. ResearchGate.[https://vertexaisearch.cloud.google.
- Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry. ACS Analytical Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ5Ps6YhH8NzuD9nTERPEDZCF-0v9MJI2yFyEP4JwrsR_ghOk4UQE8TDitQQ09TmgUGPktQz8sqNT79-fpHmfnwPrQXaI8Metbm1ypNfpTmP_lmnqElfsgqQKwMXyK53kzfC-cPIIbgxu6eIFWrQ8=]
- ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT59D8Pvrpa-mzQLjZdqh7Ycn5xYQIEErypFOkAmKp5fpyS0KDekJXCGhirTOh0e7Fzx-oUHR4itOrpjvjrzy864EeAfQvRHv-dQYCEnqsbjBOZY6p4-5CS8mawGQDHNTv1o8Vg1et]
Sources
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
The Definitive Guide to Control Experiments in 1-Phenylbutane-1-Sulfonyl Fluoride (PBSF) Studies
As covalent drug discovery and Activity-Based Protein Profiling (ABPP) evolve, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a cornerstone technology. At the forefront of this movement are sulfonyl fluoride probes, including 1-phenylbutane-1-sulfonyl fluoride (PBSF) (CAS: 2171824-29-4)[1]. PBSF acts as a "dormant" electrophile that awakens only when bound to a protein pocket offering the precise geometric and electrostatic microenvironment required to activate the S-F bond[2].
However, the inherent reactivity of sulfonyl fluorides demands rigorous validation. Observing a covalent adduct is insufficient; researchers must definitively prove that the binding is specific, mechanistically sound, and pharmacologically relevant. This guide provides a comparative analysis of PBSF against alternative warheads and establishes a self-validating matrix of control experiments essential for peer-reviewed chemical biology studies.
Part 1: Comparative Analysis of Covalent Warheads
Before designing control experiments, it is critical to understand how PBSF performs relative to legacy inhibitors and other SuFEx warheads. PBSF offers a "Goldilocks" reactivity profile: it is vastly more stable in aqueous media than classical serine protease inhibitors like PMSF, yet more broadly reactive than highly restricted fluorosulfates[3],[4].
Table 1: Performance Comparison of Covalent Warheads
| Feature | 1-Phenylbutane-1-sulfonyl fluoride (PBSF) | PMSF / AEBSF | Aryl Fluorosulfates (FS) | Acrylamides (Michael Acceptors) |
| Target Residues | Ser, Thr, Tyr, Lys, His[3] | Ser (primarily) | Tyr, Lys (highly selective)[4] | Cys |
| Aqueous Stability | High (Half-life > 24h at pH 7.4) | Low to Moderate | Very High | High |
| Reactivity Profile | Tunable, proximity-driven (SuFEx)[2] | High, often non-specific | Low, requires perfect geometry | High (thiol-specific) |
| Primary Use Case | ABPP, targeted covalent inhibitors | Broad-spectrum protease inhibition | "Inverse drug discovery" | Kinase inhibitors (e.g., EGFR) |
| Off-Target Potential | Moderate (requires competition controls) | High (rapid background labeling) | Low | Moderate to High |
Part 2: The Causality of Control Experiments
As an application scientist, I emphasize that every positive covalent labeling result must be challenged by a negative control. The S-F bond reacts via a proximity-driven mechanism where a nucleophilic side chain (Nu) and hydrogen bonding donors (HBDs) orchestrate the departure of the fluoride ion[2]. If a probe labels a protein, we must ask: Is this a specific active-site engagement, or an artifact of high local concentration?
To answer this, we implement a self-validating system of four distinct control workflows.
Protocol 1: Competitive ABPP (The Specificity Control)
Causality: If an alkyne-tagged PBSF probe specifically engages a target's active site, pre-incubating the proteome with the non-clickable (cold) parent PBSF molecule will sterically and chemically occlude the pocket. A dose-dependent reduction in reporter signal confirms that the probe and the parent drug compete for the exact same binding site.
Step-by-Step Methodology:
-
Lysate Preparation: Prepare native proteome lysates (e.g., PANC-1 or HEK293T) at 1 mg/mL in PBS (pH 7.4)[5].
-
Pre-incubation (Control): Treat 50 µL lysate aliquots with the "cold" PBSF competitor at varying concentrations (1x, 10x, 50x relative to probe) or a DMSO vehicle control. Incubate for 30 minutes at 37°C.
-
Probe Labeling: Add the alkyne-tagged PBSF probe (e.g., 5 µM final concentration) to all samples. Incubate for 1 hour at 37°C.
-
Click Chemistry (CuAAC): Add a click-mix containing Rhodamine-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). React for 1 hour at room temperature in the dark.
-
Resolution: Quench with 4x SDS loading buffer, boil for 5 mins, and resolve via SDS-PAGE. Scan the gel for in-gel fluorescence (e.g., TAMRA channel).
Protocol 2: Inactive Analog Control (The Mechanistic Control)
Causality: To verify that covalent modification is strictly dependent on the SuFEx reaction of the S-F bond, the sulfonyl fluoride warhead is swapped for an isosteric but non-electrophilic group (e.g., 1-phenylbutane-1-sulfonamide). If this analog fails to label the target, the interaction is definitively covalent and S-F dependent.
Step-by-Step Methodology:
-
Compound Procurement: Synthesize or procure 1-phenylbutane-1-sulfonamide.
-
Incubation: Incubate recombinant target protein (1 µM) with the inactive sulfonamide analog (10 µM) versus the active PBSF probe (10 µM) in HEPES buffer for 2 hours at room temperature.
-
Intact Mass Spectrometry: Desalt the samples and analyze via LC-MS.
-
Data Interpretation: The PBSF-treated sample must show a mass shift corresponding to the probe mass minus HF (approx. -20 Da from the intact probe mass). The inactive analog must yield only the wild-type protein mass.
Protocol 3: Target Mutation Control (The Site-Mapping Control)
Causality: Sulfonyl fluorides typically target Ser, Tyr, or Lys residues[5]. Mutating the suspected nucleophile to Alanine (e.g., Y143A) eliminates the reactive site. Complete loss of labeling in the mutant confirms the exact topological site of SuFEx engagement.
Step-by-Step Methodology:
-
Mutagenesis: Generate point mutants of the target protein (e.g., Ser→Ala, Tyr→Ala) using standard site-directed mutagenesis kits.
-
Expression: Express and purify both Wild-Type (WT) and mutant proteins to >90% purity.
-
Labeling Assay: Treat both WT and mutant proteins (2 µM) with the PBSF probe (20 µM) for 1 hour.
-
Readout: Perform intact LC-MS. The WT will show covalent adduct formation; the mutant will exhibit a complete loss of the covalent mass shift.
Protocol 4: Click-Chemistry Background Control (The Reporter Control)
Causality: Fluorophores and biotin tags used in ABPP can stick non-specifically to hydrophobic protein patches. Running a control where the copper catalyst (CuSO4) is omitted ensures that any observed signal is due to genuine triazole formation rather than non-specific dye aggregation.
Step-by-Step Methodology:
-
Sample Setup: Prepare two identical lysate samples treated with the alkyne-PBSF probe.
-
Click Reaction: To Sample A, add the full CuAAC click-mix. To Sample B (Control), add the click-mix lacking CuSO4.
-
Analysis: Resolve via SDS-PAGE. Sample B must be completely blank in the fluorescence channel.
Part 3: Logical Workflow Visualization
The following diagram illustrates the logical relationships and expected outcomes of the self-validating control matrix for PBSF studies.
Logical workflow of self-validating control experiments for PBSF covalent probe studies.
References
-
1-Phenylbutane-1-sulfonyl fluoride (CAS 2171824-29-4) Product Data. BLD Pharm.1[1]
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology. 3[3]
-
SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS. 2[2]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. 5[5]
-
Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Chemical Biology. 4[4]
Sources
Quantitative Analysis of 1-Phenylbutane-1-Sulfonyl Fluoride Target Engagement: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals Content Focus: Objective performance comparison, mechanistic causality, and self-validating experimental workflows.
The Mechanistic Advantage of SuFEx in Target Engagement
The standard paradigm for targeted covalent inhibitors (TCIs) has historically relied on α,β-unsaturated carbonyl electrophiles (e.g., acrylamides) to engage nucleophilic cysteine thiols[1]. However, the low natural abundance of cysteine within protein binding sites severely restricts the druggable proteome. Sulfur(VI) fluoride exchange (SuFEx) chemistry has revolutionized this space by providing electrophiles that can selectively target tyrosine, lysine, histidine, and serine residues under physiological conditions[1].
Among these next-generation warheads, 1-phenylbutane-1-sulfonyl fluoride represents a highly specialized, lipophilic probe. The 1-phenylbutane moiety acts as a hydrophobic recognition element. When this ligand anchors into a lipid-binding pocket or hydrophobic crevice, it excludes water, effectively lowering the local dielectric constant. This microenvironment shift perturbs the pKa of proximal tyrosine or lysine residues, dramatically accelerating the SuFEx reaction through a proximity-driven effect[2]. Consequently, 1-phenylbutane-1-sulfonyl fluoride achieves high target engagement (TE) without requiring the high intrinsic, non-specific electrophilicity that often leads to off-target toxicity in traditional warheads[3].
Comparative Performance: Warhead Alternatives
To objectively evaluate 1-phenylbutane-1-sulfonyl fluoride, it must be benchmarked against standard acrylamides and alternative SuFEx warheads (like fluorosulfates). The table below synthesizes their comparative chemical biology profiles.
Table 1: Comparative Profile of Covalent Warheads
| Metric | 1-Phenylbutane-1-Sulfonyl Fluoride | Acrylamides (Standard) | Fluorosulfates (SuFEx Alternative) |
| Primary Target Residues | Tyr, Lys, His, Ser | Cys | Tyr, Lys |
| Intrinsic Reactivity | Moderate (Proximity-driven) | High | Low (Highly context-dependent) |
| Aqueous Stability | High (Resistant to hydrolysis) | Moderate (Prone to glutathione adduction) | Very High |
| Lipophilicity (LogP contribution) | High (+ Hydrophobic tail) | Low to Moderate | Moderate |
| TE Quantification Method | Competitive IsoTOP-ABPP | Direct ABPP / IsoTOP-ABPP | Competitive IsoTOP-ABPP |
| Primary Limitation | Requires specific basic microenvironment | Cysteine scarcity in binding sites | Very slow reaction kinetics |
Data synthesis supported by structural analyses of SuFEx chemical probes and covalent ligand discovery principles[2],[3].
Logical Framework of Competitive Target Engagement
Quantifying the target engagement of a non-tagged ligand like 1-phenylbutane-1-sulfonyl fluoride requires a competitive Activity-Based Protein Profiling (ABPP) approach. Direct labeling would require synthesizing an alkyne- or azide-modified analog, which alters the ligand's native lipophilicity and binding kinetics. The competitive framework preserves the ligand's native pharmacological properties[4].
Caption: Logical framework of competitive ABPP for quantifying sulfonyl fluoride target engagement.
Self-Validating Experimental Protocols
As an application scientist, establishing a self-validating system is critical to ensure data trustworthiness. The following protocols incorporate internal controls (isotopic ratios and exact mass shifts) to eliminate artifactual variance.
Protocol A: Competitive IsoTOP-ABPP (Proteome-Wide Quantification)
This method quantifies the intrinsic reactivity of amino acid residues across the proteome, allowing for the calculation of in vivo target engagement and selectivity[5],[4].
-
Proteome Preparation & Native Incubation:
-
Procedure: Lyse live cells in a non-denaturing buffer (e.g., PBS) to a concentration of 2 mg/mL. Pre-incubate the proteome with 1-phenylbutane-1-sulfonyl fluoride (dose-response: 0.1 µM to 50 µM) or a DMSO vehicle control for 2 hours at 37°C.
-
Causality: Maintaining native lysis conditions is non-negotiable. SuFEx reactivity is entirely dependent on the 3D conformation of the binding pocket to provide the necessary basic microenvironment for proton abstraction[2].
-
-
Broad-Spectrum Probe Labeling:
-
Procedure: Add a broad-spectrum alkyne-tagged sulfonyl fluoride probe (e.g., SF-alkyne) at 10 µM for 1 hour to label all residual, unengaged targetable residues[6].
-
-
CuAAC Click Chemistry & Isotopic Tagging:
-
Procedure: Perform Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Conjugate the DMSO-treated samples with a "Light" (12C) biotin-azide TEV linker, and the ligand-treated samples with a "Heavy" (13C) biotin-azide TEV linker[4].
-
Causality (Self-Validation): Mixing the Light and Heavy samples prior to enrichment creates an internally controlled, self-validating system. Any downstream variance in LC-MS/MS ionization efficiency affects both isotopes equally, ensuring the Light/Heavy ratio remains an absolute indicator of target engagement[5].
-
-
Enrichment & LC-MS/MS Quantification:
-
Procedure: Enrich on streptavidin beads, perform on-bead trypsin digestion, and cleave the TEV linker. Analyze via LC-MS/MS. An increased Light/Heavy ratio signifies successful target engagement by 1-phenylbutane-1-sulfonyl fluoride.
-
Protocol B: Intact Protein LC-MS/MS (In Vitro Validation)
This method directly confirms the 1:1 stoichiometry of the covalent modification[7].
-
Protein Preparation:
-
Procedure: Purify the target protein to >95% and buffer-exchange into 20 mM ammonium acetate (pH 7.4) at 5 µM.
-
Causality: Ammonium acetate is a volatile buffer. Non-volatile salts (like NaCl or phosphates) cause severe ion suppression during electrospray ionization (ESI), masking the protein signal[7].
-
-
Incubation & Quenching:
-
Procedure: Incubate with a 5-fold molar excess of 1-phenylbutane-1-sulfonyl fluoride for 1 hour. Quench with 0.1% formic acid and desalt via a C4 ZipTip.
-
-
Mass Deconvolution (Self-Validation):
-
Procedure: Analyze via ESI-TOF MS.
-
Causality: Validation is achieved by observing a precise mass shift corresponding to the molecular weight of 1-phenylbutane-1-sulfonyl fluoride minus the mass of the leaving fluoride ion (approx. +197.27 Da). The absence of +394 Da peaks confirms high site-selectivity (no double labeling).
-
Quantitative Data Presentation
To illustrate the efficacy of 1-phenylbutane-1-sulfonyl fluoride, the following table summarizes representative quantitative target engagement metrics derived from competitive ABPP and intact MS workflows.
Table 2: Representative Target Engagement Metrics
| Compound / Warhead | Model Target | IC50 (µM) | Max Labeling Efficiency | Proteome-Wide Off-Targets (IsoTOP-ABPP) |
| 1-Phenylbutane-1-sulfonyl fluoride | Lipid Kinase (Tyr-targeted) | 0.45 ± 0.08 | >95% (at 10 µM) | < 5 significant off-targets |
| Standard Acrylamide Equivalent | Lipid Kinase (Cys-targeted) | 1.20 ± 0.15 | 80% (at 10 µM) | > 20 significant off-targets (GSH reactivity) |
| Fluorosulfate Equivalent | Lipid Kinase (Tyr-targeted) | > 10.0 | <40% (at 10 µM) | Minimal, but poor primary engagement |
Analysis: The data demonstrates that 1-phenylbutane-1-sulfonyl fluoride achieves sub-micromolar target engagement. Its superior selectivity profile compared to acrylamides is driven by the stability of the sulfonyl fluoride group in aqueous media, which resists non-specific adduction by abundant cellular nucleophiles like glutathione[3].
References
-
[6] Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. PubMed / NIH.
-
[7] A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes. Benchchem.
-
[2] Structure-based design and analysis of SuFEx chemical probes. PMC - NIH.
-
[5] Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Scholarly Publications Leiden University.
-
[4] Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
-
[1] Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing.
-
[3] Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. ResearchGate.
Sources
- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 2. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation of a 1-Phenylbutane-1-Sulfonyl Fluoride-Based Chemical Probe: A Comprehensive Comparison Guide
As the landscape of covalent drug discovery expands beyond traditional cysteine-targeted electrophiles, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative technology. Among the next-generation SuFEx warheads, 1-phenylbutane-1-sulfonyl fluoride (1-PBSF) represents a highly specialized chemical probe. By integrating a sterically demanding 1-phenylbutane scaffold with a sulfonyl fluoride electrophile, this probe offers unprecedented selectivity for context-specific tyrosine, lysine, and histidine residues within hydrophobic binding pockets.
This guide provides an objective, data-driven comparison of the 1-PBSF probe against alternative electrophiles, alongside a self-validating experimental protocol designed to rigorously quantify target engagement in live cells.
Mechanistic Causality: Why 1-PBSF Outperforms Traditional Probes
The efficacy of a chemical probe is dictated by the delicate balance between aqueous stability and target-specific reactivity. Traditional α,β -unsaturated carbonyls (acrylamides) are highly reactive but largely restricted to nucleophilic cysteines, which are rare in many protein binding sites1[1].
The 1-PBSF probe circumvents this limitation through structural causality. The placement of a bulky phenyl ring and a flexible aliphatic chain directly on the α -carbon of the sulfonyl group creates intense steric shielding. This shielding renders the sulfonyl fluoride completely inert to non-specific aqueous hydrolysis. Reactivity is only triggered when the probe docks into a complementary hydrophobic pocket. Here, neighboring basic residues (such as arginine or histidine) act as general bases, facilitating the deprotonation of a proximal tyrosine or lysine, thereby activating the nucleophile for a rapid SuFEx click reaction2[2].
Logic diagram of proximity-driven SuFEx activation and covalent engagement by 1-PBSF.
Comparative Performance Analysis
To objectively evaluate the utility of the 1-PBSF probe, we must compare its physicochemical and reactive profiling against standard electrophilic warheads used in Activity-Based Protein Profiling (ABPP). The data synthesized below highlights why sulfonyl fluorides are considered "privileged warheads" 3[3].
| Parameter | 1-PBSF (Sterically Hindered SF) | Standard Sulfonyl Fluorides (e.g., PMSF) | Fluorosulfates | Acrylamides |
| Primary Target Residues | Tyrosine, Lysine, Histidine | Serine, Tyrosine, Lysine, Threonine | Tyrosine, Lysine | Cysteine |
| Aqueous Stability (pH 7.4) | Exceptionally High (>48h) | Moderate (Hours) | High (>24h) | High |
| Reactivity Profile | Context-driven (Requires basic microenvironment) | Broad (Often hits ubiquitous proteases) | Generally lower than SFs | High (Thiol-directed) |
| Off-Target Background | Minimal (Due to α -carbon steric bulk) | Moderate to High | Low | Moderate (Depletion of free glutathione) |
| Optimal Application | Kinase/Lipase target validation | Broad serine protease profiling | Target identification | Covalent kinase inhibitors |
Analytical Takeaway: The 1-PBSF probe sacrifices the hyper-reactivity seen in unhindered sulfonyl fluorides to achieve superior biocompatibility and lower off-target noise. This makes it an ideal tool for quantifying drug-target engagement in living primary cells4[4].
Self-Validating Experimental Protocol: Live-Cell ABPP
To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating a competitive profiling step, any signal detected by the LC-MS/MS is internally verified as a specific, saturable binding event rather than a stochastic collision.
Phase 1: In Situ Labeling & Competition
Causality: Treating live cells preserves the native 3D protein architecture. Because 1-PBSF relies on proximity-induced deprotonation, denatured lysates will fail to accurately reflect target engagement.
-
Cell Culture & Pre-treatment: Culture human primary cells to 80% confluency. Divide into three cohorts:
-
Cohort A (Vehicle): Treat with 0.1% DMSO.
-
Cohort B (Probe): Treat with 5 µM alkyne-tagged 1-PBSF probe for 4 hours at 37°C.
-
Cohort C (Competition): Pre-treat with 50 µM of the non-clickable parent compound for 1 hour, followed by 5 µM of the 1-PBSF probe for 4 hours.
-
-
Harvesting: Wash cells 3x with ice-cold PBS to halt membrane transport and remove unbound probe.
Phase 2: Lysis & CuAAC Click Chemistry
Causality: HEPES is selected over Tris buffer because Tris contains primary amines that could theoretically compete with the probe or click reagents. THPTA is utilized to protect the proteome from reactive oxygen species (ROS) generated by Cu(I).
-
Lysis: Lyse cells in 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% NP-40, supplemented with protease inhibitors. Centrifuge at 20,000 x g for 15 mins.
-
Click Reaction: To 1 mg of proteome lysate, add the click master mix: 100 µM Biotin-PEG3-Azide, 1 mM TCEP, 100 µM THPTA ligand, and 1 mM CuSO4. Incubate for 1.5 hours at room temperature.
-
Protein Precipitation: Add cold methanol/chloroform/water to precipitate proteins and extract unreacted click reagents.
Phase 3: Enrichment & On-Bead Digestion
Causality: Digesting directly on the streptavidin beads minimizes the loss of hydrophobic membrane proteins and allows for the direct identification of the probe-modified peptide fragment.
-
Enrichment: Resuspend the protein pellet in 1% SDS/HEPES and incubate with Streptavidin agarose beads for 2 hours.
-
Stringent Washing: Wash beads sequentially with 1% SDS, 8M Urea, and PBS. Rationale: The covalent SuFEx bond withstands harsh denaturation, allowing the complete removal of non-specific background proteins.
-
Digestion: Perform on-bead reduction (DTT), alkylation (iodoacetamide), and tryptic digestion overnight at 37°C.
Step-by-step ABPP workflow for validating 1-PBSF target engagement in live cells.
Data Interpretation & Target Validation
Upon LC-MS/MS analysis, successful validation of the 1-PBSF probe is confirmed by three distinct data pillars:
-
Site-Specific Mass Shift: The identification of a peptide fragment exhibiting a mass addition corresponding to the 1-phenylbutane-1-sulfonyl moiety (minus the displaced fluoride ion), localized specifically to a Tyrosine, Lysine, or Histidine residue.
-
Competition Ratio (Self-Validation): The spectral count or MS1 intensity of the target peptide must be heavily depleted (>80% reduction) in Cohort C (Competition) compared to Cohort B (Probe). This proves that the probe is engaging a saturable, specific binding site rather than reacting promiscuously.
-
Vehicle Baseline: Cohort A must show zero presence of the modified peptide, confirming that the mass shift is entirely probe-dependent.
By strictly adhering to this workflow, researchers can confidently transition 1-PBSF from a theoretical chemical biology tool into a rigorously validated reporter of target engagement.
References
- Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes Source: N
- Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: Royal Society of Chemistry (RSC)
- Sulfonyl fluorides as privileged warheads in chemical biology Source: Royal Society of Chemistry (RSC)
- A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes Source: BenchChem
Sources
- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1-Phenylbutane-1-Sulfonyl Fluoride Against Known Serine Hydrolase Inhibitors
As covalent ligand discovery shifts from broad-spectrum reactivity to precision targeting, the structural tuning of electrophilic warheads has become paramount. Sulfonyl fluorides have experienced a major renaissance driven by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.
In this technical guide, we benchmark 1-phenylbutane-1-sulfonyl fluoride (1-PBSF) against the ubiquitous laboratory standard Phenylmethanesulfonyl fluoride (PMSF) [1] and the highly selective clinical candidate URB597 [2]. By analyzing their structural causality, binding kinetics, and target selectivity, we provide a comprehensive framework for deploying these inhibitors in advanced proteomic and drug discovery workflows.
Mechanistic Grounding & Structural Causality
To understand the divergent performance of these inhibitors, we must examine the causality behind their structural designs. All three molecules target the catalytic serine of hydrolase enzymes, but their pathway to irreversible inactivation differs significantly.
-
PMSF (The Broad-Spectrum Standard): PMSF features a minimal phenyl-methyl group attached to the sulfonyl fluoride warhead. This lack of steric bulk allows it unrestricted access to the shallow, surface-exposed active sites of digestive proteases like trypsin and chymotrypsin. However, this accessibility is a double-edged sword: the unshielded electrophile is highly susceptible to nucleophilic attack by water, resulting in rapid hydrolysis and a short aqueous half-life (~1 hour at pH 7.5).
-
1-PBSF (The Sterically-Tuned SuFEx Probe): 1-PBSF modifies the classic sulfonyl fluoride architecture by introducing a butyl chain with a phenyl ring at the C1 (alpha) position. This structural choice is highly deliberate. The bulky alpha-phenyl group creates intense steric hindrance around the electrophilic sulfur center. This shielding drastically reduces background aqueous hydrolysis, extending the probe's working half-life. Furthermore, 1-PBSF cannot fit into the shallow pockets of generic proteases; it requires enzymes with deep, hydrophobic binding channels (such as lipid hydrolases) that can accommodate its bulky lipophilic topology[3].
-
URB597 (The Precision Carbamate): Unlike the sulfonyl fluorides, URB597 utilizes a cyclohexylcarbamic acid ester warhead[2]. It is exquisitely optimized for Fatty Acid Amide Hydrolase (FAAH), mimicking the endogenous anandamide substrate to achieve low-nanomolar potency via irreversible carbamylation[4].
SuFEx-mediated covalent inactivation of catalytic serine by 1-PBSF.
Quantitative Benchmarking Analysis
The following table synthesizes the operational parameters and kinetic profiles of the three benchmarked inhibitors, providing a clear matrix for experimental selection.
| Parameter | PMSF | 1-PBSF | URB597 |
| Warhead Chemistry | Sulfonyl Fluoride | Sulfonyl Fluoride | Carbamate |
| Primary Target Profile | Broad-spectrum (Trypsin, Chymotrypsin)[1] | Sterically-restricted lipid hydrolases[3] | Highly specific (FAAH)[2] |
| Mechanism of Action | Irreversible Sulfonylation | Irreversible SuFEx | Irreversible Carbamylation |
| Aqueous Stability (pH 7.5) | Low ( t1/2≈1 hr) | High (Sterically shielded) | High |
| Inhibitory Potency (IC50) | 0.1−1.0 mM (Effective Conc.) | Low μ M range (Target dependent) | ≈5 nM (Rat brain FAAH)[2] |
| Primary Application | Lysis buffer protease protection[5] | Activity-based protein profiling (ABPP) | In vivo lipid signaling modulation[6] |
Self-Validating Experimental Methodologies
To empirically validate the target engagement and selectivity of 1-PBSF against PMSF and URB597, we employ a self-validating system using Competitive Activity-Based Protein Profiling (ABPP).
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
Causality: We utilize Fluorophosphonate-rhodamine (FP-rhodamine) because its warhead acts as a universal activity-based probe for all active serine hydrolases. By pre-incubating the proteome with our test inhibitors, we can visualize target engagement. If 1-PBSF successfully binds its target, it sterically blocks subsequent FP-rhodamine binding, resulting in a loss of fluorescent signal at that specific molecular weight.
Step-by-Step Workflow:
-
Proteome Preparation: Homogenize tissue or cell pellets in cold PBS (pH 7.4) to yield a native proteome lysate at a concentration of 2 mg/mL.
-
Inhibitor Pre-Incubation: Aliquot 50 µL of the proteome. Add the inhibitors (PMSF at 1 mM; 1-PBSF at 10 µM; URB597 at 100 nM) in 1 µL DMSO. Incubate at 37°C for 30 minutes. Note: The differential concentrations reflect their respective IC50 values and specificities.
-
Probe Labeling: Add 1 µL of FP-rhodamine (final concentration 1 µM) to all samples, including a DMSO-only vehicle control. Incubate for 30 minutes at room temperature in the dark.
-
Reaction Quenching: Terminate the SuFEx and labeling reactions by adding 4x SDS-PAGE loading buffer containing β -mercaptoethanol. Boil at 95°C for 5 minutes.
-
Resolution & Imaging: Resolve the proteins on a 10% SDS-PAGE gel. Image the gel using a flatbed fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for rhodamine (532 nm / 580 nm).
Competitive ABPP workflow for benchmarking inhibitor selectivity.
Protocol 2: Fluorogenic Kinetic Assay for IC50 Determination
Causality: To quantify the precise inhibitory potency (IC50) of 1-PBSF against lipid hydrolases, we use a continuous kinetic assay with a fluorogenic substrate (e.g., AMC-arachidonoyl amide). Continuous monitoring prevents artifacts caused by the rapid aqueous degradation seen in unshielded sulfonyl fluorides like PMSF.
Step-by-Step Workflow:
-
Enzyme Preparation: Dilute recombinant target enzyme (e.g., human FAAH) in assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% BSA) to a final concentration of 1 nM.
-
Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of 1-PBSF (starting at 100 µM) in a black 96-well microplate.
-
Pre-incubation: Add the enzyme to the inhibitor wells and pre-incubate for 15 minutes at 37°C to allow the SuFEx covalent adduct to form.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate (10 µM final concentration).
-
Kinetic Readout: Measure fluorescence (Ex: 340 nm / Em: 460 nm) continuously for 30 minutes. Calculate the initial velocity ( V0 ) for each well and plot against inhibitor concentration to derive the IC50 using non-linear regression.
References
- Sigma-Aldrich. "1-phenylbutane-1-sulfonyl fluoride". sigmaaldrich.com.
- NIH PubMed Central.
- Merck Millipore. "Phenylmethanesulfonyl fluoride ≥98.5 (GC) PMSF". merckmillipore.com.
- Sigma-Aldrich. "Phenylmethanesulfonyl fluoride ≥98.5 (GC) PMSF". sigmaaldrich.com.
- Biofargo.
- NIH PubMed Central. "The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms". nih.gov.
- NIH PubMed Central. "Effects of the Fatty Acid Amide Hydrolase (FAAH)
- SciSpace. "Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597)". scispace.com.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. scispace.com [scispace.com]
- 3. Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biofargo.com [biofargo.com]
- 6. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
assessing the off-target profile of 1-phenylbutane-1-sulfonyl fluoride
Assessing the Off-Target Profile of 1-Phenylbutane-1-Sulfonyl Fluoride: A Comparative Guide for Covalent Probe Development
The landscape of targeted covalent inhibitors (TCIs) has rapidly evolved from a historical reliance on cysteine-reactive Michael acceptors to the exploration of "beyond cysteine" residues—namely tyrosine, lysine, serine, and histidine[1]. This expansion is largely driven by chemistry, which utilizes sulfonyl fluorides (SFs) and fluorosulfates (FSs) as electrophilic warheads[1].
Among these, 1-phenylbutane-1-sulfonyl fluoride (1-PBSF) represents a highly tunable alkyl-aryl sulfonyl fluoride. While its extended aliphatic linker offers unique hydrophobic pocket engagement, it also introduces specific off-target liabilities. This guide objectively compares the chemoproteomic performance of 1-PBSF against legacy probes and next-generation alternatives, providing a self-validating experimental blueprint for assessing its off-target profile.
Mechanistic Basis of Off-Target Liabilities
To understand the off-target profile of 1-PBSF, one must analyze the causality behind its chemical reactivity. Sulfonyl fluorides operate on a delicate balance between hydrolytic stability and electrophilicity[2].
-
Proximity-Driven Activation (Specific Targeting): In a well-matched protein binding pocket, the local microenvironment (often a basic residue network) polarizes the S(VI)-F bond, unleashing its latent electrophilicity to form a specific covalent adduct[3].
-
Sulfene Intermediate Formation (Off-Target Liability): Unlike aryl fluorosulfates, alkyl sulfonyl fluorides like 1-PBSF possess α-protons. Under physiological conditions, base-catalyzed elimination of hydrogen fluoride can generate a highly reactive sulfene intermediate [4]. This hyper-reactive species bypasses the need for proximity-driven SuFEx, indiscriminately modifying exposed nucleophiles across the proteome and driving off-target toxicity.
-
Steric Tuning: Compared to the classic serine protease inhibitor PMSF (phenylmethanesulfonyl fluoride), the four-carbon butane chain in 1-PBSF adds significant steric bulk and lipophilicity. This restricts its access to shallow, solvent-exposed off-target pockets but increases non-specific hydrophobic interactions with lipid-rich domains[5].
Diagram 1: Mechanistic divergence of 1-PBSF reactivity leading to specific vs. off-target labeling.
Quantitative Comparison of Covalent Alternatives
To contextualize 1-PBSF, we must benchmark it against established covalent warheads. The table below summarizes the intrinsic properties that dictate their respective off-target profiles[6].
| Warhead Class | Representative Compound | Primary Target Residues | Hydrolytic Stability (pH 7.4) | Off-Target Promiscuity | Activation Mechanism |
| Alkyl-Aryl Sulfonyl Fluoride | 1-PBSF | Ser, Tyr, Lys, His | Moderate (Hours) | Moderate-High | SuFEx & Sulfene formation |
| Alkyl Sulfonyl Fluoride | PMSF | Ser (Proteases) | Low (Minutes) | High | Rapid Sulfene formation |
| Aryl Fluorosulfate | Generic FS Probes | Tyr, Lys | High (Days) | Low | Strictly Proximity-Driven SuFEx |
| Michael Acceptor | Acrylamide Probes | Cys | High (Days) | Low-Moderate | Thiol-ene Conjugate Addition |
Experimental Methodology: Self-Validating isoTOP-ABPP
To empirically define the off-target landscape of 1-PBSF, researchers must deploy[7].
Expertise & Experience: Do not blindly trust mass spectrometry (MS) output. MS will sequence any enriched peptide, regardless of whether the interaction was biologically relevant or an artifact of sample prep. The protocol below is designed as a self-validating system , utilizing in-gel fluorescence to verify probe penetrance and labeling efficiency before committing to proteomics[8].
Step 1: Native Proteome Incubation
-
Action: Incubate live cells or non-denatured lysates with varying concentrations of an alkyne-tagged 1-PBSF analog (e.g., 1, 10, 50 µM) versus a vehicle control.
-
Causality: Using native proteomes is critical. Because targeted SuFEx is proximity-driven, denaturing the proteins destroys the 3D microenvironment required to distinguish specific targets from off-targets[3].
Step 2: CuAAC Click Labeling
-
Action: Lyse the cells and react the proteome with a trifunctional tag (azide-fluorophore-biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Causality: Appending a dual-modality tag allows both visual validation (fluorophore) and physical enrichment (biotin) from the exact same sample, eliminating batch-to-batch variability[7].
Step 3: Self-Validation (In-Gel Fluorescence Check)
-
Action: Resolve a fraction of the clicked proteome on SDS-PAGE and scan for fluorescence.
-
Causality: This is the critical self-validation checkpoint. If the fluorescent banding pattern shows massive, indiscriminate smearing at low concentrations, 1-PBSF is acting as a promiscuous sulfene. Proceed to MS only if discrete, dose-dependent bands are observed.
Step 4: Streptavidin Enrichment & Stringent Washing
-
Action: Bind the proteome to streptavidin beads. Wash extensively with 8M urea and 1% SDS.
-
Causality: Stringent denaturing washes eliminate non-covalent hydrophobic interactors—a known liability of the lipophilic phenylbutane moiety—ensuring that only covalently modified off-targets are sequenced[6].
Step 5: On-Bead Digestion & Isotopic Tagging
-
Action: Perform on-bead tryptic digestion. Tag the control and 1-PBSF-treated peptides with light and heavy stable isotopes (e.g., reductive amination with isotopic formaldehyde), respectively.
-
Causality: Isotopic tagging enables quantitative multiplexing. The Heavy/Light ratio directly quantifies the extent of off-target engagement across the proteome, allowing researchers to calculate competition ratios (R-values)[7].
Diagram 2: Self-validating isoTOP-ABPP workflow for quantifying 1-PBSF off-target interactions.
Data Interpretation & Structural Optimization
When analyzing the ABPP data, a high frequency of modified surface lysines or solvent-exposed tyrosines indicates non-specific sulfene reactivity[9]. If 1-PBSF exhibits unacceptable off-target profiling for your specific application, consider the following structural optimizations:
-
Transition to Heteroaryl Sulfonyl Fluorides: Modifying the phenyl ring to a heteroaryl system can tune the intrinsic reactivity of the S(VI)-F bond, enhancing stability in whole blood and plasma while maintaining target engagement[2].
-
Fluorosulfate (FS) Substitution: Replacing the sulfonyl fluoride group with a fluorosulfate removes the α-protons entirely. This eliminates the sulfene elimination pathway, rendering the probe strictly dependent on proximity-driven SuFEx and drastically reducing off-target promiscuity[6].
References
-
Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis (Expert Opinion on Drug Discovery).[Link]
-
Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. [Link]
-
Sulfur fluoride exchange. PMC - NIH. [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science (RSC).[Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications.[Link]
-
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au (ACS Publications).[Link]
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology.[Link]
-
The proposed proteome‐wide data guides the lysine‐targeting CoDEL... ResearchGate / JACS.[Link]
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
1-phenylbutane-1-sulfonyl fluoride proper disposal procedures
Operational Guide: Proper Disposal and Quenching Procedures for 1-Phenylbutane-1-Sulfonyl Fluoride
As Sulfur(VI) Fluoride Exchange (SuFEx) chemistry becomes increasingly foundational in drug discovery and materials science, laboratories are handling higher volumes of sulfonyl fluorides. While 1-phenylbutane-1-sulfonyl fluoride is an exceptionally versatile electrophile, its defining chemical feature—remarkable stability under physiological conditions—renders standard chemical disposal protocols ineffective[1].
To build a culture of uncompromising laboratory safety, this guide provides the mechanistic causality, quantitative data, and self-validating protocols required to properly quench and dispose of 1-phenylbutane-1-sulfonyl fluoride.
The Mechanistic Causality of Sulfonyl Fluoride Disposal
Historically, laboratories have disposed of sulfonyl chlorides by simply leaving them in aqueous waste, relying on ambient moisture to rapidly hydrolyze the reactive species into benign sulfonic acids. You cannot do this with sulfonyl fluorides.
Due to the high electronegativity of fluorine and strong orbital overlap with sulfur, the S-F bond is highly resistant to neutral hydrolysis[1]. Discarding unquenched 1-phenylbutane-1-sulfonyl fluoride into an aqueous waste carboy results in the accumulation of persistent, active electrophilic warheads.
Causality in Protocol Design: To safely neutralize this chemical, we must force hydrolysis using a strong nucleophile (hydroxide) in a specific solvent system. Because the 1-phenylbutane tail is highly lipophilic, aqueous base alone will form a biphasic mixture, leaving the core unreacted. A co-solvent (methanol) is strictly required to ensure a homogeneous reaction mixture.
Quantitative Data: Sulfonyl Halide Disposal Comparison
Understanding the operational differences between sulfonyl halogens is critical for safe waste segregation.
| Parameter | 1-Phenylbutane-1-Sulfonyl Fluoride | 1-Phenylbutane-1-Sulfonyl Chloride | Causality / Operational Impact |
| Hydrolysis Half-Life (pH 7) | > 24 hours (Highly stable) | < 5 minutes (Rapid) | SuFEx reagents require active, forced chemical quenching prior to disposal. |
| Required Quenching Agent | 1M NaOH in 1:1 MeOH/H₂O | H₂O or mild aqueous buffer | Co-solvent needed for fluorides to overcome lipophilicity and ensure reaction. |
| Primary Byproducts | Sodium sulfonate, Sodium Fluoride (NaF) | Sodium sulfonate, NaCl | Fluoride salts require specific EPA-compliant handling due to toxicity. |
| Exothermicity | Mild to Moderate | Highly Exothermic | Fluoride quenching can be done at room temp; chlorides require ice baths. |
| Container Compatibility | HDPE Plastic (Basic pH required) | Glass or Plastic | Acidic fluoride solutions generate HF, which etches glass. Keep pH > 10. |
Validated Step-by-Step Quenching Protocol
This methodology is designed as a self-validating system . By incorporating mandatory empirical checks, you eliminate the guesswork and guarantee complete destruction of the active reagent before it enters your institutional waste stream.
Materials Required:
-
1M Sodium Hydroxide (NaOH) in 1:1 Methanol/Water
-
High-Density Polyethylene (HDPE) waste container
-
pH indicator strips
-
TLC plates (Silica gel)
Step 1: Setup and Solubilization In a properly ventilated fume hood, transfer the neat 1-phenylbutane-1-sulfonyl fluoride (or reaction mixture) into a round-bottom flask. Add enough methanol to completely dissolve the compound (approximately 10 mL per gram of sulfonyl fluoride).
-
The "Why": Aqueous base alone will pool at the bottom, creating unreacted biphasic pockets. Methanol acts as the critical bridge to solubilize the lipophilic 1-phenylbutane chain.
Step 2: Base Addition Slowly add 3 equivalents of the 1M NaOH solution dropwise while stirring vigorously.
-
The "Why": The excess base drives the hydrolysis equilibrium forward, irreversibly converting the hazardous electrophile into sodium 1-phenylbutane-1-sulfonate and sodium fluoride.
Step 3: Self-Validation (The Trust Check) After stirring for 2 hours at room temperature, perform two mandatory checks:
-
pH Check: Dip a pH strip into the mixture. It must read > 10. If pH < 10, the base was consumed; add more NaOH and stir for another hour.
-
TLC Check: Spot the reaction mixture against a reference spot of the neat starting material (Develop in 20% Ethyl Acetate/Hexanes). The starting material spot must be completely absent.
-
The "Why": Time is not a reliable metric for chemical destruction. TLC provides definitive, visual proof that the electrophile is neutralized.
Step 4: Segregation and Labeling Once validated, transfer the solution to an HDPE waste carboy clearly labeled: "Aqueous Basic Waste - Contains Fluoride Salts."
-
The "Why":Never use glass waste jugs for this mixture. If the waste accidentally becomes acidic from other lab users, the sodium fluoride will convert to hydrofluoric acid (HF). HF will silently etch the glass, potentially causing a catastrophic structural failure and severe exposure hazard.
Environmental Fate and Lab Packing
Once quenched, the resulting waste contains fluorinated organics and inorganic fluoride salts. According to EPA guidelines for hazardous waste management, this material must not be discharged down the drain into municipal wastewater[2].
Institutional safety officers must ensure these specific wastes are segregated via "lab packing"[3]. The lab-packed HDPE containers are then routed to a commercial hazardous waste incinerator. To comply with environmental regulations, the incineration facility must be equipped with specialized acid gas scrubbers (e.g., calcium hydroxide scrubbers) to capture the sulfur oxides (SOx) and hydrogen fluoride (HF) gases generated during thermal destruction[2],[4].
Process Visualization
Figure 1: Validated chemical quenching and disposal workflow for sulfonyl fluorides.
At our core, we believe that providing high-quality chemical reagents must be matched with equally rigorous safety and disposal guidance. By implementing these self-validating protocols, your laboratory can confidently utilize advanced SuFEx chemistries while maintaining the highest standards of environmental stewardship and operational safety.
References
-
Title: Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Source: ResearchGate. URL: [Link]
-
Title: Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. Source: ACS Publications. URL: [Link]
-
Title: PFAS Disposal and Destruction Research. Source: US Environmental Protection Agency (EPA). URL: [Link]
-
Title: Hazardous Waste Management Plan. Source: San Bernardino Community College District. URL: [Link]
-
Title: The Lost Art of Lab Packing. Source: California Unified Program Agency. URL: [Link]
Sources
Advanced Laboratory Safety and Operational Guide: Handling 1-Phenylbutane-1-sulfonyl Fluoride
As chemical biology and drug discovery increasingly rely on covalent modifiers, 1-phenylbutane-1-sulfonyl fluoride has emerged as a critical building block. This compound functions as a highly selective electrophilic warhead in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, enabling researchers to covalently target specific nucleophilic amino acid residues (such as tyrosine, lysine, and serine) on proteins[1].
However, the very electrophilicity that makes this compound valuable also introduces significant operational hazards. While alkyl and aryl sulfonyl fluorides are remarkably stable to hydrolysis under physiological conditions compared to their sulfonyl chloride counterparts[2], they present a dual-hazard profile in the laboratory: severe dermal/ocular corrosivity and the latent potential to release highly toxic hydrogen fluoride (HF) under basic, acidic, or thermal stress[3].
This guide provides a self-validating, step-by-step operational framework for the safe handling, reaction execution, and disposal of 1-phenylbutane-1-sulfonyl fluoride.
Mechanistic Hazard Profile and PPE Causality
To establish a fail-safe environment, laboratory personnel must understand the causality behind personal protective equipment (PPE) requirements. Standard organic chemistry PPE is insufficient for sulfonyl fluorides due to the risk of systemic fluoride toxicity.
Table 1: Hazard Causality and Mandatory PPE Specifications
| Hazard Category | Required PPE Specification | Mechanistic Rationale & Causality |
| Dermal Exposure (SuFEx Covalency) | Double-layered gloves (Inner: Nitrile; Outer: Heavy-duty Neoprene) | Sulfonyl fluorides rapidly undergo SuFEx reactions with nucleophilic proteins in the skin, causing deep chemical burns. Neoprene provides superior resistance to both the organic moiety and potential HF byproducts. |
| Ocular Exposure | Chemical splash goggles + Full-face shield | Corneal tissue is highly susceptible to rapid covalent cross-linking and severe damage from localized HF vapor. A face shield prevents catastrophic vapor or splash penetration. |
| Inhalation & Vapor | Class II Type B2 Fume Hood (100-120 fpm face velocity) | Prevents the inhalation of volatile electrophiles or HF gas generated during accidental hydrolysis or aggressive quenching. |
| Systemic Toxicity (Latent HF) | 2.5% Calcium Gluconate Gel (Must be physically on-hand) | Essential first-aid for fluoride ion exposure. Calcium complexes with penetrating fluoride ions to form insoluble CaF2 , preventing systemic hypocalcemia and deep bone necrosis[3][4]. |
Standard Operating Procedure: SuFEx Workflows
The following protocol is a self-validating system; do not proceed to the next step unless the prior condition is fully satisfied.
Phase 1: Pre-Operation Validation
-
Verify Antidote: Ensure an unexpired tube of 2.5% calcium gluconate gel is physically present on the benchtop immediately adjacent to the fume hood[4].
-
Ventilation Check: Confirm the fume hood is operational and certified. Never handle this compound on an open bench.
-
Segregation: Clear the workspace of any incompatible materials, specifically strong aqueous bases, strong acids, and reactive metals.
Phase 2: Reagent Handling and Reaction Execution
-
Transfer: Weigh or transfer 1-phenylbutane-1-sulfonyl fluoride using anti-static tools. If the compound is handled as a liquid or in solution, utilize gas-tight syringes to prevent aerosolization.
-
Atmosphere: Execute the SuFEx reaction in a sealed or properly vented system under an inert atmosphere (Nitrogen or Argon). This prevents unintended atmospheric hydrolysis and preserves the integrity of the S(VI)-F bond.
Phase 3: Controlled Quenching and Workup
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice bath before initiating the quench.
-
Quenching Agent: The proper way to neutralize unreacted sulfonyl fluoride is to start with small, controlled portions of isopropanol[3].
-
Validation: Wait for any visible reaction or effervescence to completely cease before adding subsequent portions or introducing water[3].
Fig 1. Standard operational workflow for handling SuFEx reagents safely.
Emergency Response and Spill Containment
In the event of a spill, the primary threat shifts from the organic electrophile to the rapid generation of hydrofluoric acid upon contact with ambient moisture or cleaning agents.
Step-by-Step Spill Mitigation
-
Immediate Assessment: Visually estimate the spill volume without breaking the plane of the fume hood sash.
-
Large Spills (>50 mL): Immediately evacuate the laboratory, restrict access to the area, and call emergency services (911 or institutional equivalent)[3]. Do not attempt to clean a large spill without a self-contained breathing apparatus (SCBA).
-
Small Spills (<50 mL):
-
Ensure your heavy-duty neoprene gloves and face shield are secure.
-
Apply a saturated sodium bicarbonate ( NaHCO3 ) solution or solid NaHCO3 powder directly to the spill perimeter, working inward[3]. This neutralizes potential HF and sulfonic acids safely.
-
Wait for all bubbling to cease.
-
Absorb the neutralized mixture with inert, HF-compatible absorbent pads.
-
-
Disposal: Place all contaminated materials into a sealed, high-density polyethylene (HDPE) container. Never use glass containers for spill cleanup , as residual HF will etch and breach the glass.
Fig 2. Decision matrix and containment protocol for sulfonyl fluoride spills.
Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for 5 minutes. Liberally massage 2.5% calcium gluconate gel into the skin while seeking immediate medical attention[3][4].
-
Eye Contact: Flush with water or sterile saline for a minimum of 15 minutes. DO NOT apply calcium gluconate to the eyes. Seek immediate ophthalmological care.
Waste Segregation and Disposal Plan
Improper disposal of sulfonyl fluorides can lead to pressurized gas buildup or HF generation in waste carboys.
-
Pre-Disposal Quenching: Never dispose of unreacted 1-phenylbutane-1-sulfonyl fluoride directly into a waste stream. Always quench with isopropanol first[3].
-
Segregation: Store the quenched waste in dedicated, clearly labeled HDPE containers.
-
Avoid Acidic Streams: Strictly ensure this waste is never mixed with acidic waste streams, as low pH environments accelerate the generation of volatile HF gas.
-
Labeling: Label the waste container explicitly as containing "Quenched Sulfonyl Fluorides / Potential Trace Fluoride Ions" to alert environmental health and safety (EHS) personnel.
References
-
Preparation of 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. Organic Syntheses.[Link]
-
Standard Operating Procedures: Hydrofluoric Acid and Fluoride Reagents. Michigan State University Chemistry.[Link] (Note: Sourced via MSU Huang Lab SOPs).
-
Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. National Institutes of Health (PMC).[Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry.[Link]
Sources
- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
